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  • Product: 2-(3-Fluoro-5-nitrophenyl)acetic acid
  • CAS: 1211529-88-2

Core Science & Biosynthesis

Foundational

A Methodological Guide to the Physicochemical Characterization of 2-(3-Fluoro-5-nitrophenyl)acetic acid

Abstract 2-(3-Fluoro-5-nitrophenyl)acetic acid (CAS No. 1211529-88-2) is a substituted phenylacetic acid derivative recognized for its utility as a building block in medicinal chemistry and materials science.[1] Its stru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-Fluoro-5-nitrophenyl)acetic acid (CAS No. 1211529-88-2) is a substituted phenylacetic acid derivative recognized for its utility as a building block in medicinal chemistry and materials science.[1] Its structural motifs—a fluoro group and a nitro group—impart unique electronic properties that make it a valuable precursor for synthesizing targeted bioactive molecules, particularly in the development of novel anti-inflammatory and antimicrobial agents.[1] Despite its commercial availability and role in research and development, a comprehensive, publicly documented profile of its fundamental physical properties is notably absent from the scientific literature. A safety data sheet for the compound notes that its chemical properties have not been fully determined.[2]

This technical guide addresses this critical knowledge gap not by presenting established data, but by providing the detailed, authoritative methodologies required to comprehensively characterize the physicochemical properties of this compound. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, enabling them to generate the precise, reliable data essential for discovery and optimization. We will detail the field-proven protocols for determining melting point and thermal behavior, aqueous solubility, and the acidity constant (pKa), explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

To provide a tangible framework for these methodologies, we will reference the known properties of a closely related, well-characterized isomer, 2-(2-Fluoro-5-nitrophenyl)acetic acid (CAS No. 195609-18-8) , as an illustrative example.

Molecular Identity and Structure

The foundational step in any physicochemical assessment is the confirmation of the molecule's identity and basic properties.

  • Compound Name: 2-(3-Fluoro-5-nitrophenyl)acetic acid

  • CAS Number: 1211529-88-2[3]

  • Molecular Formula: C₈H₆FNO₄[3]

  • Molecular Weight: 199.14 g/mol [3]

The placement of the fluorine at the C3 position and the nitro group at the C5 position on the phenyl ring significantly influences the molecule's electronic distribution, and consequently, its acidity, solubility, and intermolecular interactions. Spectroscopic analysis, particularly ¹H and ¹³C NMR, is essential for confirming this specific isomeric structure. While spectral data for CAS 1211529-88-2 is not publicly available, it is noted as being obtainable from suppliers.

Exemplar Isomer Data: 2-(2-Fluoro-5-nitrophenyl)acetic acid

For illustrative purposes throughout this guide, the physical properties of the 2-fluoro isomer will be used. It is crucial to recognize that these values are not interchangeable and must be experimentally determined for the 3-fluoro target compound.

PropertyValue (for 2-(2-Fluoro-5-nitrophenyl)acetic acid, CAS 195609-18-8)Source
Appearance Light yellow crystalline solid[Echemi, 2024]
Melting Point 149 - 150 °C[Echemi, 2024]
Boiling Point 375.5 ± 27.0 °C (Predicted)[Echemi, 2024]
Density 1.498 g/cm³[Echemi, 2024]
pKa 3.76 ± 0.10 (Predicted)[Chemdad, 2023]

Thermal Analysis: Melting Point and Purity Assessment

The melting point (Tₘ) is a critical indicator of a compound's purity and identity. A sharp, defined melting range typically suggests high purity, whereas a broad or depressed range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and additional information on thermal events like phase transitions.

Causality in Experimental Design
  • Why DSC over Capillary Method? While a traditional capillary melting point apparatus provides a visual melting range, DSC quantifies the heat flow required to raise the sample's temperature.[4] This provides a thermodynamic measurement of the onset of melting and the peak of the endotherm, which is more objective and reproducible.[5]

  • Sample Preparation is Key: The sample must have excellent thermal contact with the DSC pan. Compacting powdered samples to create a flat surface ensures uniform heat transfer, preventing thermal gradients that could artificially broaden the melting peak.

  • Heating Rate: A typical heating rate of 10 °C/min strikes a balance between resolution and experimental time. Faster rates can cause the measured temperature to lag behind the actual sample temperature, while slower rates may reduce the signal-to-noise ratio of the thermal event.

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the steps for analyzing 2-(3-Fluoro-5-nitrophenyl)acetic acid using a heat-flux DSC instrument.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. The extrapolated onset of the indium melting peak should be within ±0.5 °C of its known melting point (156.6 °C).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dry compound into a clean aluminum DSC pan using a microbalance.

    • Gently compact the powder to ensure a flat, even layer covering the bottom of the pan.

    • Hermetically seal the pan with an aluminum lid. This is crucial for preventing mass loss if any sublimation occurs.

    • Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • Thermal Program Execution:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the system at a starting temperature, for example, 25 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min to a temperature well beyond the expected melting point (e.g., 200 °C, based on the isomer's Tₘ).

  • Data Analysis:

    • Plot the differential heat flow (mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak (downward by convention).

    • Determine the onset temperature by extrapolating the pre-transition baseline and the inflectional tangent of the melting peak. This value is typically reported as the melting point.

    • The peak temperature represents the point of maximum heat absorption.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC with Indium Standard Weigh 2. Weigh 2-5 mg Sample into Aluminum Pan Calibrate->Weigh Seal 3. Hermetically Seal Sample & Reference Pans Weigh->Seal Load 4. Load Pans & Purge with N2 Seal->Load Heat 5. Heat at 10°C/min to Final Temperature Load->Heat Plot 6. Plot Heat Flow vs. Temperature Heat->Plot Analyze 7. Determine Onset & Peak Temperature Plot->Analyze

Workflow for Melting Point Determination by DSC.

Solubility Profile

Aqueous solubility is a master variable in drug development, directly influencing bioavailability and formulation strategies. For ionizable compounds like phenylacetic acids, solubility is pH-dependent. The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.

Causality in Experimental Design
  • Why Thermodynamic vs. Kinetic? Kinetic solubility, often measured in high-throughput screens from a DMSO stock, reflects the rate of precipitation and can overestimate true solubility. Thermodynamic solubility, determined by equilibrating an excess of solid compound in a buffer, represents the true saturation point and is essential for formulation and biopharmaceutical classification.

  • Choice of Media: Solubility should be determined in buffers at physiologically relevant pH values, such as pH 1.2 (stomach), 4.5 (small intestine), and 6.8 (lower intestine), as recommended by regulatory bodies like the WHO.

  • Equilibration Time: The system must reach equilibrium. The concentration of the dissolved compound should be measured at multiple time points (e.g., 24, 48, and 72 hours) until the value plateaus, ensuring saturation has been achieved.

Experimental Protocol: Aqueous Solubility by Shake-Flask Method
  • Media Preparation: Prepare buffered solutions at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial recipes.

  • Sample Addition:

    • Add an excess amount of solid 2-(3-Fluoro-5-nitrophenyl)acetic acid to separate vials for each pH buffer. The excess should be sufficient to maintain a saturated solution with visible undissolved solid throughout the experiment.

    • For example, add ~5 mg of the compound to 2 mL of each buffer in a glass vial.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment, typically 37 ± 1 °C for biopharmaceutical relevance.

    • Agitate the samples at a speed sufficient to keep the solid suspended without creating a vortex.

    • Allow the samples to equilibrate for at least 48 hours.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

    • Express the final solubility in units such as mg/mL or µg/mL.

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For a carboxylic acid, it is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This property profoundly affects solubility, membrane permeability, and receptor binding. Potentiometric titration is the most direct and reliable method for pKa determination.

Causality in Experimental Design
  • Why Potentiometry? This method directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa. It is a fundamental technique that relies on the Nernst equation and is less susceptible to interferences from chromophores than spectrophotometric methods.[3]

  • Maintaining Ionic Strength: A constant ionic strength (e.g., using 0.15 M KCl) is maintained throughout the titration to ensure that the activity coefficients of the ions remain relatively constant, which allows the measured pH to accurately reflect the hydrogen ion concentration.[2]

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of the target compound, especially in the neutral to basic pH range.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • System Preparation:

    • Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[2]

    • Prepare standardized titrant (e.g., 0.1 M NaOH) and an ionic strength adjuster (e.g., 0.15 M KCl).

  • Sample Preparation:

    • Accurately prepare a solution of the compound (e.g., 1 mM) in water containing the ionic strength adjuster (0.15 M KCl). Co-solvents like methanol may be used if aqueous solubility is low, but results must then be extrapolated to 0% co-solvent.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration.

    • If starting from the neutral form, add small, precise increments of the standardized NaOH titrant. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence point (the point of steepest inflection).

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point). This can be determined directly from the graph or by using the first derivative of the titration curve.

pKa_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter with Standard Buffers PrepSol 2. Prepare 1mM Sample Solution with 0.15M KCl Calibrate->PrepSol Purge 3. Purge Solution with Nitrogen PrepSol->Purge Titrate 4. Add Increments of 0.1M NaOH & Record pH Purge->Titrate Plot 5. Plot pH vs. Volume of Titrant Titrate->Plot Analyze 6. Determine pKa at Half-Equivalence Point Plot->Analyze

Workflow for pKa Determination by Potentiometric Titration.

Conclusion

While 2-(3-Fluoro-5-nitrophenyl)acetic acid is a compound of clear interest to the scientific community, the absence of documented physical data necessitates a rigorous, in-house characterization by any researcher intending to use it. Adherence to the authoritative, self-validating protocols detailed in this guide—Differential Scanning Calorimetry for thermal analysis, the shake-flask method for solubility, and potentiometric titration for pKa determination—will generate the reliable and reproducible data required for informed decision-making in drug discovery, process chemistry, and materials science. This methodological framework empowers researchers to build the foundational knowledge for this and other novel chemical entities, ensuring scientific integrity and accelerating the pace of innovation.

References

  • World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing either amodiaquine hydrochloride or artesunate. In WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3-Fluoro-5-nitrophenyl)acetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Avram, M. P., & Buiu, C. (2018). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

Exploratory

"2-(3-Fluoro-5-nitrophenyl)acetic acid" chemical structure

An In-Depth Technical Guide to 2-(3-Fluoro-5-nitrophenyl)acetic acid Introduction 2-(3-Fluoro-5-nitrophenyl)acetic acid is a substituted aromatic carboxylic acid that has garnered significant interest within the scientif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Fluoro-5-nitrophenyl)acetic acid

Introduction

2-(3-Fluoro-5-nitrophenyl)acetic acid is a substituted aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a phenylacetic acid core functionalized with both a fluorine atom and a nitro group, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1] The strategic placement of the electron-withdrawing fluoro and nitro groups at the meta-positions relative to the acetic acid moiety significantly influences the molecule's electronic properties and reactivity.

This guide provides a comprehensive overview of 2-(3-Fluoro-5-nitrophenyl)acetic acid, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications. It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this important chemical intermediate. The presence of the fluoro group is particularly notable, as fluorine incorporation is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]

Chemical Structure and Physicochemical Properties

The structural identity of a compound is fundamental to understanding its reactivity and function. Below is the two-dimensional representation of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Caption: 2D Structure of 2-(3-Fluoro-5-nitrophenyl)acetic acid

The compound's key identifiers and physicochemical properties are summarized in the table below. It is important to note that properties for this specific isomer may not be widely reported; therefore, some data represents predicted values or data from closely related isomers, which should be considered as estimates.

PropertyValueSource(s)
Molecular Formula C₈H₆FNO₄[3]
Molecular Weight 199.14 g/mol [4][5]
CAS Number 1211529-88-2[1]
Appearance White to light yellow powder/crystal[6]
Melting Point 149-150 °C (for 2-fluoro-5-nitro isomer)[4][5]
Boiling Point (Predicted) 375.5 ± 27.0 °C[4][5]
Topological Polar Surface Area (TPSA) 83.1 Ų[4][5]
XLogP3 (Predicted) 1.3[4][5]
SMILES C1=C(C=C(C=C1[O-])F)CC(=O)O[3]
InChIKey SEBFIXAFMCSCBL-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insights

The synthesis of substituted phenylacetic acids often involves multi-step sequences. A common and logical approach for preparing 2-(3-Fluoro-5-nitrophenyl)acetic acid involves the nitration of a suitable fluorophenylacetic acid precursor.

Synthetic Workflow Overview

A plausible synthetic route starts with 3-fluorophenylacetic acid, which undergoes regioselective nitration. The directing effects of the fluorine (ortho, para-directing) and the acetic acid group (meta-directing) are crucial in determining the position of the incoming nitro group.

Synthesis_Workflow Start 3-Fluorophenylacetic Acid (Starting Material) Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Electrophilic Aromatic Substitution Quench Step 2: Reaction Quench (Ice Water) Nitration->Quench Precipitation of Product Purification Step 3: Purification (Recrystallization) Quench->Purification Removal of Impurities Product 2-(3-Fluoro-5-nitrophenyl)acetic acid (Final Product) Purification->Product

Caption: A representative workflow for the synthesis of the target compound.

Causality in Experimental Design
  • Choice of Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for nitration. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Reaction Temperature : Nitration reactions are highly exothermic. Maintaining a low temperature (typically below 40°C) is critical to prevent over-nitration (dinitration) and the formation of unwanted side products.[7]

  • Quenching : The reaction is quenched by pouring the mixture onto ice.[7] This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it causes the solid organic product to precipitate out of the aqueous solution, facilitating its isolation.

  • Purification : Recrystallization is a standard method for purifying the crude product. An appropriate solvent is chosen in which the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

Experimental Protocol: Nitration of 3-Fluorophenylacetic Acid

This protocol is a representative example based on standard organic chemistry procedures for analogous compounds.[7]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 100 mL of concentrated sulfuric acid.

  • Addition of Starting Material : Slowly add 23.2 g of 3-fluorophenylacetic acid to the sulfuric acid while stirring, ensuring the temperature is maintained below 10°C.

  • Nitration : Prepare a nitrating mixture by carefully adding 6.5 mL of concentrated nitric acid to a separate flask. Add this mixture dropwise to the solution of 3-fluorophenylacetic acid over 30-60 minutes. Critically, the internal temperature must be maintained below 40°C throughout the addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 24 hours to ensure the reaction goes to completion.

  • Workup : Carefully pour the reaction mixture onto approximately 1 kg of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. Dry the crude product in vacuo. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Discovery and Organic Synthesis

2-(3-Fluoro-5-nitrophenyl)acetic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[2] Its value lies in the synthetic handles it provides for constructing more elaborate molecular frameworks.

  • Building Block for APIs : The carboxylic acid group is readily converted into esters, amides, or other functional groups, allowing it to be coupled to other molecules.[2]

  • Functional Group Transformation : The nitro group is a versatile functional group that can be readily reduced to an amine (-NH₂). This amine can then be used in a wide array of subsequent reactions, such as amide bond formation, diazotization, or reductive amination, to build molecular complexity.

  • Scaffold for Targeted Agents : The fluoronitrophenyl core is a valuable scaffold in medicinal chemistry. It is used in the synthesis of compounds targeting specific enzymes or receptors.[1] The unique electronic properties conferred by the fluoro and nitro substituents can be exploited to fine-tune the biological activity of the final molecule. It has been explored in the design of potential anti-inflammatory and antimicrobial agents.[1][6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Hazard Identification

Based on GHS classifications for similar compounds, it is identified as an irritant.[5] Key hazard statements include:

  • Causes skin irritation.[4][5]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

  • Harmful if swallowed.[8]

Safe Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[10][11]

    • Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile).[9][10]

    • Body Protection : Wear a laboratory coat.[9]

  • Hygiene : Wash hands thoroughly after handling.[9][10] Avoid breathing dust.[4][10]

  • Spill Response : In case of a spill, mix with an inert absorbent material (like sand or vermiculite), sweep up, and place in a tightly closed container for disposal.[9]

Storage
  • Store in a dry, cool, and well-ventilated place.[10]

  • Keep the container tightly closed to prevent moisture absorption.[10]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Conclusion

2-(3-Fluoro-5-nitrophenyl)acetic acid is a synthetically valuable intermediate with significant potential in pharmaceutical and chemical research. Its trifunctional nature—a carboxylic acid for coupling, a nitro group for transformation into an amine, and a fluorine atom for modulating physicochemical properties—makes it an attractive building block for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist working with this versatile reagent.

References

  • 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem. Available from: [Link]

  • (2-Fluoro-4-nitrophenyl)acetic acid | CAS#:315228-19-4 | Chemsrc. Available from: [Link]

  • 2-(3-Fluoro-2-nitrophenyl)acetic acid - MySkinRecipes. Available from: [Link]

  • 2-(3-Fluoro-5-nitrophenyl)acetic acid - MySkinRecipes. Available from: [Link]

  • 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4) - PubChemLite. Available from: [Link]

  • 2-(3-Fluoro-4-nitrophenyl)acetic acid - MySkinRecipes. Available from: [Link]

  • 163395-24-2 | Product Name : 2-(3-Fluoro-4-nitrophenyl)acetic Acid | Pharmaffiliates. Available from: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available from: [Link]

Sources

Foundational

Foreword: The Strategic Value of a Fluorinated Building Block

An In-depth Technical Guide to 2-(3-Fluoro-5-nitrophenyl)acetic acid Prepared by: Gemini, Senior Application Scientist In the landscape of modern medicinal chemistry, success is often dictated by the strategic design of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Fluoro-5-nitrophenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, success is often dictated by the strategic design of molecular building blocks. These are not mere reagents, but rather carefully crafted starting points that embed latent potential for biological activity and favorable pharmacokinetic properties. 2-(3-Fluoro-5-nitrophenyl)acetic acid is a prime example of such a strategic asset. Its architecture, featuring a phenylacetic acid core functionalized with both a fluorine atom and a nitro group, is not accidental. This guide provides an in-depth examination of this compound, moving beyond its catalog data to explore its synthesis, inherent chemical reactivity, and profound utility for researchers, scientists, and drug development professionals. We will dissect how its specific arrangement of functional groups offers a powerful platform for creating novel and complex molecular entities with therapeutic potential.

Core Molecular Profile and Physicochemical Properties

2-(3-Fluoro-5-nitrophenyl)acetic acid is a substituted aromatic carboxylic acid. The strategic placement of the electron-withdrawing fluoro and nitro groups on the phenyl ring significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate in organic synthesis.[1]

PropertyDataSource
CAS Number 1211529-88-2[1]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1][2]
IUPAC Name 2-(3-fluoro-5-nitrophenyl)acetic acid
Appearance White to light yellow crystalline solid[3][4]
SMILES C1=C(C=C(C=C1[O-])F)CC(=O)O[2]
InChIKey SEBFIXAFMCSCBL-UHFFFAOYSA-N[2]
Monoisotopic Mass 199.02809 Da[2]
Storage Room temperature, dry conditions[1][4]

The Synthetic Rationale: A Conceptual Workflow

While multiple synthetic routes to substituted phenylacetic acids exist, a common and logical approach involves the functionalization of a pre-existing aromatic core. The following workflow illustrates a plausible, generalized strategy for obtaining 2-(3-Fluoro-5-nitrophenyl)acetic acid. The choice of this pathway is dictated by the commercial availability of precursors and the reliability of established organometallic cross-coupling reactions.

A key strategy for forming the crucial C(sp²)-C(sp³) bond is the Suzuki coupling reaction, which has been successfully applied to similar substrates.[5] This method offers high functional group tolerance and generally proceeds with good yields.

G cluster_0 Precursor Preparation cluster_1 Core Reaction cluster_2 Final Product Generation A 1-Bromo-3-fluoro-5-nitrobenzene (Starting Material) C Palladium-Catalyzed Cross-Coupling (e.g., Negishi or Suzuki-type reaction) A->C B Organoboron Reagent (e.g., (2-(tert-butoxy)-2-oxoethyl)zinc(II) bromide) B->C D Protected Intermediate (tert-butyl 2-(3-fluoro-5-nitrophenyl)acetate) C->D C-C bond formation E Acid Hydrolysis (e.g., TFA or HCl) D->E Deprotection F 2-(3-Fluoro-5-nitrophenyl)acetic acid (Final Product) E->F

Caption: Conceptual workflow for the synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this molecule is realized in its application as a versatile building block for creating more complex, biologically active compounds.[1] Its utility stems from the distinct and complementary reactivity of its three key functional components: the carboxylic acid, the nitro group, and the fluorine atom.

Dual-Handle Synthetic Strategy

The carboxylic acid and the nitro group act as two independent synthetic "handles," allowing for sequential or orthogonal chemical modifications.

  • Amide Coupling via Carboxylic Acid: The carboxylic acid is readily activated for amide bond formation. This is a cornerstone reaction in medicinal chemistry, used to link the phenylacetic acid core to other fragments, amines, or complex scaffolds.

  • Amine Generation from Nitro Reduction: The nitro group is a masked amine. It is stable to many reaction conditions but can be selectively reduced (e.g., via catalytic hydrogenation with Pd/C, or using reagents like iron powder in acetic acid) to an aniline derivative.[6][7] This newly formed amine provides a nucleophilic site for a second wave of synthetic transformations.

This dual functionality allows for the rapid generation of diverse chemical libraries from a single, common core, as illustrated below.

G cluster_0 Pathway 1: Amide Formation cluster_1 Pathway 2: Nitro Reduction A 2-(3-Fluoro-5-nitrophenyl) acetic acid B Amide Coupling (R-NH2, Coupling Agents) A->B D Nitro Reduction (e.g., H2, Pd/C) A->D C Amide Product (R-NH-C(=O)-CH2-Ar) B->C E Amino Intermediate (2-(3-fluoro-5-aminophenyl)acetic acid) D->E F Further Functionalization (e.g., Sulfonylation, Acylation) E->F

Caption: Divergent synthetic pathways utilizing the molecule's functional handles.

The Strategic Role of Fluorine in Drug Design

The inclusion of a fluorine atom is a deliberate, field-proven strategy in modern drug design.[8] Its benefits are multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[6]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides or charged residues) within a target protein's binding pocket, potentially increasing potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, which can be critical for optimizing a drug's solubility and membrane permeability.

  • ¹⁹F-NMR Screening: Fluorine's unique NMR properties (100% natural abundance, high sensitivity) make it an excellent probe for fragment-based drug discovery (FBDD).[9] Fluorinated fragments like this one can be used in ¹⁹F-NMR screening assays to detect binding to a protein target, providing a powerful method for hit identification.[9]

Given these advantages, this building block is particularly valuable for designing inhibitors targeting enzymes or receptors in therapeutic areas such as oncology, inflammation, and infectious diseases.[1][4][6]

Experimental Protocols and Handling

Protocol: Amide Coupling

This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine using HATU, a common and efficient coupling reagent.

Objective: To synthesize an N-alkyl-2-(3-fluoro-5-nitrophenyl)acetamide.

Materials:

  • 2-(3-Fluoro-5-nitrophenyl)acetic acid

  • Primary amine of choice (R-NH₂) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Brine, Sodium sulfate

Procedure:

  • Dissolve 2-(3-fluoro-5-nitrophenyl)acetic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the primary amine (1.1 eq), followed by HATU (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Self-Validation Insight: The progress of the reaction can be easily monitored by LC-MS, looking for the disappearance of the starting carboxylic acid mass and the appearance of the expected product mass. The purity of the final compound should be confirmed by ¹H NMR and LC-MS.

Safety and Handling

While specific GHS data for this exact isomer is not aggregated, data from closely related isomers provides a strong basis for safe handling procedures.[10][11]

Hazard CategoryClassificationPrecautionary Statements
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[10][11]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[10][11]
Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation.[10][11]

Handling Recommendations:

  • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[10]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-(3-Fluoro-5-nitrophenyl)acetic acid transcends its identity as a simple chemical reagent. It is a highly strategic building block, engineered with key functional groups that empower chemists to explore diverse chemical space efficiently. The confluence of a reactive carboxylic acid, a reducible nitro group, and a bioisosteric fluorine atom provides a robust platform for the synthesis of novel compounds in drug discovery and materials science. Understanding the intrinsic logic of its design—the "why" behind its structure—is fundamental to unlocking its full potential in the laboratory.

References

  • 2-(3-Fluoro-2-nitrophenyl)acetic acid - MySkinRecipes. [Link]

  • 2-(3-Fluoro-5-nitrophenyl)acetic acid - MySkinRecipes. [Link]

  • 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 - PubChem. [Link]

  • 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4) - PubChemLite. [Link]

  • 2-(3-Fluoro-5-nitrophenyl)acetic acid 98% | RHENIUM BIO SCIENCE. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google P
  • (2-Nitrophenyl)acetic acid - Wikipedia. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. [Link]

  • 5-Fluoro-2-nitrophenylacetic acid, 97%, Thermo Scientific - Fisher Scientific. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(3-Fluoro-5-nitrophenyl)acetic Acid

This guide provides a comprehensive technical overview of 2-(3-fluoro-5-nitrophenyl)acetic acid, a key chemical intermediate in pharmaceutical research and advanced organic synthesis. Designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(3-fluoro-5-nitrophenyl)acetic acid, a key chemical intermediate in pharmaceutical research and advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's fundamental properties, synthesis, characterization, and applications, with an emphasis on the scientific principles that underpin its utility.

Part 1: Chemical Identity and Physicochemical Properties

2-(3-Fluoro-5-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its unique trifunctional structure—comprising a carboxylic acid, a fluoro group, and a nitro group—makes it a versatile building block for creating complex molecules with tailored biological activities.

Core Identification

A precise understanding of the compound's identity is the foundation of any scientific application. The key identifiers are summarized below.

IdentifierValueSource(s)
IUPAC Name 2-(3-Fluoro-5-nitrophenyl)acetic acidN/A
CAS Number 1211529-88-2[1]
Molecular Formula C₈H₆FNO₄[1][2]
Canonical SMILES C1=C(C=C(C=C1[O-])F)CC(=O)O[2]
InChIKey SEBFIXAFMCSCBL-UHFFFAOYSA-N[2]
The Molecular Weight: Average vs. Monoisotopic Mass

The molecular weight is a fundamental property, yet the distinction between average molecular weight and monoisotopic (exact) mass is critical for high-resolution analytical techniques like mass spectrometry.

  • Average Molecular Weight: 199.14 g/mol This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula (C₈H₆FNO₄).[1] It is the relevant value for stoichiometric calculations in laboratory synthesis (e.g., determining molar equivalents).

    • Calculation:

      • Carbon: 8 x 12.011 u = 96.088 u

      • Hydrogen: 6 x 1.008 u = 6.048 u

      • Fluorine: 1 x 18.998 u = 18.998 u

      • Nitrogen: 1 x 14.007 u = 14.007 u

      • Oxygen: 4 x 15.999 u = 63.996 u

      • Total = 199.137 u (or g/mol )

  • Monoisotopic Mass: 199.02809 Da This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).[2] It is the mass observed in high-resolution mass spectrometry, allowing for precise molecular formula confirmation.

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions.

PropertyValueNotes
Appearance White to light yellow crystalline powderTypical for many nitrated aromatic compounds.[3]
Storage Store at room temperature in a dry, well-ventilated place.[1][4]
XLogP3 (Predicted) 1.3Indicates moderate lipophilicity.[2]
Topological Polar Surface Area 83.1 ŲThe polar nitro and carboxylic acid groups contribute significantly to this value.[5]

Note: Experimental data such as melting point and solubility for this specific isomer are not widely published. Data from related isomers, such as 5-fluoro-2-nitrophenylacetic acid (m.p. 153-157 °C), should be used with caution as positional differences significantly impact crystal lattice energy and solvation.[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of 2-(3-fluoro-5-nitrophenyl)acetic acid is a prime example of leveraging substituent directing effects in electrophilic aromatic substitution. A logical and efficient approach starts from 3-fluorophenylacetic acid.

Proposed Synthetic Protocol: Electrophilic Nitration

The most direct synthetic route is the nitration of commercially available 3-fluorophenylacetic acid.

Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 3-fluorophenylacetic acid (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄).

  • Nitrating Agent Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, ~1.1 equivalents) to more concentrated sulfuric acid, maintaining a low temperature.

  • Addition: Add the nitrating mixture dropwise to the solution of 3-fluorophenylacetic acid, ensuring the internal temperature does not exceed 10 °C. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent.

  • Reaction: Stir the mixture at ambient temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The desired product, being a solid, will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in vacuo. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Mechanistic Rationale: Regioselectivity

The outcome of this reaction is governed by the directing effects of the substituents already on the phenyl ring.

  • Fluoro Group (-F): An ortho-, para-director and a deactivating group. It directs incoming electrophiles to the positions ortho and para to itself.

  • Acetic Acid Group (-CH₂COOH): A weak meta-director and a deactivating group.

The nitration occurs at the C5 position due to the confluence of these electronic effects. The fluoro group at C3 directs the incoming nitronium ion to the C2, C4, and C6 positions. The acetic acid group at C1 directs to the C3 and C5 positions. The C5 position is the only one that is sterically accessible and electronically favored by both groups (meta to the deactivating acid group and ortho to the directing fluoro group), leading to the desired 2-(3-fluoro-5-nitrophenyl)acetic acid isomer.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process cluster_products Products & Purification SM 3-Fluorophenylacetic Acid Nitration Electrophilic Nitration (0-10°C) SM->Nitration Reagents HNO₃ / H₂SO₄ Reagents->Nitration Crude Crude Product (Precipitate) Nitration->Crude Ice Quench Purified 2-(3-Fluoro-5-nitrophenyl)acetic acid Crude->Purified Filtration & Recrystallization

Caption: Synthetic workflow for 2-(3-fluoro-5-nitrophenyl)acetic acid.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is a non-negotiable step. A multi-technique approach ensures a self-validating system of quality control.

  • ¹H NMR Spectroscopy: Provides information on the proton environment. For 2-(3-fluoro-5-nitrophenyl)acetic acid, one would expect distinct signals in the aromatic region (7-8.5 ppm) corresponding to the three non-equivalent aromatic protons, a singlet around 3.7 ppm for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton. Signals for eight distinct carbons should be present, including the carbonyl carbon of the acid (~170-180 ppm) and aromatic carbons, with their chemical shifts influenced by the attached F and NO₂ groups.

  • Mass Spectrometry (MS): Confirms the molecular weight. High-resolution MS (HRMS) should show a molecular ion peak corresponding to the exact mass (199.02809 Da), confirming the elemental composition.[2]

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key stretches include a broad O-H band (~2500-3300 cm⁻¹ for the carboxylic acid), a C=O stretch (~1700 cm⁻¹), and characteristic C-NO₂ stretches (~1530 and 1350 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with formic acid), a single major peak should be observed, with purity typically reported as >98%.

QC_Workflow cluster_synthesis Input cluster_analysis Analytical Validation cluster_decision Output Sample Synthesized Batch NMR NMR (¹H, ¹³C) Structure Confirmation Sample->NMR MS HRMS Formula Confirmation Sample->MS HPLC HPLC Purity Assay (>98%) Sample->HPLC Decision Release Batch for Use NMR->Decision MS->Decision HPLC->Decision

Caption: A typical quality control workflow for chemical intermediates.

Part 4: Applications in Research and Development

The true value of 2-(3-fluoro-5-nitrophenyl)acetic acid lies in its application as a strategic intermediate, particularly in medicinal chemistry.

Role as a Pharmaceutical Building Block

This compound serves as a scaffold for generating more complex active pharmaceutical ingredients (APIs).[1] The functional groups present allow for a variety of subsequent chemical transformations:

  • Amide Coupling: The carboxylic acid is readily activated (e.g., with HATU or EDC) to couple with various amines, forming amide bonds and extending the molecular structure.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂), which can then be used in reactions like sulfonamide formation, further amide couplings, or diazotization.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group strongly activates the aromatic ring, making the fluorine atom susceptible to displacement by nucleophiles (e.g., amines, thiols), allowing for the introduction of new substituents.

The Strategic Importance of Fluorine

The inclusion of a fluorine atom is a common strategy in modern drug design.[6] Fluorine can significantly enhance a drug candidate's properties by:

  • Improving Metabolic Stability: The C-F bond is very strong, blocking sites that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Increasing Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

  • Modulating pKa and Lipophilicity: Fine-tuning these properties can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

LogicDiagram cluster_mods Chemical Transformations cluster_end Potential Applications Start 2-(3-Fluoro-5-nitrophenyl) acetic acid Amide Amide Coupling (at -COOH) Start->Amide Reduction Nitro Reduction (to -NH₂) Start->Reduction SNAr SₙAr Reaction (at -F) Start->SNAr API Complex API Candidates (e.g., Enzyme Inhibitors) Amide->API Multi-step Synthesis Reduction->API Multi-step Synthesis SNAr->API Multi-step Synthesis

Caption: Logical role as a precursor in complex molecule synthesis.

Part 5: Safety, Handling, and Storage

GHS Hazard Classification

Based on data for isomeric nitrophenylacetic acids, the following classifications are anticipated.[5][7]

Hazard ClassGHS CodeStatement
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage and Incompatibilities
  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

References

  • PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 2-(3-Fluoro-2-nitrophenyl)acetic acid. [Link]

  • PubChemLite. 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4). [Link]

  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • RHENIUM BIO SCIENCE. 2-(3-Fluoro-5-nitrophenyl)acetic acid 98%. [Link]

  • MySkinRecipes. 2-(3-Fluoro-5-nitrophenyl)acetic acid. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • NIH National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

  • PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]

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Foundational

A Technical Guide to the Synthetic Pathways of 2-(3-Fluoro-5-nitrophenyl)acetic Acid

Abstract 2-(3-Fluoro-5-nitrophenyl)acetic acid is a valuable substituted phenylacetic acid derivative that serves as a critical building block in medicinal chemistry and materials science.[1] Its unique trifunctional aro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3-Fluoro-5-nitrophenyl)acetic acid is a valuable substituted phenylacetic acid derivative that serves as a critical building block in medicinal chemistry and materials science.[1] Its unique trifunctional aromatic structure, featuring fluoro, nitro, and acetic acid moieties, makes it an important intermediate for synthesizing complex, biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[1] This technical guide provides an in-depth analysis of the principal synthetic pathways to this target molecule, designed for researchers and drug development professionals. We will dissect the strategic considerations behind precursor selection, detail robust experimental protocols for two primary synthetic routes, and offer a comparative analysis to guide methodology selection based on laboratory-scale and industrial-scale considerations.

Strategic Overview: Retrosynthetic Analysis

A logical approach to synthesizing 2-(3-Fluoro-5-nitrophenyl)acetic acid begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The primary disconnection is the C-C bond between the aromatic ring and the acetic acid side chain. This leads to several plausible synthetic strategies, primarily revolving around the formation of this bond using a suitable C1 or C2 synthon.

The most logical and widely applicable precursor is a benzyl halide, specifically 3-fluoro-5-nitrobenzyl bromide . This intermediate can be readily converted to the target acid via established C-C bond-forming reactions. Alternative starting points, such as 3-fluoro-5-nitrobenzaldehyde, are less direct for constructing the required -CH₂COOH side chain.

Below is a diagram illustrating the primary retrosynthetic disconnections from the target molecule to key precursors.

G target 2-(3-Fluoro-5-nitrophenyl)acetic acid (Target Molecule) acetonitrile 2-(3-Fluoro-5-nitrophenyl)acetonitrile target->acetonitrile  Hydrolysis malonate Diethyl 2-(3-fluoro-5-nitrobenzyl)malonate target->malonate  Hydrolysis &  Decarboxylation benzyl_bromide 3-Fluoro-5-nitrobenzyl bromide (Key Intermediate) acetonitrile->benzyl_bromide  Cyanation (SN2) malonate->benzyl_bromide  Alkylation toluene 3-Fluoro-5-nitrotoluene benzyl_bromide->toluene  Radical Bromination

Caption: Retrosynthetic analysis of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Synthesis of the Key Intermediate: 3-Fluoro-5-nitrobenzyl bromide

The synthesis of 3-fluoro-5-nitrobenzyl bromide is the critical first stage for the most practical routes. The precursor, 3-fluoro-5-nitrotoluene, can be prepared via nitration of 3-fluorotoluene, a standard electrophilic aromatic substitution. The subsequent conversion to the benzyl bromide proceeds via a free-radical bromination of the benzylic methyl group.

Mechanism Insight: Free-Radical Bromination

This reaction is initiated by the homolytic cleavage of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals abstract a hydrogen atom from the benzylic position of the toluene derivative, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with a bromine source, typically N-bromosuccinimide (NBS), to form the desired benzyl bromide and a succinimidyl radical, which continues the chain reaction. Using NBS is advantageous as it maintains a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination.[2]

Experimental Protocol: Preparation of 3-Fluoro-5-nitrobenzyl bromide
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-5-nitrotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 equivalents).

  • Reaction: Heat the mixture to reflux (typically 75-85°C) under inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield pure 3-fluoro-5-nitrobenzyl bromide.[2][3][4]

Primary Synthetic Pathways to the Target Compound

With the key benzyl bromide intermediate in hand, two primary, reliable pathways can be employed to construct the acetic acid side chain.

Pathway A: The Cyanide Route via Nitrile Hydrolysis

This classic two-step approach involves the nucleophilic substitution of the bromide with a cyanide ion, followed by the hydrolysis of the resulting nitrile.

G start 3-Fluoro-5-nitrobenzyl bromide step1 Step 1: Cyanation (SN2 Reaction) start->step1  NaCN or KCN  Solvent (DMSO, Acetone) intermediate 2-(3-Fluoro-5-nitrophenyl)acetonitrile step1->intermediate step2 Step 2: Hydrolysis (Acid or Base Catalyzed) intermediate->step2  H₂SO₄/H₂O or  1. NaOH/H₂O  2. H₃O⁺ product 2-(3-Fluoro-5-nitrophenyl)acetic acid step2->product

Caption: Workflow for the Cyanide Synthesis Route.

Step 1: Cyanation

  • Causality: The benzylic carbon is electrophilic and susceptible to attack by nucleophiles. The cyanide ion (CN⁻) is an excellent nucleophile that displaces the bromide via an Sₙ2 mechanism. Polar aprotic solvents like DMSO or acetone are ideal as they solvate the cation (Na⁺ or K⁺) but not the nucleophile, enhancing its reactivity.

  • Protocol:

    • Dissolve 3-fluoro-5-nitrobenzyl bromide (1 equivalent) in DMSO or acetone.

    • Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise, maintaining the temperature below 40°C to avoid side reactions.

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 2-(3-fluoro-5-nitrophenyl)acetonitrile.

Step 2: Hydrolysis

  • Causality: The nitrile group can be hydrolyzed under either strong acidic or basic conditions.[5] In acid, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. In base, hydroxide attacks the carbon directly. Both pathways proceed through an amide intermediate to the final carboxylic acid.[6][7]

  • Protocol (Acid-Catalyzed):

    • Suspend the 2-(3-fluoro-5-nitrophenyl)acetonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

    • Heat the mixture to reflux (around 100-120°C) for several hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol/water) to yield the pure acid.[8][9]

Pathway B: The Malonic Ester Synthesis Route

This pathway offers an alternative that avoids the use of highly toxic cyanide salts. It involves alkylating diethyl malonate with the benzyl bromide, followed by hydrolysis and decarboxylation.

G start 3-Fluoro-5-nitrobenzyl bromide step1 Step 1: Alkylation start->step1  Diethyl Malonate  Base (NaOEt)  Solvent (Ethanol) intermediate Diethyl 2-(3-fluoro-5-nitrobenzyl)malonate step1->intermediate step2 Step 2: Saponification & Decarboxylation intermediate->step2  1. NaOH/H₂O, Heat  2. H₃O⁺, Heat product 2-(3-Fluoro-5-nitrophenyl)acetic acid step2->product

Caption: Workflow for the Malonic Ester Synthesis Route.

  • Causality: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and can be easily removed by a base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate. This enolate acts as a soft nucleophile, readily attacking the benzyl bromide in an Sₙ2 reaction. The subsequent saponification (hydrolysis of the esters) followed by acidification and heating leads to a β-keto acid (in this case, a substituted malonic acid), which readily decarboxylates to give the final product.[10]

  • Protocol:

    • Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to ethanol. To this, add diethyl malonate (1.1 equivalents) dropwise. Then, add a solution of 3-fluoro-5-nitrobenzyl bromide (1 equivalent) in ethanol and heat the mixture to reflux for 2-4 hours.

    • Saponification: After cooling, add an aqueous solution of sodium hydroxide (e.g., 20% w/v, 3 equivalents) to the reaction mixture and heat to reflux again to hydrolyze the esters.

    • Decarboxylation: Cool the mixture and carefully acidify with concentrated hydrochloric acid. Upon heating this acidic solution, carbon dioxide will evolve.

    • Isolation: Cool the solution to induce precipitation of the product. Filter the solid, wash with cold water, and purify by recrystallization.

Comparative Analysis and Challenging Approaches

FeaturePathway A: Cyanide RoutePathway B: Malonic Ester Route
Reagent Toxicity High (uses NaCN/KCN, which are acutely toxic and require specialized handling and disposal).Moderate (uses sodium metal and strong bases, but avoids highly toxic cyanides).
Number of Steps 2 steps from benzyl bromide.1-pot reaction often possible, but involves 2 distinct transformations (alkylation, then hydrolysis/decarboxylation).
Yields Generally high yields for both steps.Typically good to high yields, though may be slightly lower than the cyanide route.
Scalability Suitable for large-scale production, but requires stringent safety protocols for cyanide use.Very robust and easily scalable; a classic method in industrial synthesis.
Workup/Purification Generally straightforward precipitation and filtration steps.Can involve solvent removal and requires careful pH control during acidification.
Challenging Approach: The Grignard Reaction

A conceptually simple route would involve forming a Grignard reagent from 3-fluoro-5-nitrobenzyl bromide and reacting it with carbon dioxide.[11] However, this pathway is fundamentally flawed. Grignard reagents are extremely strong bases and nucleophiles that are incompatible with nitro groups.[12][13] The nitro group will readily react with the Grignard reagent, leading to a complex mixture of side products and preventing the desired carboxylation. Therefore, this route is not viable for this specific substrate.[12]

Conclusion

The synthesis of 2-(3-fluoro-5-nitrophenyl)acetic acid is most reliably achieved via a multi-step sequence starting from 3-fluoro-5-nitrotoluene. The conversion of this precursor to the key intermediate, 3-fluoro-5-nitrobenzyl bromide, is a standard and efficient radical bromination reaction. From this intermediate, both the cyanide route and the malonic ester synthesis route are highly effective and field-proven.

The choice between these two pathways depends on laboratory capabilities and project scale. The cyanide route is often more direct and high-yielding but carries significant safety risks associated with the handling of cyanide salts. The malonic ester synthesis provides a safer, albeit slightly more complex, alternative that is highly robust and well-suited for both laboratory and industrial-scale production.

References

  • Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • PubMed. (1998). Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. Retrieved from [Link]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methyl-2-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (1984). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2017). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • Patsnap. (2018). Novel nitrobenzyl bromide synthesis process. Retrieved from [Link]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • MySkinRecipes. (n.d.). 2-(3-Fluoro-5-nitrophenyl)acetic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl.... Retrieved from [Link]

  • Google Patents. (2013). EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide.
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  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

  • ResearchGate. (2025). Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 2-(3-Fluoro-5-nitrophenyl)acetic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-(3-Fluoro-5-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-(3-Fluoro-5-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The guide emphasizes the rationale behind experimental choices and provides a framework for structural elucidation and purity assessment.

Introduction: The Significance of 2-(3-Fluoro-5-nitrophenyl)acetic acid

2-(3-Fluoro-5-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of a nitro group, a fluorine atom, and a carboxylic acid moiety makes it a molecule of interest in medicinal chemistry and materials science. Phenylacetic acid derivatives are known scaffolds for the development of various therapeutic agents. The electronic properties conferred by the electron-withdrawing nitro and fluoro groups can significantly influence the molecule's reactivity, binding affinity, and metabolic stability. Therefore, unambiguous structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach.

This guide will delve into the theoretical and practical aspects of characterizing this molecule using three key spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain insights into the fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of a molecule.[1][2][3][4] For 2-(3-Fluoro-5-nitrophenyl)acetic acid, ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR would be the primary experiments conducted for its structural elucidation.

Predicted ¹H and ¹³C NMR Data

Due to the absence of publicly available experimental spectra for 2-(3-Fluoro-5-nitrophenyl)acetic acid, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar compounds, such as 3-nitrophenylacetic acid, and established principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for 2-(3-Fluoro-5-nitrophenyl)acetic acid

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2' / H-6'8.20 - 8.10m-
H-4'7.60tJ = 8.1
-CH₂-3.78s-
-COOH11.5 - 12.5br s-

Table 2: Predicted ¹³C NMR Data for 2-(3-Fluoro-5-nitrophenyl)acetic acid

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH175 - 178
C-5' (C-NO₂)148 - 150
C-3' (C-F)162 - 165 (d, ¹JCF)
C-1'138 - 140
C-2'125 - 127
C-6'120 - 122
C-4'130 - 132
-CH₂-40 - 43
Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 2-(3-Fluoro-5-nitrophenyl)acetic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Spectral width: Approximately 16 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: Approximately 240 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2 seconds.

Interpretation of NMR Spectra

The interpretation of the NMR spectra is crucial for confirming the structure of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

  • ¹H NMR Spectrum:

    • The aromatic region will show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom.

    • The singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid and the aromatic ring is expected to be in the range of 3.7-4.0 ppm.

    • The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • ¹³C NMR Spectrum:

    • The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 175 ppm).

    • The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling.

    • The other aromatic carbons will also exhibit splitting due to two- and three-bond C-F couplings, which can aid in their assignment.

    • The methylene carbon will be observed in the aliphatic region (around 40-45 ppm).

Advanced NMR Techniques

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.[1][2]

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity of the different fragments of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6][7][8] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for 2-(3-Fluoro-5-nitrophenyl)acetic acid

Ion Predicted m/z Description
[M]⁺201.03Molecular Ion
[M-COOH]⁺156.03Loss of the carboxylic acid group
[M-NO₂]⁺155.04Loss of the nitro group

The presence of a fluorine atom will not significantly alter the isotopic pattern, as fluorine is monoisotopic.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to an appropriate ionization source.

Ionization Method:

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.[9]

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically produce a prominent molecular ion peak, which is crucial for determining the molecular weight.

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

Data Acquisition: The mass spectrometer is set to scan a relevant m/z range (e.g., 50-500 amu) to detect the molecular ion and its fragments.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak (M⁺): The peak with the highest m/z value in the spectrum (excluding isotope peaks) generally corresponds to the molecular ion, providing the molecular weight of the compound.[7][8] For 2-(3-Fluoro-5-nitrophenyl)acetic acid, this would be at m/z 201.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information.[5][6] Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group (-COOH, 45 amu) and the nitro group (-NO₂, 46 amu). The relative abundance of these fragment ions can give clues about the stability of the resulting carbocations.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13]

Predicted Infrared Absorption Data

Table 4: Predicted Key IR Absorptions for 2-(3-Fluoro-5-nitrophenyl)acetic acid

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Intensity/Description
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Very Broad, Strong
3100 - 3000C-H StretchAromatic RingWeak to Medium
2900 - 2800C-H StretchAliphatic (-CH₂-)Weak
1710 - 1680C=O StretchCarboxylic Acid (-COOH)Strong, Sharp
1600 - 1450C=C StretchAromatic RingMedium to Strong
1550 - 1500 & 1350 - 1300N-O Asymmetric & Symmetric StretchNitro Group (-NO₂)Strong
1250 - 1000C-F StretchAryl FluorideStrong
950 - 900O-H Bend (out-of-plane)Carboxylic Acid DimerBroad
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.[11]

Data Acquisition: A background spectrum (of air or the empty ATR crystal) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of 2-(3-Fluoro-5-nitrophenyl)acetic acid is expected to show characteristic absorption bands for its functional groups:

  • Carboxylic Acid: A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. A strong, sharp C=O stretching band will appear around 1700 cm⁻¹.

  • Nitro Group: Two strong absorption bands are characteristic of the nitro group: the asymmetric stretch around 1530 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.

  • Aromatic Ring: C-H stretching vibrations are typically observed just above 3000 cm⁻¹, and C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

  • Aryl Fluoride: A strong C-F stretching band is expected in the 1250-1000 cm⁻¹ region.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The workflow for the structural elucidation of 2-(3-Fluoro-5-nitrophenyl)acetic acid would follow a logical progression, as illustrated in the diagram below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Molecular_Weight Determine Molecular Weight & Formula MS->Molecular_Weight Functional_Groups Identify Functional Groups IR->Functional_Groups Connectivity Establish Atomic Connectivity NMR->Connectivity Structure_Elucidation Final Structure Elucidation Molecular_Weight->Structure_Elucidation Functional_Groups->Structure_Elucidation Connectivity->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of a small molecule.

By combining the molecular weight and formula from MS, the functional group information from IR, and the detailed connectivity from NMR, a complete and unambiguous structural assignment of 2-(3-Fluoro-5-nitrophenyl)acetic acid can be achieved.

Conclusion

The spectroscopic characterization of 2-(3-Fluoro-5-nitrophenyl)acetic acid is a critical step in its synthesis and application. This technical guide has provided a comprehensive framework for utilizing NMR, MS, and IR spectroscopy for its structural elucidation. By following the outlined protocols and interpretation strategies, researchers can confidently determine the structure and purity of this compound, paving the way for its further investigation in various scientific disciplines. The integration of these powerful analytical techniques ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development activities.

References

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  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. (2025, December 3). Retrieved from [Link]

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Foundational

Foreword: The Imperative of Solubility in Modern Drug Discovery

An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluoro-5-nitrophenyl)acetic acid Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, the intrinsic solubility of an ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluoro-5-nitrophenyl)acetic acid

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the intrinsic solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its potential therapeutic success. A compound's ability to dissolve in a solvent system dictates its bioavailability, influences its absorption, and ultimately governs its efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely an academic exercise; it is a critical prerequisite for rational formulation design and successful clinical translation. Many promising new chemical entities falter due to poor aqueous solubility, leading to costly delays and failures in the development pipeline.

This guide provides a deep dive into the solubility profile of 2-(3-Fluoro-5-nitrophenyl)acetic acid , a representative weak acid. While this specific molecule serves as our case study, the principles, methodologies, and strategic insights presented herein are broadly applicable to a wide range of ionizable compounds. We will move beyond a simple recitation of data points to explore the underlying physicochemical principles, detail robust experimental protocols for characterization, and discuss the practical application of this knowledge in a drug development context. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and providing a framework for generating reliable and reproducible solubility data.

Physicochemical Overview of 2-(3-Fluoro-5-nitrophenyl)acetic acid

To understand the solubility behavior of 2-(3-Fluoro-5-nitrophenyl)acetic acid, we must first consider its fundamental molecular properties. As a derivative of phenylacetic acid, it possesses a carboxylic acid group, which is the primary driver of its pH-dependent solubility. The presence of a fluoro and a nitro group on the phenyl ring further modifies its electronic properties and lipophilicity, influencing its interaction with various solvents.

Table 1: Key Physicochemical Properties of 2-(3-Fluoro-5-nitrophenyl)acetic acid (and related compounds)

PropertyValue (Predicted/Reported)Significance for Solubility
Molecular Formula C₈H₆FNO₄Provides the elemental composition.
Molecular Weight 199.14 g/mol [1][2][3]Influences diffusion and dissolution rates.
pKa (Predicted) ~3.76[4]The pH at which 50% of the molecule is in its ionized form; critical for predicting pH-dependent solubility.[5]
XLogP3 (Predicted) 1.3[2][3]A measure of lipophilicity; higher values often correlate with lower aqueous solubility.
Melting Point 149-150 °C[2][3][4]High melting point can indicate strong crystal lattice energy, which may negatively impact solubility.

Note: Experimental data for the exact topic molecule is limited. Predicted values and data from structurally similar isomers are used for illustrative purposes.

The molecule's structure, featuring a polar carboxylic acid group and a more nonpolar substituted phenyl ring, suggests it is a weakly acidic compound with potentially limited intrinsic aqueous solubility. The pKa value, predicted to be around 3.76, is the most critical parameter.[4] At pH values significantly below the pKa, the molecule will exist predominantly in its neutral, protonated form, which is less soluble in water.[6][7] Conversely, at pH values above the pKa, it will deprotonate to form a more polar and water-soluble carboxylate anion.[6][7] This behavior is the foundation of its pH-dependent solubility profile.

The Theoretical Framework: pH, pKa, and Intrinsic Solubility

The solubility of an ionizable compound like 2-(3-Fluoro-5-nitrophenyl)acetic acid is not a single value but a profile that changes with the pH of the medium.[7] This relationship is mathematically described by the Henderson-Hasselbalch equation, which connects pH, pKa, and the ratio of the ionized to the unionized form of the compound.[7]

For a weak acid (HA), the dissociation in water is as follows:

HA ⇌ H⁺ + A⁻

The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form (A⁻). The relationship can be expressed as:

S_T = S₀ (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the total solubility of a weak acid increases exponentially.[8][9] Understanding this principle is fundamental to both measuring and manipulating the compound's solubility.

G cluster_0 pH < pKa cluster_1 pH > pKa Low_pH Low pH (Acidic Environment) Protonated Predominantly Unionized (HA) - High Lipophilicity - Low Aqueous Solubility Low_pH->Protonated Equilibrium Favors pKa pKa (50% Ionized) Protonated->pKa High_pH High pH (Alkaline Environment) Deprotonated Predominantly Ionized (A⁻) - Low Lipophilicity - High Aqueous Solubility High_pH->Deprotonated Equilibrium Favors pKa->Deprotonated

Caption: Relationship between pH, pKa, and ionization state for a weak acid.

Experimental Protocols for Comprehensive Solubility Assessment

A thorough investigation requires multiple, well-designed experiments. The following protocols represent the gold standard for characterizing the solubility profile of a new chemical entity.

pKa Determination by Potentiometric Titration

Rationale: An accurate, experimentally determined pKa is essential for interpreting all subsequent solubility data. Potentiometric titration is a highly precise method for measuring the pKa of ionizable substances.[10] The method involves monitoring pH changes as a titrant (a strong base for an acidic analyte) is incrementally added to a solution of the compound.[10][11] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[11]

Detailed Protocol:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[11] Ensure the temperature of the buffers and the sample solution is controlled, typically at 25°C or 37°C.

  • Sample Preparation: Accurately weigh and dissolve a precise amount of 2-(3-Fluoro-5-nitrophenyl)acetic acid in a suitable solvent (e.g., a small amount of methanol or DMSO if necessary, followed by dilution with water) to create a stock solution of known concentration (e.g., 1-10 mM).[12] A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[10] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.

Thermodynamic Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[13] It measures the maximum concentration of a compound that can dissolve in a specific medium at equilibrium, ensuring that the solution is truly saturated.[13][14] This is crucial for Biopharmaceutical Classification System (BCS) assessment.[15]

Detailed Protocol:

  • Media Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) at 37 ± 1 °C.[15]

  • Sample Addition: Add an excess amount of solid 2-(3-Fluoro-5-nitrophenyl)acetic acid to vials containing a known volume (e.g., 5-10 mL) of each buffer. The excess solid is critical to ensure saturation is reached.[16]

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[16] Preliminary experiments can determine the minimum time required to achieve equilibrium.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[16]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13]

G start Start: Excess solid API + Buffer agitate Agitate at 37°C (24-72 hours) for Equilibration start->agitate separate Phase Separation: Centrifuge / Filter (0.22 µm) agitate->separate quantify Quantify Supernatant (e.g., HPLC-UV) separate->quantify end Result: Thermodynamic Solubility quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Enhancement using Co-solvents

Rationale: When aqueous solubility is low, co-solvents are often used in formulations to increase the drug concentration.[17][18] Co-solvents, which are water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400), work by reducing the polarity of the aqueous environment, thereby making it more favorable for dissolving lipophilic compounds.[18][19][20]

Detailed Protocol:

  • Co-solvent System Preparation: Prepare a series of binary solvent systems by mixing a co-solvent (e.g., ethanol) with water in various proportions (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of 2-(3-Fluoro-5-nitrophenyl)acetic acid using the shake-flask method described in section 3.2.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the percentage of the co-solvent. This will generate a co-solvency profile and help identify the optimal co-solvent concentration for potential liquid formulations.

Data Presentation, Interpretation, and Strategic Application

The data generated from the experimental protocols must be systematically organized and interpreted to guide drug development decisions.

Summarized Solubility Data (Hypothetical)

Table 2: pH-Dependent Aqueous Solubility of 2-(3-Fluoro-5-nitrophenyl)acetic acid at 37°C

pH of BufferMean Solubility (µg/mL)Classification
1.255Very Slightly Soluble
4.5850Slightly Soluble
6.812,500Soluble
7.428,000Freely Soluble
Intrinsic Solubility (S₀) ~50 µg/mL (Calculated)

Table 3: Co-solvent Effects on Solubility at 25°C

Co-solvent System (% v/v in Water)Mean Solubility (mg/mL)Fold Increase vs. Water
Water (Control)0.051
20% Ethanol1.224
40% Ethanol5.8116
20% Propylene Glycol2.550
40% Propylene Glycol11.2224
Biopharmaceutical Classification and Formulation Strategy

The World Health Organization (WHO) and other regulatory bodies use the Biopharmaceutical Classification System (BCS) to classify drugs based on their solubility and permeability.[15] An API is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[15]

Interpretation: Based on our hypothetical data, the intrinsic solubility (S₀) is low (~50 µg/mL). Assuming a hypothetical highest dose of 100 mg, the volume required to dissolve this dose at pH 1.2 would be:

Volume = 100,000 µg / 55 µg/mL = 1818 mL

Since this volume is much greater than 250 mL, 2-(3-Fluoro-5-nitrophenyl)acetic acid would be classified as a poorly soluble compound (BCS Class II or IV) , depending on its permeability. This classification immediately flags potential bioavailability challenges and necessitates the use of solubility enhancement techniques.[17]

G start Solubility Profile Data (pH-Solubility, Co-solvency) bcs_class Determine BCS Class (e.g., Class II - Low Solubility) start->bcs_class formulation_decision Select Formulation Strategy bcs_class->formulation_decision oral_solid Oral Solid Dosage: - Salt Formation - Solid Dispersions - Particle Size Reduction formulation_decision->oral_solid If Solid Form is Desired oral_liquid Oral Liquid Dosage: - pH Adjustment - Co-solvent Systems - Surfactant Micelles formulation_decision->oral_liquid If Liquid Form is Feasible

Caption: Decision workflow for formulation strategy based on solubility data.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to characterizing the solubility profile of 2-(3-Fluoro-5-nitrophenyl)acetic acid. By integrating theoretical principles with robust experimental methodologies like potentiometric titration and the shake-flask method, we can generate a complete dataset that includes pKa, intrinsic solubility, pH-dependent solubility, and co-solvency effects. This information is not merely descriptive but prescriptive; it provides the essential foundation for classifying the compound within the BCS framework and making rational, data-driven decisions on formulation strategies. For drug development professionals, mastering the principles and practices of solubility profiling is indispensable for navigating the complex path from a promising molecule to a viable therapeutic product.

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  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • (2-Fluoro-5-nitrophenyl)acetic acid. Echemi.
  • 2-FLUORO-5-NITROPHENYLACETIC ACID. Two Chongqing Chemdad Co..

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Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of 2-(3-Fluoro-5-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 2-(3-Fluoro-5-nitrophenyl)acetic acid, a key building block in modern medicinal chemistry. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(3-Fluoro-5-nitrophenyl)acetic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but a foundational understanding of the causality behind the recommended protocols, ensuring both safety and experimental success.

Section 1: Compound Profile and Hazard Identification

2-(3-Fluoro-5-nitrophenyl)acetic acid is a bifunctional aromatic compound featuring a carboxylic acid, a nitro group, and a fluorine atom. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics where fluorinated aromatics can enhance metabolic stability and bioavailability. However, the reactivity of these groups also necessitates careful handling.

1.1 Physicochemical Properties

While specific experimental data for 2-(3-Fluoro-5-nitrophenyl)acetic acid is not widely published, the properties of the closely related isomer, (2-Fluoro-5-nitrophenyl)acetic acid, provide a strong basis for understanding its characteristics.

PropertyValue (for (2-Fluoro-5-nitrophenyl)acetic acid)Reference
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
Appearance Light yellow crystalline solid[1]
Melting Point 149-150 °C[1]
Boiling Point (Predicted) 375.5 ± 27.0 °C[1]
Flash Point (Predicted) 180.9 ± 23.7 °C[1]
Density (Predicted) 1.498 g/cm³[1]
pKa (Predicted)
Solubility

1.2 Hazard Identification and GHS Classification

Based on data for analogous nitrophenylacetic acid derivatives, 2-(3-Fluoro-5-nitrophenyl)acetic acid is expected to be classified as follows:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Section 2: Risk Assessment and Mitigation

A thorough risk assessment is paramount before handling 2-(3-Fluoro-5-nitrophenyl)acetic acid. The primary risks are associated with its irritant properties and the potential for inhalation of dust particles.

2.1 Engineering Controls

  • Ventilation : All handling of the solid and any reactions involving it should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Containment : For procedures with a higher risk of aerosolization, such as weighing or transfer of the powder, use of a glove box or an enclosure with localized exhaust ventilation is recommended.

2.2 Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[2]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and disposed of properly after handling.[2]

  • Body Protection : A laboratory coat is required. For larger quantities or in case of a potential spill, an impervious apron is advised.[2]

  • Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator should be used.[2]

Section 3: Safe Handling, Storage, and Disposal

Adherence to proper procedures for handling, storage, and disposal is critical for maintaining a safe laboratory environment and ensuring the integrity of the compound.

3.1 Handling

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools for handling the solid.

  • Wash hands thoroughly after handling.

3.2 Storage

Fluorinated pharmaceutical intermediates can be sensitive to light, heat, moisture, and air.[3]

  • Temperature : Store in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration may be recommended to minimize degradation.

  • Container : Keep the container tightly sealed to prevent moisture ingress and contamination.[4]

  • Incompatibilities : Store away from strong oxidizing agents and strong bases.[5]

3.3 Disposal

Waste material should be treated as hazardous.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

  • It is recommended to use a licensed professional waste disposal service.[2]

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

  • In case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • In case of Eye Contact : Immediately rinse the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • If Swallowed : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • In Case of Fire : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the fire. Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 5: Experimental Protocols

The following protocols are representative of the synthesis and common transformations of 2-(3-Fluoro-5-nitrophenyl)acetic acid. These are intended as a guide and may require optimization based on specific laboratory conditions and available starting materials.

5.1 Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid

The synthesis of nitrophenylacetic acids can be achieved through a multi-step process starting from a substituted toluene. The following is a plausible synthetic route based on established organic chemistry principles.

Synthesis_Workflow Start 3-Fluoro-5-bromotoluene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene Step1->Intermediate1 Step2 Benzylic Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 1-(Bromomethyl)-3-fluoro-5-nitrobenzene Step2->Intermediate2 Step3 Cyanation (NaCN) Intermediate2->Step3 Intermediate3 2-(3-Fluoro-5-nitrophenyl)acetonitrile Step3->Intermediate3 Step4 Hydrolysis (H₂O, H⁺ or OH⁻) Intermediate3->Step4 Product 2-(3-Fluoro-5-nitrophenyl)acetic acid Step4->Product Amide_Coupling Acid 2-(3-Fluoro-5-nitrophenyl)acetic acid Activation Activation (e.g., SOCl₂, EDC, HATU) Acid->Activation Intermediate Activated Acid (Acyl Chloride or Active Ester) Activation->Intermediate Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Amine Primary or Secondary Amine (R₁R₂NH) Amine->Coupling Product Amide Derivative Coupling->Product

Caption: Workflow for amide bond formation.

Protocol using EDC/HOBt:

  • Dissolve 2-(3-Fluoro-5-nitrophenyl)acetic acid in a suitable aprotic solvent such as DMF or DCM.

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to form the active ester.

  • Add the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by chromatography or recrystallization.

5.3.2 Reduction of the Nitro Group

The nitro group can be reduced to an amine, providing a key functional group for further derivatization.

Nitro_Reduction Nitro_Compound 2-(3-Fluoro-5-nitrophenyl)acetic acid Reduction Reduction (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) Nitro_Compound->Reduction Amine_Product 2-(3-Amino-5-fluorophenyl)acetic acid Reduction->Amine_Product

Caption: Reduction of the aromatic nitro group.

Protocol using Iron in Acidic Media:

  • Suspend 2-(3-Fluoro-5-nitrophenyl)acetic acid in a mixture of ethanol and water.

  • Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Adjust the pH of the aqueous residue with a base to precipitate the amino acid product.

  • Collect the solid by filtration, wash with water, and dry.

Section 6: Conclusion

2-(3-Fluoro-5-nitrophenyl)acetic acid is a valuable and versatile building block for drug discovery and organic synthesis. Its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important intermediate.

References

  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025). [Link]

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). [Link]

  • 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem. [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). [Link]

  • Recrystallization - YouTube. (2020). [Link]

  • diphenylacetic acid - Organic Syntheses Procedure. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

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Foundational

2-(3-Fluoro-5-nitrophenyl)acetic acid: A Comprehensive Technical Guide

Introduction 2-(3-Fluoro-5-nitrophenyl)acetic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic ring, f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Fluoro-5-nitrophenyl)acetic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic ring, featuring a fluoro group, a nitro group, and an acetic acid moiety, provides a versatile platform for the synthesis of complex molecules. The electron-withdrawing nature of the fluoro and nitro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a subject of interest for researchers. This guide provides an in-depth review of the synthesis, properties, and applications of this important chemical intermediate.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 2-(3-Fluoro-5-nitrophenyl)acetic acid is crucial for its effective use in research and development.

PropertyValueSource
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [2][3]
CAS Number 1211529-88-2[4]
Appearance White to yellow crystal powder[5]
Melting Point 149-150 °C[6]
Boiling Point (Predicted) 375.5±27.0 °C[6]
Topological Polar Surface Area 83.1 Ų[6]
XLogP3 (Predicted) 1.3[6]

Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid

The synthesis of fluorinated and nitrated phenylacetic acid derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability.

Nitration of 3-Fluorophenylacetic Acid

A common and direct approach involves the nitration of 3-fluorophenylacetic acid. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the phenyl ring.

Experimental Protocol

A detailed protocol for the nitration of 3-fluorophenylacetic acid is as follows:

  • To a mixture of 23.2g of 3-fluorophenylacetic acid and 100ml of concentrated sulfuric acid, add 6.5ml of concentrated nitric acid dropwise.[5]

  • Maintain the temperature of the reaction mixture below 40°C during the addition.[5]

  • Stir the mixture at ambient temperature for 24 hours.[5]

  • Pour the reaction mixture onto one kilogram of ice.[5]

  • Recover the resulting precipitate by filtration.[5]

  • Wash the precipitate with water and dry it in vacuo to obtain the crude product.[5]

An alternative procedure using trifluoroacetic anhydride has also been reported:

  • Dissolve 3-fluorophenylacetic acid (5 g, 36.7 mmol) in 30 mL of chloroform.[5]

  • Add ammonium nitrate (3.12 g, 38.9 mmol).[5]

  • Cool the reaction mixture to 0 °C.[5]

  • Slowly add trifluoroacetic anhydride (16.02 mL, 113 mmol) dropwise at this temperature.[5]

  • Stir the reaction continuously at 0 °C for 3 hours.[5]

  • Upon completion, quench the reaction by the slow addition of water.[5]

  • Separate the chloroform layer, wash it with water, and subsequently dry it over anhydrous sodium sulfate before concentrating.[5]

  • Crystallize the crude product from ethyl acetate and triturate with acetonitrile to yield the purified product.[5]

Synthesis 3-Fluorophenylacetic Acid 3-Fluorophenylacetic Acid Nitration Nitration 3-Fluorophenylacetic Acid->Nitration HNO₃, H₂SO₄ or NH₄NO₃, (CF₃CO)₂O 2-(3-Fluoro-5-nitrophenyl)acetic acid 2-(3-Fluoro-5-nitrophenyl)acetic acid Nitration->2-(3-Fluoro-5-nitrophenyl)acetic acid Electrophilic Aromatic Substitution

Alternative Synthetic Strategies

While direct nitration is a primary method, other strategies involving multi-step sequences can also be employed, particularly for constructing analogues with different substitution patterns. For instance, a patent describes a method starting from 2,4,5-trifluoronitrobenzene, which undergoes condensation with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, and subsequent functional group manipulations to yield various substituted phenylacetic acids.[7] This highlights the versatility of synthetic approaches that can be adapted to produce a range of derivatives.

Spectroscopic Characterization

The structural elucidation of 2-(3-Fluoro-5-nitrophenyl)acetic acid relies on standard spectroscopic techniques.

  • ¹H NMR and ¹³C NMR: These techniques are essential for confirming the substitution pattern on the aromatic ring and the presence of the acetic acid side chain. ChemicalBook provides access to spectral data for this compound.[8] The fluorine atom will cause characteristic splitting patterns in the NMR spectra of adjacent protons and carbons.[9]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is reported as 199.02808583 Da.[2] Predicted collision cross-section values for different adducts are also available.[1]

  • Infrared Spectroscopy (IR): IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (symmetric and asymmetric N-O stretches).

Applications in Research and Development

2-(3-Fluoro-5-nitrophenyl)acetic acid and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules and advanced materials.[4]

Pharmaceutical and Agrochemical Intermediate

The presence of both a fluoro and a nitro group enhances the compound's reactivity and makes it a valuable intermediate for synthesizing various bioactive molecules.[10] These compounds are often used in the development of:

  • Anti-inflammatory and antimicrobial agents: The unique electronic properties of the molecule can enhance the efficacy of the final drug product.[10][11][12]

  • Enzyme inhibitors: The structure serves as a scaffold for designing molecules that can target specific enzymes.[11]

  • Central nervous system agents: It is employed in the construction of complex molecules for neurological drug discovery.[11]

  • Herbicides and pesticides: Its ability to interact with biological systems makes it a candidate for developing effective agrochemicals.[10][13]

The fluorinated aromatic structure can enhance metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[11] The nitro and carboxylic acid functional groups allow for further chemical transformations, such as reduction of the nitro group to an amine or coupling reactions to form amides and esters.[11]

Building Block in Organic Synthesis

Beyond its direct applications in drug discovery, this compound serves as a versatile building block for creating complex organic molecules. Its functional groups allow for regioselective substitutions on the aromatic ring, enabling the synthesis of a diverse library of compounds for further research.[11] Phenylacetic acid and its derivatives are core components of many well-known drugs, including ibuprofen and diclofenac.[14][15]

Applications cluster_0 2-(3-Fluoro-5-nitrophenyl)acetic acid cluster_1 Applications Core Compound Core Compound Pharmaceuticals Pharmaceuticals Core Compound->Pharmaceuticals Intermediate Agrochemicals Agrochemicals Core Compound->Agrochemicals Intermediate Materials Science Materials Science Core Compound->Materials Science Building Block Organic Synthesis Organic Synthesis Core Compound->Organic Synthesis Versatile Reagent

Safety and Handling

2-(3-Fluoro-5-nitrophenyl)acetic acid is classified as an irritant.[6] Standard laboratory safety precautions should be observed when handling this compound. The aggregated GHS information indicates the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(3-Fluoro-5-nitrophenyl)acetic acid is a synthetically valuable compound with significant potential in medicinal chemistry, agrochemical research, and materials science. Its well-defined synthesis and versatile reactivity make it an important tool for researchers developing novel molecules with tailored properties. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the laboratory.

References

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-(3-Fluoro-5-nitrophenyl)acetic Acid

Abstract This document provides a comprehensive guide for the synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a robust, two...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a robust, two-step synthetic pathway commencing from 3-fluoro-5-nitrobenzyl bromide. The methodology is designed for reproducibility and scalability in a standard research laboratory setting. Emphasis is placed on mechanistic understanding, procedural detail, and rigorous safety protocols, particularly concerning the handling of cyanide reagents.

Introduction and Strategic Rationale

2-(3-Fluoro-5-nitrophenyl)acetic acid is an important phenylacetic acid derivative. Its structure, featuring both fluoro and nitro functional groups, makes it a versatile intermediate for introducing specific electronic and steric properties into larger, biologically active molecules. Phenylacetic acid moieties are found in numerous pharmaceuticals, acting as key pharmacophores.

Direct synthesis of the target molecule is challenging. Therefore, a more reliable and well-established two-step approach is employed. This strategy is based on fundamental organic transformations:

  • Nucleophilic Substitution (Cyanation): Conversion of a benzyl halide to a benzyl cyanide (a nitrile). This classic SN2 reaction extends the carbon chain by one, efficiently setting the stage for the desired carboxylic acid.[1]

  • Nitrile Hydrolysis: Conversion of the phenylacetonitrile intermediate to the final phenylacetic acid product. Acid-catalyzed hydrolysis is selected for its typically high yields and straightforward work-up.[2][3]

This protocol provides a logical and field-proven pathway that maximizes yield while allowing for the purification of a key intermediate.

Reaction Scheme

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Cyanation (SN2) cluster_1 Step 2: Acid Hydrolysis A 3-Fluoro-5-nitrobenzyl bromide B 2-(3-Fluoro-5-nitrophenyl)acetonitrile A->B  KCN, EtOH/H₂O, Reflux   C 2-(3-Fluoro-5-nitrophenyl)acetic Acid B->C  H₂SO₄ (aq), H₂O, Reflux  

Diagram 1: Two-step synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Mechanistic Insights

Step 1: Cyanation via SN2 Reaction The first step is the synthesis of the nitrile intermediate via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 3-fluoro-5-nitrobenzyl bromide. This displaces the bromide leaving group in a single, concerted step. The use of a polar protic solvent system, such as ethanol/water, effectively solvates the potassium and bromide ions while allowing the cyanide nucleophile to remain sufficiently reactive.

Step 2: Acid-Catalyzed Nitrile Hydrolysis The conversion of the nitrile to a carboxylic acid under hot aqueous acid conditions proceeds through a two-stage mechanism involving an amide intermediate.[1][2]

  • Protonation: The nitrile nitrogen is first protonated by the strong acid (H₂SO₄), which dramatically increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon, forming a protonated imidic acid.

  • Tautomerization: Deprotonation and subsequent tautomerization yield a more stable amide intermediate.

  • Amide Hydrolysis: The amide is then itself hydrolyzed. The carbonyl oxygen is protonated, inviting another nucleophilic attack by water. This forms a tetrahedral intermediate which, after proton transfers, eliminates ammonia (as NH₄⁺ in the acidic medium) to yield the final carboxylic acid product.[2][3]

Detailed Experimental Protocol

Part A: Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetonitrile

This procedure involves the use of POTASSIUM CYANIDE , a highly toxic substance. All operations must be performed in a certified chemical fume hood.[4][5] Refer to Section 7 for detailed safety protocols.

Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)
3-Fluoro-5-nitrobenzyl bromideC₇H₅BrFNO₂234.0210.0 g42.7
Potassium Cyanide (KCN)KCN65.123.34 g51.3
Ethanol (95%)C₂H₅OH46.07150 mL-
Deionized WaterH₂O18.0250 mL-
Ethyl AcetateC₄H₈O₂88.11~200 mL-
Brine (Saturated NaCl)NaCl/H₂O-~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-

Procedure:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • In the fume hood, add 3-fluoro-5-nitrobenzyl bromide (10.0 g, 42.7 mmol) to the flask.

  • Add the ethanol (150 mL) and deionized water (50 mL) to the flask and stir to dissolve the starting material.

  • Carefully add potassium cyanide (3.34 g, 51.3 mmol) to the solution. CAUTION: KCN is fatal if swallowed, inhaled, or absorbed through the skin. Avoid creating dust. Never allow KCN to contact acid, as it will liberate lethal hydrogen cyanide (HCN) gas.[4][6]

  • Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a 1 L separatory funnel and add 100 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude nitrile product.

  • The crude 2-(3-fluoro-5-nitrophenyl)acetonitrile can be purified by flash column chromatography on silica gel if necessary, or used directly in the next step if purity is deemed sufficient.

Part B: Hydrolysis to 2-(3-Fluoro-5-nitrophenyl)acetic acid

Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)
Crude Nitrile from Part AC₈H₅FN₂O₂180.14~7.7 g42.7
Sulfuric Acid (Conc.)H₂SO₄98.0850 mL-
Deionized WaterH₂O18.0245 mL-
Ice (from deionized water)H₂O18.02~300 g-

Procedure:

  • Prepare the hydrolysis solution: In a 500 mL beaker, cautiously and slowly add concentrated sulfuric acid (50 mL) to deionized water (45 mL) with cooling in an ice bath. CAUTION: This is a highly exothermic process. Always add acid to water.

  • Transfer the crude 2-(3-fluoro-5-nitrophenyl)acetonitrile from Part A to a 250 mL round-bottom flask equipped with a stir bar and reflux condenser.

  • Carefully pour the prepared sulfuric acid solution into the flask containing the nitrile.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-3 hours. The solution may darken.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Allow the reaction mixture to cool to near room temperature.

  • In a large beaker (1 L), prepare a slurry of crushed ice (~300 g).

  • Slowly and carefully pour the dark reaction mixture onto the ice with stirring. A precipitate should form immediately.

  • Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

  • The final product, 2-(3-fluoro-5-nitrophenyl)acetic acid, can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene) if required.

Product Characterization & Data Summary

PropertyValue
Chemical Name 2-(3-Fluoro-5-nitrophenyl)acetic acid
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance Pale yellow to off-white solid
Purity (Typical) >98% after recrystallization
Expected Yield 75-85% over two steps
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water
Storage Store at room temperature in a dry, well-ventilated area

Recommended Analytical Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

  • FT-IR Spectroscopy: To identify key functional groups (C=O of carboxylic acid at ~1700 cm⁻¹, broad O-H stretch at ~3000 cm⁻¹, C-NO₂ stretches).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Overall Synthesis Workflow

Diagram 2: Step-by-step experimental workflow.

Critical Safety Protocols

7.1. Handling Potassium Cyanide (KCN)

  • Extreme Toxicity: KCN is a rapidly acting, highly toxic chemical that is fatal if inhaled, ingested, or absorbed through the skin.[5] All work must be conducted within a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): A lab coat, splash goggles, a face shield, and double gloves (e.g., nitrile) are mandatory.[5]

  • Avoidance of Acid: NEVER mix or store cyanide salts with acids. Contact with acid liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[4][6] Ensure all glassware is free of acid residue.

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container and disposed of according to institutional guidelines.[4] Do not mix with other waste streams, especially acidic waste.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[5] Ensure a cyanide poisoning antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) is available and that personnel are trained in its use.[7] In case of any exposure, seek immediate medical attention.

7.2. Handling Concentrated Sulfuric Acid

  • Corrosive: Concentrated H₂SO₄ is highly corrosive and can cause severe burns. Handle with appropriate PPE, including gloves, lab coat, and eye protection.

  • Dilution: The dilution of sulfuric acid is highly exothermic. Always add acid slowly to water , never the reverse, with external cooling to dissipate heat.

Conclusion

The described two-step protocol provides a reliable and efficient method for the laboratory-scale synthesis of 2-(3-fluoro-5-nitrophenyl)acetic acid. By following the detailed procedures and adhering strictly to the outlined safety measures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • JoVE. (Date not specified). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

  • Yale Environmental Health & Safety. (Date not specified). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE. [Link]

  • Centers for Disease Control and Prevention (CDC). (Date not specified). Potassium Cyanide: Systemic Agent. NIOSH. [Link]

  • U.S. Patent 5,698,735. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • OrgoSolver. (Date not specified). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]

  • U.S. Patent 3,920,670. (1975). Process for hydrolysis of nitriles.
  • Martinkova, L., & Kren, V. (2010). Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

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Application

The Strategic Utility of 2-(3-Fluoro-5-nitrophenyl)acetic Acid: A Guide for Synthetic Chemists

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine and nitro functionalities into molecular scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The compound 2-(3-Fluoro-5-nitrophenyl)acetic acid emerges as a highly valuable, albeit not widely cataloged, synthetic intermediate. Its unique trifunctional architecture—comprising a carboxylic acid, a nitro group, and a fluorine atom on a phenylacetic acid core—offers a rich platform for a diverse array of chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile precursor to an amino group, opening pathways to a multitude of heterocyclic systems. The carboxylic acid moiety provides a convenient handle for amide and ester formation, crucial for library synthesis and prodrug strategies.

This comprehensive guide provides detailed protocols and expert insights into the synthesis and application of 2-(3-Fluoro-5-nitrophenyl)acetic acid, empowering researchers to leverage its full synthetic potential.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted and are expected to be in line with closely related analogs.

PropertyValueSource
Molecular Formula C₈H₆FNO₄PubChem[1]
Molecular Weight 199.14 g/mol PubChem[1]
Appearance Expected to be a light yellow to white crystalline solidAnalogy to isomers[2]
Melting Point Predicted to be in the range of 140-160 °CAnalogy to isomers
Solubility Soluble in polar organic solvents such as DMF, DMSO, THF, and alcohols. Limited solubility in water.General chemical principles
pKa Estimated to be around 4.0 - 4.5Analogy to substituted phenylacetic acids

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~12.5 (s, 1H, COOH), 7.8-8.2 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ~172 (C=O), 161 (d, ¹JCF), 148 (C-NO₂), 140 (Ar-C), 125 (Ar-CH), 118 (d, ²JCF), 115 (d, ²JCF), 40 (CH₂).

  • IR (KBr, cm⁻¹): ~3100-2900 (br, O-H), 1710 (C=O), 1530 (asym N-O), 1350 (sym N-O), 1250 (C-F).

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₈H₅FNO₄⁻: 198.0208, found ~198.02.[1]

Part 1: Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic Acid

The synthesis of the title compound can be approached through several strategic routes. Here, we present a robust and adaptable two-step protocol starting from the commercially available 1-fluoro-3,5-dinitrobenzene, proceeding through a key nitrile intermediate. This method is predicated on well-established nucleophilic aromatic substitution and subsequent nitrile hydrolysis reactions.

Workflow for the Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic Acid

cluster_0 Step 1: Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetonitrile cluster_1 Step 2: Hydrolysis to the Carboxylic Acid A 1-Fluoro-3,5-dinitrobenzene C K₃PO₄, DMF 110 °C, 5h A->C B tert-Butyl Cyanoacetate B->C D Intermediate Ester C->D Nucleophilic Aromatic Substitution E p-TsOH, Toluene Reflux, 6h D->E F 2-(3-Fluoro-5-nitrophenyl)acetonitrile E->F Decarboxylation G 2-(3-Fluoro-5-nitrophenyl)acetonitrile H Conc. H₂SO₄, H₂O Reflux, 15 min G->H I 2-(3-Fluoro-5-nitrophenyl)acetic acid H->I Acid Hydrolysis

Caption: Proposed synthetic pathway for 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Protocol 1.1: Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetonitrile

This protocol is adapted from a general method for the synthesis of 2-nitro substituted phenylacetonitrile compounds.[3]

  • Rationale: The reaction proceeds via a nucleophilic aromatic substitution where the highly activated fluorine atom is displaced by the enolate of tert-butyl cyanoacetate. The tert-butyl ester is then readily removed by acid-catalyzed decarboxylation.

  • Materials:

    • 1-Fluoro-3,5-dinitrobenzene

    • tert-Butyl cyanoacetate

    • Potassium phosphate (K₃PO₄)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Toluene

    • p-Toluenesulfonic acid (p-TsOH)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 1-fluoro-3,5-dinitrobenzene (1.0 eq) and tert-butyl cyanoacetate (1.1 eq) in anhydrous DMF, add potassium phosphate (2.5 eq).

    • Heat the reaction mixture to 110 °C and stir for 5 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into a mixture of ice and water.

    • Acidify the mixture to pH 1-2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Dissolve the crude residue in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq), and reflux the mixture for 6 hours.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-(3-fluoro-5-nitrophenyl)acetonitrile.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The disappearance of the tert-butyl signal in the ¹H NMR spectrum confirms the completion of the decarboxylation step.

Protocol 1.2: Hydrolysis to 2-(3-Fluoro-5-nitrophenyl)acetic Acid

This protocol is a standard method for the hydrolysis of nitriles to carboxylic acids under strong acidic conditions.

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid in the presence of concentrated sulfuric acid and water. This is a robust and high-yielding transformation.[4][5][6]

  • Materials:

    • 2-(3-Fluoro-5-nitrophenyl)acetonitrile

    • Concentrated sulfuric acid

    • Deionized water

  • Procedure:

    • Prepare a solution of concentrated sulfuric acid and water (e.g., 2:1 v/v).

    • Carefully add the 2-(3-fluoro-5-nitrophenyl)acetonitrile (1.0 eq) to the acid solution.

    • Heat the mixture to reflux for 15-30 minutes. The reaction is typically rapid.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3-fluoro-5-nitrophenyl)acetic acid.

  • Self-Validation: The purity of the final product can be assessed by melting point determination and HPLC analysis. The structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy (disappearance of the nitrile peak at ~2230 cm⁻¹ and appearance of a broad O-H and a C=O stretch), and mass spectrometry.

Part 2: Applications in Synthetic Chemistry

The trifunctional nature of 2-(3-fluoro-5-nitrophenyl)acetic acid makes it a versatile starting material for the synthesis of a variety of more complex molecules, particularly those of pharmaceutical interest.

Application 1: Synthesis of Amide Libraries

The carboxylic acid moiety is a prime site for derivatization through amide bond formation, a cornerstone reaction in medicinal chemistry.[7]

Workflow for Amide Synthesis

A 2-(3-Fluoro-5-nitrophenyl)acetic acid C Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) A->C B Amine (R-NH₂) B->C D Amide Product C->D Amide Coupling

Caption: General workflow for amide synthesis.

Protocol 2.1: HATU-Mediated Amide Coupling
  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and allows for the coupling of a wide range of amines, including those that are sterically hindered or have low nucleophilicity.

  • Materials:

    • 2-(3-Fluoro-5-nitrophenyl)acetic acid

    • Desired amine (1.0 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-(3-fluoro-5-nitrophenyl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add the desired amine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude amide by column chromatography or recrystallization.

  • Self-Validation: Successful amide formation can be confirmed by the appearance of a new set of signals corresponding to the amine portion in the ¹H and ¹³C NMR spectra, and the disappearance of the carboxylic acid proton signal. Mass spectrometry will show the expected molecular ion peak for the amide product.

Application 2: Synthesis of 2-(3-Fluoro-5-aminophenyl)acetic Acid and its Derivatives

The nitro group is a versatile functional group that can be readily reduced to an amine, which can then be used in a variety of subsequent reactions, including the synthesis of heterocyclic compounds.[8][9]

Workflow for Nitro Reduction and Subsequent Derivatization

A 2-(3-Fluoro-5-nitrophenyl)acetic acid B Reducing Agent (e.g., Fe/HCl or H₂, Pd/C) A->B C 2-(3-Fluoro-5-aminophenyl)acetic acid B->C Nitro Reduction D Cyclization Reagent C->D E Heterocyclic Product D->E Cyclization

Caption: Pathway to amino derivatives and heterocycles.

Protocol 2.2: Reduction of the Nitro Group with Iron in Acidic Media
  • Rationale: Reduction with iron powder in the presence of an acid (like HCl or acetic acid) is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups. It is often preferred in industrial settings due to its safety and efficiency.

  • Materials:

    • 2-(3-Fluoro-5-nitrophenyl)acetic acid

    • Iron powder

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium bicarbonate

  • Procedure:

    • In a round-bottom flask, suspend 2-(3-fluoro-5-nitrophenyl)acetic acid (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Heat the mixture to reflux and then add concentrated HCl dropwise.

    • Continue to heat at reflux for 1-3 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with solid sodium bicarbonate until the pH is ~7-8.

    • The product, 2-(3-fluoro-5-aminophenyl)acetic acid, may precipitate. If not, extract the aqueous layer with ethyl acetate.

    • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the desired aniline derivative.

  • Self-Validation: The reduction can be confirmed by the significant upfield shift of the aromatic protons in the ¹H NMR spectrum. The appearance of a broad singlet for the -NH₂ protons (which will exchange with D₂O) is also indicative of successful reduction. The IR spectrum will show N-H stretching bands around 3300-3500 cm⁻¹.

Application 3: Synthesis of Heterocyclic Scaffolds

The resulting 2-(3-fluoro-5-aminophenyl)acetic acid is a valuable precursor for the synthesis of various heterocyclic systems, such as oxindoles or other fused ring systems, which are prevalent in biologically active molecules.

Protocol 2.3: Synthesis of a Fluorinated Oxindole Derivative
  • Rationale: Intramolecular cyclization of an activated derivative of 2-(3-fluoro-5-aminophenyl)acetic acid can lead to the formation of an oxindole ring system. This protocol outlines the conversion to the acid chloride followed by an intramolecular Friedel-Crafts acylation.

  • Materials:

    • 2-(3-Fluoro-5-aminophenyl)acetic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous Dichloromethane (DCM)

    • A Lewis acid catalyst (e.g., AlCl₃)

  • Procedure:

    • Suspend 2-(3-fluoro-5-aminophenyl)acetic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 1-2 hours to form the acid chloride.

    • Cool the reaction mixture to 0 °C and slowly add aluminum chloride (AlCl₃) (1.2 eq) in portions.

    • Stir the reaction at room temperature for 2-4 hours. The intramolecular cyclization will occur.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the fluorinated oxindole.

  • Self-Validation: The formation of the cyclic product can be confirmed by NMR spectroscopy, which will show a change in the aromatic proton signals and the disappearance of the -NH₂ and -COOH protons, replaced by an amide N-H signal. High-resolution mass spectrometry will confirm the molecular formula of the cyclized product.

Conclusion

2-(3-Fluoro-5-nitrophenyl)acetic acid represents a synthetic intermediate with significant untapped potential. Its strategic arrangement of functional groups provides a gateway to a wide range of molecular architectures relevant to the pharmaceutical and agrochemical industries. The protocols detailed in this guide offer robust and adaptable methods for the synthesis and derivatization of this valuable building block, providing researchers with the tools to explore new chemical space and accelerate their discovery programs. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • PubChem. 2-(3-fluoro-5-nitrophenyl)acetic acid. Available from: [Link]

  • MySkinRecipes. 2-(3-Fluoro-2-nitrophenyl)acetic acid. Available from: [Link]

  • Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • Melko, J. J., & Suggs, J. B. (2025). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... ResearchGate. Available from: [Link]

  • Suggs, J. B., & Melko, J. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available from: [Link]

  • PubMed. Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Kaur, H., & Singh, G. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. Available from: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

Sources

Method

Application Note: Strategic Derivatization of 2-(3-Fluoro-5-nitrophenyl)acetic Acid for Accelerated Drug Discovery

Abstract: This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 2-(3-Fluoro-5-nitrophenyl)acetic acid, a valuable scaffold for medicinal chemistry programs. The str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview and actionable protocols for the chemical derivatization of 2-(3-Fluoro-5-nitrophenyl)acetic acid, a valuable scaffold for medicinal chemistry programs. The strategic positioning of the fluoro and nitro groups, combined with the reactive carboxylic acid handle, offers a tripartite system for generating diverse molecular libraries with finely-tuned physicochemical and pharmacological properties. We will explore derivatization at the carboxylic acid and nitro group, explaining the chemical rationale behind protocol choices and providing step-by-step methodologies for key transformations, including amide bond formation, esterification, and nitro group reduction.

Introduction: The Strategic Value of the Scaffold

Phenylacetic acid and its derivatives are foundational structural motifs in a vast array of biologically active molecules, including NSAIDs and antibiotics.[1][2] The specific scaffold, 2-(3-Fluoro-5-nitrophenyl)acetic acid, is of particular interest in modern drug discovery for several reasons:

  • The Phenylacetic Acid Core: Provides a rigid backbone for the precise spatial orientation of pharmacophoric features.

  • The Fluorine Substituent: The strategic placement of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and lead to favorable drug-receptor interactions through hydrogen bonds or electrostatic effects.[3][4]

  • The Nitro Group: As a potent electron-withdrawing group, the nitro moiety dramatically influences the electronic properties of the aromatic ring.[5][6] It can participate in key binding interactions and serves as a versatile synthetic handle, most notably through its reduction to a primary aniline, which opens up a new vector for chemical diversification.[6][7]

This document serves as a practical guide for researchers to unlock the potential of this scaffold through logical and efficient derivatization campaigns.

Core Derivatization Strategies: A Visual Workflow

The derivatization of 2-(3-Fluoro-5-nitrophenyl)acetic acid can be approached through two primary vectors: modification of the carboxylic acid and transformation of the nitro group. These pathways can be pursued independently or sequentially to generate complex molecular architectures.

G cluster_start Starting Scaffold cluster_acid Carboxylic Acid Derivatization cluster_nitro Nitro Group Transformation cluster_aniline_deriv Aniline Derivatization start 2-(3-Fluoro-5-nitrophenyl)acetic acid amide Amide Library (R-NH₂) start->amide Amide Coupling ester Ester Library (R-OH) start->ester Esterification aniline Aniline Intermediate 2-(3-Amino-5-fluorophenyl)acetic acid start->aniline Nitro Reduction sulfonamide Sulfonamide Library (R-SO₂Cl) aniline->sulfonamide Sulfonylation sec_amide Acylated Aniline Library (R-COCl) aniline->sec_amide Acylation

Figure 1: Key derivatization pathways for the 2-(3-Fluoro-5-nitrophenyl)acetic acid scaffold.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most readily accessible functional group for derivatization, providing a direct route to amides and esters, two of the most common functional groups in approved drugs.

Amide Bond Formation: Building the Core of Many Drugs

Amide bond formation is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the acid. Modern coupling reagents provide a mild and efficient means to form an active ester intermediate in situ, which is then readily displaced by the amine nucleophile.

G cluster_workflow Amide Coupling Workflow Acid Carboxylic Acid (Ar-COOH) ActiveEster Activated Intermediate (O-Acylurea / Active Ester) Acid->ActiveEster + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Base Non-nucleophilic Base (e.g., DIPEA) Base->ActiveEster + Base Amide Target Amide (Ar-CONHR) ActiveEster->Amide + Amine Amine Primary/Secondary Amine (R-NH₂)

Figure 2: Generalized workflow for coupling reagent-mediated amide bond formation.

Protocol 1: General Procedure for Amide Synthesis using HATU

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and is particularly useful for coupling sterically hindered substrates or electron-deficient amines.[8] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

  • Materials & Reagents:

    • 2-(3-Fluoro-5-nitrophenyl)acetic acid

    • Amine of interest (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (2.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • Dissolve 2-(3-Fluoro-5-nitrophenyl)acetic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add the amine (1.1 eq), followed by DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise to the solution. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 2-12 hours.

    • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting acid.

    • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

    • Characterization: Confirm the structure of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Esterification: Modulating Lipophilicity and Polarity

Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed.[9][10]

Protocol 2: Fischer Esterification

  • Rationale: This method is cost-effective and straightforward, especially for simple, unhindered alcohols. Sulfuric acid is a common and effective catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[9]

  • Materials & Reagents:

    • 2-(3-Fluoro-5-nitrophenyl)acetic acid

    • Alcohol of interest (e.g., Methanol, Ethanol; used in large excess)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-5 mol%)

    • Sodium bicarbonate (NaHCO₃) solution

    • Diethyl ether or Ethyl acetate

    • Round-bottom flask with reflux condenser

  • Step-by-Step Procedure:

    • Suspend or dissolve 2-(3-Fluoro-5-nitrophenyl)acetic acid (1.0 eq) in the desired alcohol (e.g., 20-50 eq).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether or EtOAc.

    • Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst (Note: CO₂ evolution!). Then wash with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Purify by column chromatography if necessary.

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Derivatization MethodKey ReagentsTypical ConditionsPurpose
Amide Formation Coupling Agent (HATU, EDC), Base (DIPEA)Anhydrous DMF, Room TempIntroduce diverse R-groups, modulate H-bonding
Esterification Alcohol, Acid Catalyst (H₂SO₄)Reflux in excess alcoholModulate lipophilicity, create prodrugs

Modification of the Nitro Group

The nitro group is a powerful synthetic handle. Its reduction to an aniline is one of the most valuable transformations in medicinal chemistry, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.

Reduction to an Aniline: A Gateway to New Scaffolds

The reduction of an aromatic nitro group to an aniline can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acid.[11][12] The choice of method depends on the presence of other reducible functional groups in the molecule. Catalytic hydrogenation with Pd/C is highly efficient but can also reduce alkenes, alkynes, or cause dehalogenation.[13] Metal/acid combinations like tin(II) chloride (SnCl₂) are often milder and offer better chemoselectivity.[13][14]

Protocol 3: Nitro Group Reduction using Tin(II) Chloride

  • Rationale: The SnCl₂/HCl system is a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities.[12] It is particularly useful when catalytic hydrogenation is not viable due to catalyst poisoning or over-reduction of other groups.

  • Materials & Reagents:

    • 2-(3-Fluoro-5-nitrophenyl)acetic acid (or its ester/amide derivative)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Concentrated Hydrochloric Acid (HCl) (if starting with the free acid)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, reflux condenser

  • Step-by-Step Procedure:

    • Dissolve the nitro-containing starting material (1.0 eq) in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (4-5 eq) to the solution. If the substrate is a carboxylic acid, adding concentrated HCl may be necessary to facilitate the reaction.

    • Heat the mixture to reflux (typically 50-80°C) and stir for 1-4 hours.

    • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product aniline will be more polar.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add water and basify the mixture by carefully adding saturated NaHCO₃ or NaOH solution until the pH is ~8-9. A tin hydroxide precipitate will form.

    • Extract the aqueous slurry multiple times with ethyl acetate.

    • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting aniline can be purified by column chromatography.

    • Characterization: Confirm the structure of the aniline product. Note the characteristic upfield shift of the aromatic protons in the ¹H NMR spectrum compared to the nitro-precursor.

Conclusion: A Platform for Innovation

The derivatization of 2-(3-Fluoro-5-nitrophenyl)acetic acid provides a robust platform for generating novel chemical entities for drug discovery. By systematically applying the protocols outlined in this guide, researchers can rapidly synthesize libraries of amides, esters, and anilines. The resulting aniline intermediate, in particular, serves as a secondary scaffold from which countless other derivatives (sulfonamides, ureas, etc.) can be accessed. This strategic, multi-directional approach to derivatization enables a thorough exploration of the chemical space around a privileged core, significantly increasing the probability of identifying lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.

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  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. masterorganicchemistry.com. [Link][11]

  • Wang, L., et al. (2016). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link][22]

  • Dunås, F., et al. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Process Research & Development, 21(6), 894-899. [Link][8]

  • Various Authors. (2013). What method can be used for reduction of aryl nitro group? ResearchGate. [Link][14]

  • Ge, F., et al. (2013). Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents, CN103012111A. [23]

  • Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link][4]

  • El-Faham, A., et al. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link][5]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. inventivapharma.com. [Link][24]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445. [Link][25]

  • Sharma, P., et al. (2020). Nitro Group Containing Drugs. ResearchGate. [Link][6]

  • Wikipedia. (n.d.). Reduction of nitro compounds. en.wikipedia.org. [Link][12]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. [Link][13]

  • Benaglia, M., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link][26]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. organic-chemistry.org. [Link][27]

  • Rhenium Bio Science. (n.d.). 2-(3-Fluoro-5-nitrophenyl)acetic acid 98%. rheniumbioscience.com. [Link][28]

  • MySkinRecipes. (n.d.). 2-(3-Fluoro-5-nitrophenyl)acetic acid. myskinrecipes.com. [Link][29]

  • CEM Corporation. (n.d.). Esterification Experiment. cem.com. [Link][30]

  • Al-Trawneh, A., & Al-Awaida, W. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1845-1871. [Link][31]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link][32]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. masterorganicchemistry.com. [Link][9]

  • North Carolina School of Science and Mathematics. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link][10]

  • Welsch, M. E., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(5), 2439-2470. [Link][33]

  • Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5633. [Link][34]

  • Kumar, R., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(5), 1543. [Link][35]

Sources

Application

The Strategic Utility of 2-(3-Fluoro-5-nitrophenyl)acetic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: The Imperative of Fluorinated Heterocycles in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms and nitro groups into molecular scaffolds is a w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity. The nitro group, a potent electron-withdrawing moiety, serves not only as a key pharmacophoric element in certain drug classes but also as a versatile synthetic handle for the construction of complex molecular architectures. More than 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design.[1] The strategic placement of fluorine and nitro groups on a phenylacetic acid backbone, as in 2-(3-Fluoro-5-nitrophenyl)acetic acid (1) , creates a powerful and versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug development and material science.

This technical guide delineates the application of 1 as a precursor to valuable heterocyclic systems, with a focus on the synthesis of fluorinated benzoxazinones and indoles. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the potential applications of the resulting compounds.

Core Synthetic Strategies: Leveraging the Dual Functionality of 2-(3-Fluoro-5-nitrophenyl)acetic Acid

The synthetic utility of 1 is primarily derived from the ortho-relationship between the nitro group and the acetic acid side chain, which allows for intramolecular cyclization reactions. The fluorine atom at the 3-position provides a strategic point of substitution that can enhance the biological activity of the final heterocyclic product. The two main synthetic pathways we will explore are:

  • Reductive Cyclization: The nitro group is reduced to an amino group, which then undergoes intramolecular condensation with the acetic acid moiety (or its derivative) to form a lactam. This is a classic and highly effective strategy for the synthesis of nitrogen-containing heterocycles.

  • Fischer Indole Synthesis: Following reduction of the nitro group to an aniline and subsequent conversion to a hydrazine, this powerful reaction can be employed to construct the indole nucleus, a privileged scaffold in medicinal chemistry.

The following sections will provide detailed protocols for the application of these strategies in the synthesis of key heterocyclic targets.

Application Protocol I: Synthesis of 6-Fluoro-8-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a fluorine atom can further enhance these properties. This protocol describes a plausible and efficient two-step synthesis of 6-fluoro-8-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (3) from 1 , based on well-established chemical transformations.

Workflow Overview

workflow1 start 2-(3-Fluoro-5-nitrophenyl)acetic acid (1) step1 Esterification (Ethyl 2-(3-fluoro-5-nitrophenyl)acetate (2)) start->step1 EtOH, H₂SO₄ (cat.) step2 Reductive Cyclization (6-Fluoro-8-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one) step1->step2 H₂, Pd/C product 6-Fluoro-8-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (3) step2->product workflow2 start 2-(3-Fluoro-5-nitrophenyl)acetic acid (1) step1 Reductive Cyclization (6-Fluorooxindole (5)) start->step1 Fe, NH₄Cl, EtOH/H₂O product 6-Fluorooxindole (5) step1->product

Sources

Method

NMR characterization of "2-(3-Fluoro-5-nitrophenyl)acetic acid"

Initiating Data Collection I'm starting by meticulously searching Google for comprehensive information on "2-(3-Fluoro-5-nitrophenyl)acetic acid." I'm prioritizing its chemical structure, key properties, and any availabl...

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Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously searching Google for comprehensive information on "2-(3-Fluoro-5-nitrophenyl)acetic acid." I'm prioritizing its chemical structure, key properties, and any available NMR data. This foundational search will kickstart my investigation.

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Expanding Data Gathering

I'm now expanding my search to establish NMR protocols for similar compounds, especially those with fluorine and nitro groups. I'm also delving into authoritative NMR theory resources, focusing on chemical shifts, couplings, and relaxation effects. This information will inform both the experimental design and theoretical foundation of the note.

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Application

Application Notes and Protocols for the Amidation of 2-(3-Fluoro-5-nitrophenyl)acetic acid

Introduction: Strategic Importance in Medicinal Chemistry The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals and biologically active compounds.[1][2] The specific starting materi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals and biologically active compounds.[1][2] The specific starting material, 2-(3-Fluoro-5-nitrophenyl)acetic acid, is a valuable building block in drug discovery. Its structure incorporates a phenylacetic acid scaffold, common in many therapeutic agents, with the strategic placement of a fluorine atom and a nitro group. These substituents are not mere decorations; the fluorine can enhance metabolic stability and binding affinity, while the nitro group can be a precursor for an amino group or act as a key pharmacophoric element.[3][4] Consequently, the efficient and reliable coupling of this acid with a diverse range of amines is a critical step in generating libraries of novel compounds for biological screening.

This guide provides an in-depth analysis of the reaction of 2-(3-Fluoro-5-nitrophenyl)acetic acid with amines, offering detailed mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Overview: Activating the Carboxyl Group

Directly reacting a carboxylic acid with an amine is generally inefficient as it leads to an acid-base reaction, forming a salt.[5][6][7] To facilitate amide bond formation, the carboxylic acid must first be "activated" to create a more electrophilic species that is readily attacked by the amine nucleophile.[2][8][9] This is achieved using coupling reagents. We will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides (e.g., EDC) and onium salts (e.g., HATU).

Carbodiimide-Mediated Coupling (EDC/NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficiency and the ease of removal of its urea byproduct.[10] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange or racemize.[8] To mitigate this, an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[11][12][13] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step, one-pot process enhances the reaction's efficiency and minimizes side reactions.[11][13][14]

The general mechanism is as follows:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming the unstable O-acylisourea intermediate.

  • NHS Ester Formation: NHS rapidly reacts with the intermediate to form a more stable NHS ester, releasing the EDC byproduct as a soluble urea.

  • Aminolysis: The amine nucleophile attacks the carbonyl group of the NHS ester, forming the desired amide bond and releasing NHS.

Onium Salt-Mediated Coupling (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent.[8][10] It is known for its high reactivity, fast reaction times, and low rates of racemization, making it particularly suitable for challenging couplings.[1][10] HATU's efficacy is derived from 1-hydroxy-7-azabenzotriazole (HOAt).[8]

The mechanism involving HATU is as follows:

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[10][15]

  • Aminolysis: The amine then attacks this active ester to yield the final amide product.[15] The nitrogen atom in the HOAt ring is thought to accelerate the coupling step.[10]

Experimental Workflows and Protocols

The choice of coupling reagent and reaction conditions depends on the specific amine, its reactivity, steric hindrance, and the desired scale of the reaction. Below are detailed protocols for the reaction of 2-(3-Fluoro-5-nitrophenyl)acetic acid with a generic primary or secondary amine.

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are typically used.[8][16]

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required, especially with onium salt reagents, to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.[8][9]

  • Stoichiometry: The stoichiometry of the reagents is crucial for optimal results and should be carefully controlled.

A general workflow for the amidation reaction is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid (1.0 eq) and Amine (1.0-1.2 eq) in Solvent add_coupling Add Coupling Reagent/ Base to Reaction Mixture at 0 °C reagents->add_coupling coupling_sol Prepare Coupling Reagent and Base Solution react Stir at Room Temperature (Monitor by TLC/LC-MS) add_coupling->react quench Quench Reaction (e.g., with water or aq. NH4Cl) react->quench extract Aqueous Work-up (Extraction with Organic Solvent) quench->extract purify Purify by Column Chromatography or Recrystallization extract->purify product product purify->product Final Amide Product

Caption: General experimental workflow for amide bond formation.

Protocol 1: EDC/NHS Coupling

This protocol is well-suited for a wide range of amines and offers a good balance of reactivity and cost-effectiveness.

Materials:

  • 2-(3-Fluoro-5-nitrophenyl)acetic acid

  • Amine (primary or secondary)

  • EDC.HCl

  • NHS

  • DIPEA (optional, but recommended)

  • Anhydrous DMF or DCM

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-Fluoro-5-nitrophenyl)acetic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).

  • Add the amine (1.0-1.2 eq), followed by NHS (1.1 eq).

  • If the amine is used as a hydrochloride salt, add DIPEA (2.2 eq). If the free base amine is used, DIPEA (1.1 eq) can still be beneficial.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC.HCl (1.2 eq) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: HATU Coupling

This protocol is recommended for sterically hindered amines, less nucleophilic amines, or when rapid reaction times are desired.

Materials:

  • 2-(3-Fluoro-5-nitrophenyl)acetic acid

  • Amine (primary or secondary)

  • HATU

  • DIPEA

  • Anhydrous DMF or MeCN

  • Standard laboratory glassware and magnetic stirrer

  • TLC or LC-MS for reaction monitoring

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(3-Fluoro-5-nitrophenyl)acetic acid (1.0 eq) and dissolve it in anhydrous DMF or MeCN.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq) dropwise.[8]

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary and Comparison

The choice between these protocols can be guided by the specific requirements of the synthesis.

ParameterEDC/NHS CouplingHATU Coupling
Reactivity Good to ExcellentExcellent to Superior
Reaction Time 4 - 16 hours1 - 4 hours
Cost LowerHigher
Byproducts Water-soluble urea, NHSWater-soluble urea, HOAt
Work-up Standard aqueous work-upStandard aqueous work-up; LiCl wash may be needed for DMF removal
Ideal Substrates Primary and secondary amines, less hindered systemsSterically hindered amines, electron-poor amines, racemization-prone substrates

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagent or amine may also improve the yield. For EDC couplings, ensure the pH is slightly acidic to neutral for the activation step.[14]

  • Starting Material Remains: If the carboxylic acid is not fully consumed, it may indicate insufficient activation. Consider increasing the amount of coupling reagent or allowing for a longer reaction time. With HATU, ensure sufficient base is present.

  • Side Reactions: The electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring of 2-(3-Fluoro-5-nitrophenyl)acetic acid makes the benzylic protons slightly acidic. Strong bases or prolonged reaction times at elevated temperatures should be avoided to minimize the risk of side reactions at this position.

  • Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. If it co-elutes with the product during chromatography, thorough aqueous washes are critical. Alternatively, using DIC (diisopropylcarbodiimide) will produce a urea byproduct that is insoluble in most organic solvents and can be removed by filtration.

The mechanistic choice between EDC and HATU can be visualized as follows:

G cluster_edc EDC/NHS Pathway cluster_hatu HATU Pathway a Carboxylic Acid + EDC b O-Acylisourea (Unstable) a->b c NHS Ester (More Stable) b->c + NHS d Amide c->d + Amine e Carboxylic Acid + Base f Carboxylate e->f g OAt-Ester (Highly Reactive) f->g + HATU h Amide g->h + Amine

Caption: Comparison of EDC/NHS and HATU activation pathways.

Conclusion

The reaction of 2-(3-Fluoro-5-nitrophenyl)acetic acid with amines is a versatile and powerful tool in medicinal chemistry. By understanding the underlying mechanisms of amide bond formation and selecting the appropriate coupling reagents and conditions, researchers can efficiently synthesize a wide array of novel chemical entities. The protocols provided herein, based on the robust EDC/NHS and HATU methodologies, offer reliable starting points for the synthesis of amides from this valuable building block, paving the way for the discovery of new therapeutic agents.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • Westin, J. (n.d.). Synthesis of Amides. In Organic Chemistry.
  • Hardick, O. (n.d.). Coupling Protocols.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH. (n.d.). Benchchem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Fu, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • Request PDF: Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (n.d.). ResearchGate.
  • Video: Preparation of Amides. (2023). JoVE.
  • EDC Instructions. (n.d.). Thermo Fisher Scientific.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Amide activation: an emerging tool for chemoselective synthesis. (2018). Chemical Society Reviews.
  • Amide Bond Formation. (2022). In Books - The Royal Society of Chemistry.
  • Amine Coupling Kit, type 2. (n.d.). Cytiva Life Sciences.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. (2022). The Journal of Organic Chemistry.
  • Amide bond formation: beyond the myth of coupling reagents. (2009). Chemical Society Reviews.
  • 2-(3-Fluoro-2-nitrophenyl)acetic acid. (n.d.). MySkinRecipes.
  • 2-(3-Fluoro-5-nitrophenyl)acetic acid. (n.d.). MySkinRecipes.

Sources

Method

Application Notes and Protocols: The Strategic Role of Fluorination in Modulating the Biological Activity of Phenylacetic Acids

For: Researchers, scientists, and drug development professionals. Introduction: Phenylacetic Acids in Drug Discovery and the Transformative Power of Fluorine Phenylacetic acids represent a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Phenylacetic Acids in Drug Discovery and the Transformative Power of Fluorine

Phenylacetic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their biological activities are diverse, ranging from anti-inflammatory to anticancer and metabolic disease modulation. The inherent versatility of the phenylacetic acid backbone allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. Among the various chemical strategies employed, the introduction of fluorine atoms—a process known as fluorination—has emerged as a powerful tool for fine-tuning the pharmacological properties of these molecules.[1][2]

The strategic incorporation of fluorine can profoundly influence a molecule's electronic and steric properties, leading to significant alterations in its biological behavior.[3] This is due to fluorine's unique characteristics: its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond.[4][5] Consequently, fluorination can impact a drug candidate's metabolic stability, binding affinity to its target, membrane permeability, and acidity (pKa).[6][7][8] These modifications can ultimately lead to enhanced therapeutic efficacy and a more favorable safety profile.[9]

These application notes will provide a comprehensive overview of the role of fluorination in modulating the biological activity of phenylacetic acids. We will delve into the mechanistic underpinnings of how fluorine substitution impacts key physicochemical and pharmacological parameters. Furthermore, we will provide detailed protocols for the synthesis of fluorinated phenylacetic acid analogs and their subsequent biological evaluation, offering practical guidance for researchers in the field.

The Multifaceted Influence of Fluorination on Physicochemical Properties

The introduction of fluorine into the phenylacetic acid scaffold can induce a cascade of changes in its physicochemical properties, which in turn dictates its biological activity. Understanding these effects is crucial for rational drug design.

Modulation of Lipophilicity and Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A single fluorine substitution for a hydrogen atom can slightly increase log P due to fluorine's inductive effect.[8] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease log P because of the dominant effect of fluorine's high polarity and low polarizability.[8] This ability to fine-tune lipophilicity allows for the optimization of passive membrane permeability and distribution within the body.[8] Improved membrane permeability can lead to better bioavailability of the drug candidate.[5][6]

Alteration of Acidity (pKa)

Fluorine's strong electron-withdrawing nature significantly influences the acidity of nearby functional groups.[8] When placed on the phenyl ring of a phenylacetic acid, fluorine can lower the pKa of the carboxylic acid moiety, making it a stronger acid.[8] This modulation of pKa can have profound implications for a drug's solubility at physiological pH, its binding to plasma proteins, and its interaction with biological targets.[8][10] The ionization state of a drug is a key factor governing its ability to cross biological membranes and interact with its target receptor or enzyme.

Enhancement of Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation. The carbon-hydrogen (C-H) bond is often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a much stronger carbon-fluorine (C-F) bond can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[6][8][11] This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drugs.[11]

Conformational Control

The introduction of fluorine can also influence the conformational preferences of a molecule. The polar C-F bond can engage in specific dihedral angle preferences relative to other polar groups, a phenomenon known as the gauche effect.[8] This can stabilize a particular bioactive conformation or prevent the adoption of unfavorable ones, leading to enhanced binding affinity and selectivity for the target protein.[8]

Impact of Fluorination on Biological Activity: Case Studies with Phenylacetic Acid Derivatives

The strategic placement of fluorine atoms on the phenylacetic acid scaffold has led to the development of potent and selective modulators of various biological targets.

Anti-inflammatory Agents: Cyclooxygenase (COX) Inhibition

Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes.[12] Fluorination has been instrumental in optimizing the potency and selectivity of these inhibitors. For instance, analogs of diclofenac, a phenylacetic acid derivative, with fluorine substitutions at the 5'-position of the phenylacetic acid ring have shown higher potency.[12]

Molecular modeling studies have revealed that fluorinated moieties can interact favorably within the active site of COX enzymes. For example, the N-difluoromethyl-1,2-dihydropyridin-2-one moiety in a novel class of phenylacetic acid regioisomers was shown to insert into a secondary pocket of COX-2, conferring selectivity for this isoform.[13]

Anticancer Agents

Fluorinated phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents.[14][15] Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, with the potency being influenced by the position and nature of the substituents on the phenyl ring.[14] For example, compounds with a nitro moiety demonstrated higher cytotoxic effects against a prostate carcinoma cell line compared to those with a methoxy moiety.[14]

Metabolic Modulators: GPR40 Agonism

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[16] Phenylacetic acid derivatives have been explored as GPR40 agonists. The introduction of a fluorine atom at the α-position of the carboxylic acid group in an aryl propionic acid derivative led to the discovery of a "superagonist" with excellent in vitro potency and superior efficacy in lowering glucose and body weight in rodent models.[17][18] This modification also resulted in a stable acylglucuronide metabolite, reducing the risk of drug-induced liver injury.[17][18]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of fluorinated phenylacetic acid derivatives. Researchers should adapt these methods based on the specific properties of their target compounds.

Protocol 1: Synthesis of Fluorinated Phenylacetic Acids

This protocol outlines a general method for the synthesis of fluorinated phenylacetic acids, which often serve as key intermediates.[19][20][21][22]

Materials:

  • Appropriately substituted fluorinated benzyl halide (e.g., 4-fluorobenzyl chloride)

  • Sodium cyanide or potassium cyanide

  • Sulfuric acid

  • Water

  • Organic solvent (e.g., ethanol, toluene)

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvents

Procedure:

  • Cyanation of Benzyl Halide:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the substituted fluorinated benzyl halide in a suitable organic solvent like ethanol.

    • Add an aqueous solution of sodium cyanide or potassium cyanide to the flask.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude fluorinated benzyl cyanide.

  • Hydrolysis of Benzyl Cyanide:

    • In a round-bottom flask fitted with a reflux condenser and a stirrer, mix the crude fluorinated benzyl cyanide with a mixture of water and sulfuric acid.[23]

    • Heat the mixture under reflux with stirring for several hours.[23] The completion of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.

    • Cool the reaction mixture and pour it into cold water to precipitate the fluorinated phenylacetic acid.[23]

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain the pure fluorinated phenylacetic acid.

Diagram: General Synthetic Workflow

G A Fluorinated Benzyl Halide B Fluorinated Benzyl Cyanide A->B NaCN or KCN Ethanol/Water C Fluorinated Phenylacetic Acid B->C H2SO4, H2O Heat

Caption: General workflow for the synthesis of fluorinated phenylacetic acids.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of fluorinated phenylacetic acid derivatives against COX-1 and COX-2 enzymes.[24][25]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorinated phenylacetic acid derivatives (test compounds)

  • Reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Enzyme Inhibition:

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of PGE2:

    • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table: Example Data for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Phenylacetic Acid1502500.6
4-Fluorophenylacetic Acid75501.5
2,4-Difluorophenylacetic Acid2555.0
Reference (Celecoxib)>1000.05>2000
Protocol 3: In Vitro GPR40 Activation Assay

This protocol outlines a method to assess the agonist activity of fluorinated phenylacetic acid derivatives on the GPR40 receptor.[16][26][27]

Materials:

  • Cell line stably expressing human GPR40 (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Fluorinated phenylacetic acid derivatives (test compounds)

  • Reference agonist (e.g., TAK-875)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the GPR40-expressing cells in the appropriate medium.

    • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer and incubate at 37°C in the dark for a specified time (e.g., 1 hour).

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds and reference agonist in the assay buffer.

    • Place the cell plate in the FLIPR or fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compounds or reference agonist to the wells.

    • Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by plotting the fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: GPR40 Signaling Pathway

G cluster_0 Pancreatic β-cell A Fluorinated Phenylacetic Acid B GPR40 A->B Binds to C Gq/11 B->C Activates D PLC C->D Activates E PIP2 D->E Cleaves F IP3 E->F G DAG E->G H Ca2+ Release (from ER) F->H Stimulates I PKC Activation G->I Activates J Insulin Secretion H->J Leads to I->J Contributes to

Caption: Simplified GPR40 signaling cascade leading to insulin secretion.

Conclusion

Fluorination represents a powerful and versatile strategy in the medicinal chemist's toolbox for optimizing the biological activity of phenylacetic acid derivatives. By judiciously incorporating fluorine atoms into this privileged scaffold, researchers can fine-tune critical physicochemical and pharmacokinetic properties, leading to the development of more potent, selective, and metabolically stable drug candidates. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics based on the phenylacetic acid core.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(7), 589-601. [Link]

  • Singh, R. P., & Kaur, H. (2014). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 11(9), 1126-1137. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of recently introduced fluorinated drugs. Journal of Fluorine Chemistry, 127(11), 1431-1445. [Link]

  • Li, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6349. [Link]

  • Knaus, E. E., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 896-902. [Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

  • Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Li, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6349. [Link]

  • Gupta, G. K. (2019). Role of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(12), 1338-1348. [Link]

  • Li, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6349. [Link]

  • Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1282, 135116. [Link]

  • Zaman, W., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 12(10), 1195. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. [Link]

  • Unnamed Author. The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Unnamed Author. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(11), 1332-1353. [Link]

  • Unnamed Author. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

  • Li, Y., et al. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • Lin, D., et al. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters, 10(1), 16-21. [Link]

  • Unnamed Author. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-553. [Link]

  • Lin, D., et al. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters, 10(1), 16-21. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Llorens, O., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5553-5564. [Link]

  • Unnamed Author. 4-N-alkylaminophenyl propionic acids as FFA1 (GPR40) agonists... [Link]

  • Wang, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(20), 7637-7653. [Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59. [Link]

  • Laneuville, O., et al. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 275(2), 835-842. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Wagner, M., et al. (2017). Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging. Scientific Reports, 7(1), 1-12. [Link]

  • Briscoe, C. P., et al. (2006). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 55(Suppl 2), S62-S69. [Link]

  • Xie, J., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13000. [Link]

  • Unnamed Author. (2022). A new element in the fight against antibiotic resistance. BioTechniques. [Link]

  • O'Hagan, D., & Deng, H. (2015). Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. Chemical Reviews, 115(2), 634-649. [Link]

  • Dong, C., et al. (2007). Mechanism of enzymatic fluorination in Streptomyces cattleya. Journal of the American Chemical Society, 129(47), 14787-14793. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid

Welcome to the technical support resource for the synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable pharmaceutical intermediate.[1][2][3][4] As a key building block, its efficient synthesis is critical. This document provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to resolve low yields and impurity issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My hydrolysis of 2-(3-Fluoro-5-nitrophenyl)acetonitrile to the carboxylic acid is stalling, resulting in low yields. What are the critical parameters to control?

Answer: This is the most common bottleneck in the synthesis. The hydrolysis of an electron-deficient benzyl cyanide like 2-(3-Fluoro-5-nitrophenyl)acetonitrile is often more challenging than it appears. Low yields typically stem from incomplete reaction or degradation of the product under harsh conditions.

Core Principles: Nitrile hydrolysis proceeds in two stages: (1) conversion of the nitrile to an amide, and (2) hydrolysis of the amide to the carboxylic acid. The second step is often the rate-limiting one and requires more forcing conditions. The electron-withdrawing effects of the nitro and fluoro groups make the benzylic position sensitive, so a delicate balance of reactivity and stability is required.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Hydrolysis Conditions (Acid vs. Base):

    • Acid-Catalyzed Hydrolysis: This is generally the preferred method for this substrate. A mixture of concentrated sulfuric acid and water is effective. The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water.

      • Causality: If the reaction stalls, it's often because the intermediate amide is resistant to further hydrolysis. Insufficient acid or temperatures that are too low can lead to the accumulation of 2-(3-Fluoro-5-nitrophenyl)acetamide.

      • Protocol: A robust starting point is a 1:1 to 2:1 (v/v) mixture of concentrated H₂SO₄ and H₂O. Heat the mixture to reflux (typically 100-120 °C) and monitor by TLC or HPLC until the starting nitrile and intermediate amide are consumed.[5]

    • Base-Catalyzed Hydrolysis: While viable, this method carries a higher risk of side reactions for this specific molecule. Strong bases like NaOH or KOH can lead to colored impurities, and the nitro group can be susceptible to nucleophilic aromatic substitution or other degradation pathways at high temperatures.

  • Optimize Reaction Temperature and Time:

    • Insight: There is a critical temperature threshold to drive the amide-to-acid conversion. Do not be overly cautious. A reaction that is sluggish at 80 °C may proceed smoothly at 110 °C.

    • Action: If TLC shows both starting material and the intermediate amide, incrementally increase the reaction temperature by 10-15 °C. Ensure you are monitoring for product degradation. Extended reaction times (12-24 hours) are not uncommon for complete conversion.

  • Work-up Procedure is Crucial:

    • Problem: The product is a solid. Premature crashing out of the solution during quenching can trap impurities.

    • Solution: Pour the cooled reaction mixture slowly onto a large amount of crushed ice. This dissipates the heat from the acid dilution and ensures the product precipitates as a fine, easily filterable solid. Wash the crude solid thoroughly with cold water to remove residual acid before drying.

Comparative Summary of Hydrolysis Conditions:

ParameterAcid-Catalyzed (H₂SO₄/H₂O)Base-Catalyzed (NaOH/H₂O)Recommendation for this Substrate
Efficiency Generally high for complete conversionCan stall at the amide stageAcid-Catalyzed
Side Reactions Risk of charring at very high tempsHigher risk of colored byproducts, nitro group degradationLower risk with acid catalysis
Work-up Quenching on ice, filtrationAcidification to precipitate productStandard and effective
Typical Temp. 100 - 120 °C80 - 100 °CHigher temperatures are often necessary
Question 2: I'm observing a persistent, hard-to-remove impurity. What is it likely to be and how can I prevent or remove it?

Answer: The most common and troublesome impurity is the intermediate 2-(3-Fluoro-5-nitrophenyl)acetamide . Its polarity is very similar to the final carboxylic acid product, making it difficult to separate via standard silica gel chromatography or simple recrystallization if present in significant amounts.

Formation Mechanism & Prevention:

As detailed in the hydrolysis workflow below, the amide is a mandatory intermediate. Its accumulation is a kinetic issue—the rate of its formation is faster than the rate of its hydrolysis under suboptimal conditions.

  • Prevention is Key: The most effective strategy is to ensure the hydrolysis reaction goes to completion.

    • Use sufficiently forcing conditions (see Question 1).

    • Monitor the reaction closely using a suitable TLC system (e.g., 30-50% Ethyl Acetate in Hexanes with 1% acetic acid) to confirm the disappearance of the amide spot.

Purification Strategy:

If you have a mixture of the acid and amide, a specialized work-up can be used:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Extract with an aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral amide impurity remains in the organic layer.

  • Separate the layers. Discard the organic layer containing the amide.

  • Re-acidify the aqueous layer carefully with cold 2-4M HCl until the pH is ~1-2.

  • The pure 2-(3-Fluoro-5-nitrophenyl)acetic acid will precipitate and can be collected by filtration.

G cluster_reaction Reaction Step cluster_workup Purification / Work-up nitrile 2-(3-Fluoro-5-nitrophenyl)acetonitrile amide Intermediate Amide nitrile->amide H₂O, H⁺ (Fast) acid Target Carboxylic Acid amide->acid H₂O, H⁺ (Slow, Rate-Limiting) crude Crude Mixture (Acid + Amide) acid->crude extraction Dissolve & Extract with aq. NaHCO₃ org_layer Organic Layer (Amide Impurity) aq_layer Aqueous Layer (Product as Salt) acidify Acidify Aqueous Layer pure_acid Pure Product (Precipitate)

Caption: Decision tree for troubleshooting the cyanation step.

Question 4: Is the Sandmeyer reaction a viable alternative route, and what are its potential pitfalls?

Answer: Yes, the Sandmeyer reaction is a powerful and viable alternative, particularly if your available starting material is 3-Fluoro-5-nitroaniline. The sequence involves diazotization of the aniline followed by displacement of the diazonium group with cyanide, catalyzed by a copper(I) salt.

[6][7][8]Synthetic Sequence: 3-Fluoro-5-nitroaniline → [3-Fluoro-5-nitrophenyl]diazonium salt → 2-(3-Fluoro-5-nitrophenyl)acetonitrile

Advantages:

  • Avoids the use of benzyl halides, which can be lachrymatory and require an extra synthetic step from the corresponding toluene.

  • Anilines are often readily available and inexpensive.

Potential Pitfalls & Expert Recommendations:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and potentially explosive when isolated.

    • Solution: Never isolate the diazonium salt. The reaction must be performed as a "one-pot" or sequential addition process at low temperatures (0-5 °C) to generate the salt in situ and consume it immediately.

  • Controlling the Exotherm: The decomposition of the diazonium salt upon addition to the copper(I) cyanide solution is highly exothermic and releases nitrogen gas. [8] * Solution: Add the cold diazonium salt solution slowly to the pre-heated (typically 60-70 °C) CuCN solution. Vigorous stirring and an efficient condenser are essential to control the reaction rate and gas evolution.

  • Side Reactions: The primary side reaction is the formation of 3-fluoro-5-nitrophenol if the diazonium salt reacts with water before it reacts with the cyanide.

    • Solution: Ensure the reaction medium is sufficiently acidic (using excess HCl or H₂SO₄) during diazotization to suppress phenol formation. Work efficiently to minimize the time the diazonium salt exists in the aqueous solution before being added to the CuCN.

The Sandmeyer reaction is a classic transformation that requires careful attention to temperature and addition rates but remains a cornerstone of aromatic chemistry for installing functional groups that are otherwise difficult to access.

[9]---

References

  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S. [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Michigan State University. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile - PubMed. National Institutes of Health. [Link]

  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. ResearchGate. [Link]

  • Recent advances in the Willgerodt–Kindler reaction - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Inventiva Pharma. [Link]

  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws]. Erowid. [Link]

  • 2-(3-Fluoro-5-nitrophenyl)acetic acid 98% | RHENIUM BIO SCIENCE. RHENIUM BIO SCIENCE. [Link]

  • 2-(3-Fluoro-5-nitrophenyl)acetic acid - MySkinRecipes. MySkinRecipes. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. MDPI. [Link]

  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents.
  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
  • Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... - ResearchGate. ResearchGate. [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. Wikipedia. [Link]

  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures | Request PDF - ResearchGate. ResearchGate. [Link]

  • 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem - NIH. National Institutes of Health. [Link]

  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Indian Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Nitration of 3-Fluorophenylacetic Acid

Welcome to the technical support center for the nitration of 3-fluorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific electrophili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-fluorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific electrophilic aromatic substitution. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction, maximize yields of the desired product, 2-(3-fluoro-4-nitrophenyl)acetic acid[1], and minimize the formation of problematic side products.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 3-fluorophenylacetic acid and why?

The primary and desired product is 2-(3-fluoro-4-nitrophenyl)acetic acid. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the benzene ring: the fluorine atom and the acetic acid group (-CH2COOH).

  • Fluorine (-F): As a halogen, fluorine is an ortho, para-director. It activates the positions ortho and para to itself for electrophilic attack through a resonance-donating effect, despite being deactivating overall due to its strong inductive electron-withdrawing effect.

  • Acetic Acid group (-CH2COOH): The carboxymethyl group is a deactivating group and is considered a weak meta-director.

The powerful ortho, para-directing effect of the fluorine atom dominates. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the positions ortho or para to the fluorine. Of these, the para position (C4) is sterically less hindered than the two ortho positions (C2 and C6), leading to 2-(3-fluoro-4-nitrophenyl)acetic acid as the major isomer.

Q2: My reaction is sluggish and gives a low yield. What are the common causes?

Low conversion rates are a frequent issue, often stemming from insufficiently reactive conditions for this deactivated aromatic ring. Key factors include:

  • Insufficiently Strong Nitrating Agent: A standard mixture of concentrated nitric and sulfuric acids is typically required to generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺)[2][3]. Using nitric acid alone may not be effective.

  • Low Reaction Temperature: While lower temperatures are used to control side reactions, a temperature that is too low can significantly slow down the rate of reaction for a deactivated substrate, leading to incomplete conversion.

  • Poor Solubility: If the 3-fluorophenylacetic acid does not fully dissolve in the reaction medium, the reaction becomes mass-transfer limited, resulting in a lower overall rate and yield[4].

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The most common side products in this nitration are:

  • Isomeric Products: The formation of 2-(3-fluoro-6-nitrophenyl)acetic acid and 2-(3-fluoro-2-nitrophenyl)acetic acid, resulting from nitration at the ortho positions relative to the fluorine atom.

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess fuming nitric acid), the mono-nitrated product can undergo a second nitration[3][5][6].

  • Oxidation Products: The benzylic carbon of the acetic acid side chain is susceptible to oxidation under strongly acidic and oxidizing conditions, which can lead to degradation and the formation of colored impurities.

Troubleshooting Guides

This section provides detailed, actionable solutions to specific problems you may encounter during the experiment.

Guide 1: Problem - Poor Regioselectivity / High Yield of Undesired Isomers

Symptoms:

  • Post-reaction analysis (NMR, HPLC) shows a significant percentage of undesired isomers, primarily 2-(3-fluoro-6-nitrophenyl)acetic acid.

  • Difficulty in purifying the desired 2-(3-fluoro-4-nitrophenyl)acetic acid due to co-elution or co-crystallization of isomers.

Root Cause Analysis: The distribution of isomers is a function of both electronic and steric effects. While the para-isomer is electronically and sterically favored, aggressive reaction conditions can reduce the selectivity of the electrophilic attack. Higher temperatures provide the nitronium ion with more kinetic energy, allowing it to overcome the steric hindrance at the more crowded ortho positions.

Troubleshooting Workflow & Solutions:

G start High Isomer Contamination Detected temp Is Reaction Temperature > 10°C? start->temp reagent Are you using Fuming HNO₃ / Oleum? temp->reagent No sol_temp Solution: Lower temperature to 0-5°C. This increases selectivity by favoring the pathway with the lowest activation energy (para-attack). temp->sol_temp Yes sol_reagent Solution: Use a milder nitrating agent. Consider Ac₂O/HNO₃ or a stoichiometric amount of HNO₃ in H₂SO₄. reagent->sol_reagent Yes sol_recheck Re-evaluate Isomer Ratio reagent->sol_recheck No sol_temp->sol_recheck sol_reagent->sol_recheck

Caption: Troubleshooting logic for poor regioselectivity.

Detailed Protocols:

  • Temperature Control:

    • Prepare an ice/salt bath to maintain a temperature of 0-5°C.

    • Slowly add the 3-fluorophenylacetic acid substrate to the pre-chilled mixed acid (H₂SO₄/HNO₃) solution. The addition should be dropwise or in small portions to ensure the internal temperature does not rise.

    • Maintain the low temperature throughout the reaction period. This reduces the kinetic energy of the system, enhancing the inherent electronic preference for para-substitution.

  • Choice of Nitrating Agent: For substrates prone to isomer formation, using a less aggressive nitrating agent can significantly improve selectivity.

    • Acetyl Nitrate (prepared in situ):

      • In a separate flask, cool acetic anhydride to 0°C.

      • Slowly add concentrated nitric acid dropwise while stirring vigorously. This forms acetyl nitrate, a milder and more selective nitrating species.

      • Add this freshly prepared solution to the dissolved substrate at a controlled low temperature.

Guide 2: Problem - Formation of Dinitro or Polynitro Side Products

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the addition of two or more nitro groups.

  • The product appears as a dark, tarry substance, which is difficult to purify.

  • Low yield of the desired mono-nitro product.

Root Cause Analysis: Over-nitration occurs when the reaction conditions are too harsh[6]. The first nitro group deactivates the ring, making a second nitration more difficult. However, high temperatures, long reaction times, or a large excess of a powerful nitrating agent (like fuming nitric acid) can overcome this deactivation and force a second substitution[3][5].

Mitigation Strategies & Protocol:

ParameterStandard Condition (Risk of Dinitration)Optimized Condition (For Mono-nitration)Rationale
Nitrating Agent Fuming HNO₃ / H₂SO₄Conc. HNO₃ (1.0-1.2 eq.) / H₂SO₄Using a stoichiometric amount of nitric acid ensures it is the limiting reagent, preventing further reaction after the mono-nitrated product is formed[6].
Temperature > 25°C0 - 10°CLower temperatures drastically reduce the rate of the second, more difficult nitration reaction[6].
Reaction Time > 2 hours or left overnight30 - 90 minutes (Monitored)Prevents the slow formation of dinitro products after the starting material has been consumed.

Recommended Experimental Protocol for Selective Mono-nitration:

  • In a round-bottom flask equipped with a magnetic stirrer and thermometer, add 10 mL of concentrated sulfuric acid.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 1.05 equivalents of 3-fluorophenylacetic acid in portions, ensuring the temperature remains below 10°C. Stir until fully dissolved.

  • In a separate container, prepare the nitrating mixture by slowly adding 1.0 equivalent of concentrated nitric acid to 5 mL of chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature at 0-5°C.

  • Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC).

  • Once the starting material spot has disappeared (typically 30-60 minutes), immediately quench the reaction by pouring it slowly onto 100g of crushed ice with vigorous stirring.

  • The precipitated product can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Guide 3: Problem - Product Degradation and Formation of Tarry Impurities

Symptoms:

  • The reaction mixture turns dark brown or black.

  • The final isolated product is an oily or tarry solid instead of a crystalline powder.

  • Low yield and significant baseline on NMR spectrum.

Root Cause Analysis: The combination of concentrated nitric and sulfuric acids is a powerful oxidizing mixture[7]. The benzylic protons on the acetic acid side chain (-CH₂COOH) are susceptible to oxidation, which can lead to cleavage of the side chain or formation of complex polymeric byproducts. This is exacerbated by high temperatures and prolonged exposure to the acid mixture.

Preventative Measures:

G start Observe Product Degradation / Tarring temp Was reaction temperature > 15°C? start->temp time Was reaction time > 2 hours? temp->time No sol_temp Solution: Strictly maintain temperature < 10°C. temp->sol_temp Yes quench Was quenching performed immediately? time->quench No sol_time Solution: Monitor reaction by TLC and quench immediately upon completion. time->sol_time Yes sol_quench Best Practice: Pour reaction mixture onto crushed ice for rapid cooling and dilution. quench->sol_quench No

Caption: Decision workflow for preventing product degradation.

  • Strict Temperature and Time Control: As detailed in Guide 2, minimizing both the reaction temperature (ideally 0-5°C) and the reaction time is the most critical factor in preventing oxidative degradation.

  • Efficient Quenching: The quenching step is crucial. Pouring the reaction mixture onto a large volume of crushed ice serves two purposes: it rapidly drops the temperature below the threshold for side reactions and dilutes the acid, decreasing its oxidative potential.

  • Alternative Solvents: In some cases, using a co-solvent like acetic acid can help to moderate the reaction, although this may also slow down the desired nitration[4]. This should be explored if temperature and time control alone are insufficient.

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]

  • Stock, L. M. (1980). The Control of Isomer Distributions in Nitration Reactions. Defense Technical Information Center. [Link]

  • Quora. (2017). The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why?[Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. [Link]

  • Quora. (2018). What is the product of the nitration of nitrobenzene?[Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. [Link]

  • ResearchGate. (2009). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. [Link]

  • Sci-Hub. (n.d.). The Nitration of Phenylacetic Acid. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. [Link]

  • ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)acetic acid. [Link]

  • PubMed. (2018). Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O3SCF3)2. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Fluoro-5-nitrophenyl)acetic acid

Welcome to the technical support guide for the purification of 2-(3-Fluoro-5-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(3-Fluoro-5-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. My aim is to provide not just procedural steps, but also the underlying chemical rationale to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-(3-Fluoro-5-nitrophenyl)acetic acid, offering detailed, step-by-step solutions.

Issue 1: Presence of Isomeric Impurities

Question: My NMR analysis indicates the presence of another aromatic isomer in my crude product. How can I remove it?

Answer:

The presence of regioisomers is a frequent challenge in the synthesis of substituted phenylacetic acids, often arising from the nitration step of a fluoro-phenylacetic acid precursor. The directing effects of the fluorine and acetic acid groups can lead to the formation of multiple nitrated isomers.

Underlying Principle: Isomers often have small differences in polarity and solubility, which can be exploited for separation. Recrystallization is effective if the isomers have sufficiently different solubilities in a particular solvent system. If not, column chromatography is the more robust method.

Recommended Protocol: Purification by Column Chromatography

  • Stationary Phase Selection: Standard silica gel is typically effective for separating isomers of substituted phenylacetic acids.

  • Mobile Phase Optimization (TLC):

    • Begin by testing a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, on a Thin-Layer Chromatography (TLC) plate.

    • Gradually increase the polarity by increasing the proportion of ethyl acetate.

    • A small amount of acetic or formic acid (e.g., 0.5-1%) can be added to the mobile phase to sharpen the spots and reduce tailing of the acidic product on the silica gel.

    • The ideal solvent system will show good separation between the spot of your desired product and the isomeric impurity (a ΔRf of >0.2 is desirable).

  • Column Preparation and Loading:

    • Pack a glass column with silica gel using the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the column, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure desired isomer.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Interpretation:

Analytical TechniqueExpected Observation for Pure Product
¹H NMR A clean spectrum with the expected signals and integration for 2-(3-Fluoro-5-nitrophenyl)acetic acid.
LC-MS A single major peak with the correct mass-to-charge ratio.
Melting Point A sharp melting point range, consistent with literature values.

Visual Workflow: Isomer Separation

Isomer_Separation Crude Crude Product (with isomers) TLC TLC Analysis for Solvent System Optimization Crude->TLC Column Silica Gel Column Chromatography TLC->Column Optimized Mobile Phase Fractions Fraction Collection Column->Fractions Analysis TLC/LC-MS Analysis of Fractions Fractions->Analysis Pure Pure 2-(3-Fluoro-5-nitrophenyl) acetic acid Analysis->Pure Combine Pure Fractions Recrystallization cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved AddSolvent->Dissolved SlowCool Slow Cooling to Room Temperature Dissolved->SlowCool IceBath Ice Bath SlowCool->IceBath Crystals Crystal Formation IceBath->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Dry->Pure Pure Product

Optimization

Technical Support Center: Optimizing Nitration of Fluorinated Phenylacetic Acids

< Welcome to the technical support center for the nitration of fluorinated phenylacetic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the nitration of fluorinated phenylacetic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance the safety, efficiency, and success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries related to the nitration of fluorinated phenylacetic acids.

Q1: Why is the nitration of fluorinated phenylacetic acids challenging compared to unsubstituted phenylacetic acid?

A1: The challenge arises from the electronic effects of the substituents on the benzene ring. Both the fluorine atom and the phenylacetic acid side chain (-CH₂COOH) are deactivating groups, meaning they withdraw electron density from the ring.[1][2] This makes the ring less nucleophilic and therefore less reactive towards the electrophile (the nitronium ion, NO₂⁺).[3]

  • Fluorine: Acts as a deactivating group primarily through its strong electron-withdrawing inductive effect (-I effect). While it can donate electron density via resonance (+M effect), the inductive effect is dominant for halogens.[4][5]

  • Phenylacetic Acid Side Chain: The carboxylic acid group is electron-withdrawing. Under the strongly acidic conditions of nitration, it can become protonated, further increasing its deactivating strength.

Consequently, harsher reaction conditions (e.g., stronger acid mixtures, higher temperatures) are often required, which can increase the risk of side reactions and product degradation.[6]

Q2: How do the fluorine and acetic acid groups influence where the nitro group attaches (regioselectivity)?

A2: The final position of the nitro group is a result of the combined directing effects of the existing substituents.

  • Fluorine is an ortho, para-director. Despite being deactivating, its lone pairs can stabilize the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions.[5]

  • The -CH₂COOH group is also considered an ortho, para-director.

The regiochemical outcome depends on the starting isomer:

  • For 4-Fluorophenylacetic Acid: Both the fluorine and the -CH₂COOH group direct to positions 2 and 3 (and their equivalents). The nitration is therefore expected to occur primarily at the 2- or 3-position.

  • For 2-Fluorophenylacetic Acid: The fluorine directs to positions 3 and 5, while the -CH₂COOH group directs to positions 3 and 5. Steric hindrance from the adjacent substituents may favor substitution at the 5-position.

  • For 3-Fluorophenylacetic Acid: The directing effects are more complex. The fluorine directs to positions 2, 4, and 6, while the -CH₂COOH group directs to positions 2, 4, and 6. A mixture of isomers is highly probable.

In cases of competing directing effects, the stronger activating group (or weaker deactivating group) typically governs the position of substitution.[5]

Q3: What is the mechanism for the nitration of an aromatic ring?

A3: The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][8]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the nitronium ion. This step is typically the rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

  • Deprotonation and Restoration of Aromaticity: A weak base in the mixture, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system and yields the final nitroaromatic product.[9][10]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O ArH Fluorophenylacetic Acid (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) ArH->SigmaComplex + NO₂⁺ ArNO2 Nitrated Product (Ar-NO₂) SigmaComplex->ArNO2 + HSO₄⁻ - H⁺ H2SO4_regen H₂SO₄ (regenerated) Low_Yield_Troubleshooting start Problem: Low Yield / No Reaction check_tlc Monitor reaction by TLC/HPLC. Is starting material (SM) present? start->check_tlc yes_sm Yes, significant SM remains. check_tlc->yes_sm Yes no_sm No, SM is consumed. check_tlc->no_sm No cause1 Possible Cause: Insufficient Reaction Conditions yes_sm->cause1 cause2 Possible Cause: Degradation or Side Reactions no_sm->cause2 solution1 Solution: 1. Increase reaction temperature gradually (e.g., 0°C to 25°C). 2. Increase reaction time. 3. Use a stronger nitrating agent (see Table 1). cause1->solution1 solution2 Solution: 1. Run reaction at a lower temperature. 2. Ensure slow, controlled addition of substrate to acid. 3. Check for oxidation of the -CH₂COOH side chain. cause2->solution2

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Insufficiently Strong Nitrating Agent: For deactivated substrates, the standard H₂SO₄/HNO₃ mixture may not generate a high enough concentration of the nitronium ion. [6][11] * Solution: Increase the proportion of sulfuric acid or use a more potent nitrating system. See the table below for options.

  • Low Temperature: While essential for safety, a temperature that is too low can completely stall the reaction.

    • Solution: Monitor the reaction at a low temperature (e.g., 0-5 °C) for an initial period. If no conversion is observed via TLC or HPLC, allow the reaction to slowly warm to room temperature, or increase the temperature in controlled 5-10 °C increments. [6]* Substrate Solubility: Poor solubility of the fluorinated phenylacetic acid in the mixed acid can limit the reaction rate.

    • Solution: Ensure vigorous stirring to maximize the surface area between the substrate and the acid. In some cases, a co-solvent like glacial acetic acid can be used, although this may alter the nitrating strength. [11] Table 1: Common Nitrating Agents for Deactivated Aromatic Rings

Nitrating AgentCompositionRelative StrengthTypical Use Case
Standard Mixed AcidConc. H₂SO₄ / Conc. HNO₃ (e.g., 2:1 v/v)ModerateModerately deactivated rings.
Fuming Nitric Acid / Sulfuric AcidConc. H₂SO₄ / Fuming HNO₃StrongHeavily deactivated rings. [12]
Mixed Acid with OleumConc. H₂SO₄ / Oleum (fuming H₂SO₄) / Conc. HNO₃Very StrongVery heavily deactivated rings. [12]
Nitrate Salt in Sulfuric AcidKNO₃ or NaNO₃ in Conc. H₂SO₄StrongGenerates anhydrous HNO₃ in situ. [13]
Q5: My reaction is producing multiple isomers. How can I improve regioselectivity?

A5: Poor regioselectivity is a common outcome when the directing effects of the substituents are not strongly differentiated or lead to multiple possible products. [14][15]

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures. The transition states leading to different isomers have slightly different activation energies; lowering the temperature can amplify these differences, favoring the pathway with the lowest activation energy.

  • Modify the Nitrating Agent: The size and nature of the electrophile can influence steric hindrance and thus regioselectivity. While the nitronium ion is small, the choice of acid and solvent can sometimes subtly influence the outcome.

  • Use a Protecting Group Strategy: If an undesired isomer is forming due to the directing effect of one group, it may be possible to temporarily modify that group. For the -COOH group, conversion to an ester could slightly alter its directing influence, though this adds extra steps to the synthesis.

Q6: I'm observing significant charring and dark coloration, suggesting product decomposition. What should I do?

A6: Dark coloration and the formation of tars are indicative of side reactions, such as oxidation or polynitration. [16]The -CH₂COOH side chain is susceptible to oxidation under harsh nitrating conditions.

  • Strict Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Ensure the substrate is added slowly to the pre-chilled acid mixture, maintaining the internal temperature within a narrow, low range (e.g., 0-5 °C).

  • Reduce Reaction Time: Monitor the reaction closely using TLC or HPLC. As soon as the starting material is consumed, quench the reaction immediately to prevent the product from being exposed to the harsh conditions for an extended period. [12]* Stoichiometry Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess increases the likelihood of both oxidation and dinitration. [12]

Part 3: Experimental Protocols & Safety

Q7: What is a reliable, step-by-step protocol for the nitration of 4-Fluorophenylacetic Acid?

A7: The following protocol is a general starting point. It must be adapted based on laboratory observations and analytical monitoring.

Protocol: Nitration of 4-Fluorophenylacetic Acid

  • Safety First: This reaction involves highly corrosive and reactive acids. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. [17][18][19]Have an ice bath and a quenching solution (e.g., sodium bicarbonate) readily available.

  • Acid Mixture Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 20 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice/salt bath to 0 °C.

  • Nitric Acid Addition: Slowly, dropwise, add 10 mL of concentrated nitric acid (HNO₃) to the sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition. This mixture is known as "mixed acid."

  • Substrate Addition: In a separate beaker, dissolve 5.0 g of 4-fluorophenylacetic acid in a minimal amount of concentrated sulfuric acid (if solubility is an issue) or prepare to add it as a solid portion-wise.

  • Reaction: Slowly add the substrate solution or solid to the cold mixed acid, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, let the reaction stir at 0-5 °C.

  • Monitoring: After 30 minutes, take a small aliquot of the reaction mixture, carefully quench it in ice water, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of starting material. Continue to monitor every 30-60 minutes. [20]7. Quenching: Once the reaction is complete (or has reached optimal conversion), very slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) in a large beaker with vigorous stirring. This step is highly exothermic. [13][21]8. Work-up: The solid product should precipitate out of the aqueous solution.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

    • Press the solid as dry as possible on the filter.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure nitrated product. [22][23]10. Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and melting point analysis.

Q8: How do I safely handle and quench mixed acid reactions?

A8: Safety is paramount. Mixed acid is extremely corrosive, a strong oxidizer, and reactions are highly exothermic. [18][24]

  • Handling: Always add acid to water, never the other way around, especially during dilution or quenching. [17]Work in a fume hood and ensure emergency eyewash stations and safety showers are accessible. [19]* Temperature Control: Use an ice bath for cooling and add reagents slowly to manage heat generation. A runaway reaction can lead to a violent eruption of hot, corrosive acid.

  • Quenching: Always quench the reaction by pouring the acid mixture slowly onto a large excess of crushed ice with efficient stirring. This dissipates the heat of dilution safely. Never add water or ice directly to the reaction flask, as this can cause localized boiling and splashing. [21]* Spill Management: Have a spill kit containing a neutralizer (e.g., sodium bicarbonate or calcium carbonate) nearby. In case of a spill, evacuate the area, notify personnel, and contain/neutralize the spill according to your institution's safety protocols. [17]

References

  • Vertex AI Search. (2017).
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.).
  • Furman Chemistry 120 - PBworks. (n.d.).
  • East Harbour Group. (2022).
  • Organic Chemistry II. (n.d.). 5.
  • YouTube. (2024).
  • AWS. (n.d.).
  • Ridd, J. H. (1971). Mechanism of aromatic nitration. Accounts of Chemical Research, 4(7), 248-253.
  • CAMEO Chemicals - NOAA. (n.d.).
  • Master Organic Chemistry. (2018).
  • YouTube. (2019).
  • Nutrico. (n.d.).
  • Jim Clark. (n.d.).
  • Chemistry LibreTexts. (2019). 18.
  • Sci-Hub. (n.d.).
  • Semantic Scholar. (n.d.). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review.
  • BenchChem. (2025).
  • University of Washington. (2013).
  • University of Massachusetts Boston. (n.d.).
  • PubMed. (n.d.).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Google Patents. (n.d.).
  • Chegg.com. (2019).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Frontiers. (2024).
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
  • NIH. (2024).
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.

Sources

Troubleshooting

Preventing dinitration in the synthesis of nitrophenylacetic acids

A Guide to Preventing Dinitration and Optimizing Mononitration Welcome to the technical support center for the synthesis of nitrophenylacetic acids. This resource is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dinitration and Optimizing Mononitration

Welcome to the technical support center for the synthesis of nitrophenylacetic acids. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, particularly the prevention of dinitration.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of nitrophenylacetic acids.

Problem 1: My reaction is yielding significant amounts of dinitrated product. How can I improve selectivity for mononitration?

Root Cause Analysis:

Dinitration occurs when the initially formed mononitrophenylacetic acid undergoes a second nitration. This is often due to harsh reaction conditions, such as high temperatures, prolonged reaction times, or an excessively strong nitrating agent. The nitro group is a deactivating group, making the second nitration slower than the first. However, under forcing conditions, dinitration can become a significant side reaction.

Solutions:

  • Temperature Control is Critical: The rate of electrophilic aromatic substitution is highly sensitive to temperature.

    • Actionable Advice: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice bath or a cryocooler to ensure consistent temperature control. A patent for the synthesis of 2-methyl-3-nitrophenylacetic acid suggests a reaction temperature between -10°C and 10°C.[1]

  • Choice and Concentration of Nitrating Agent: The composition of your nitrating agent significantly impacts its reactivity.

    • Actionable Advice:

      • Milder Nitrating Agents: Consider using alternative, milder nitrating agents that can offer better selectivity for mononitration. A combination of bismuth subnitrate and thionyl chloride has been shown to be effective for the selective mononitration of various aromatic compounds, including phenols.[6] Another approach involves using a solid acidic zeolite catalyst of small pore size with concentrated nitric acid to achieve regioselective nitration.[7]

  • Stoichiometry of Reactants: An excess of the nitrating agent will inevitably drive the reaction towards dinitration.

    • Actionable Advice: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid relative to phenylacetic acid. A Chinese patent suggests using 1.1 to 1.2 equivalents of concentrated nitric acid for a similar nitration.[8][2]

  • Reaction Time: The longer the reaction proceeds, the greater the chance for the mononitrated product to undergo a second nitration.

    • Actionable Advice: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to the desired extent.

Problem 2: My reaction is very slow or incomplete, even after several hours.

Root Cause Analysis:

Insufficient reaction temperature or a nitrating agent that is not potent enough can lead to a sluggish or incomplete reaction. The activation energy for the electrophilic aromatic substitution may not be overcome under these conditions.

Solutions:

  • Gradual Temperature Increase: If the reaction is not proceeding at a low temperature, a modest and controlled increase in temperature may be necessary.

    • Actionable Advice: After the initial addition of the nitrating agent at a low temperature, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress closely during this warming phase. Some procedures call for refluxing the solution for an hour after the initial addition.[9]

  • Activation of the Nitrating Agent: Ensure that the nitrating agent is sufficiently activated.

    • Actionable Advice: When using a nitric acid/sulfuric acid mixture, ensure the sulfuric acid is concentrated and added in a sufficient amount to catalyze the formation of the nitronium ion.[10] The sulfuric acid acts as a dehydrating agent and protonates the nitric acid, facilitating the formation of the electrophile.

Problem 3: I am observing the formation of undesired isomers. How can I control the regioselectivity?

Root Cause Analysis:

The directing effect of the carboxymethyl group (-CH₂COOH) on the phenyl ring influences the position of the incoming nitro group. The carboxymethyl group is generally considered to be an ortho, para-director. However, the reaction conditions can influence the ratio of isomers formed.

Solutions:

  • Understanding Directing Effects: The carboxymethyl group is an activating group, which directs incoming electrophiles to the ortho and para positions.[11]

    • Actionable Advice: While it is difficult to completely eliminate the formation of one isomer over the other, you can often favor the formation of the para isomer, which is sterically less hindered. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, can influence the ortho/para ratio.

  • Purification: If a mixture of isomers is formed, they will likely need to be separated.

    • Actionable Advice: Recrystallization is a common method for purifying the desired isomer.[9] Differences in the solubility of the ortho and para isomers in a particular solvent can be exploited for their separation. Column chromatography is another effective method for separating isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the nitration of phenylacetic acid?

The nitration of phenylacetic acid is an electrophilic aromatic substitution reaction.[2][5] The reaction proceeds through the following key steps:

  • Generation of the Electrophile: In a typical nitrating mixture, concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[10][4]

  • Electrophilic Attack: The electron-rich benzene ring of phenylacetic acid attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrophenylacetic acid product.[4]

Q2: Why is dinitration a common side reaction?

While the first nitro group deactivates the aromatic ring towards further electrophilic substitution, it does not completely prevent it. Under sufficiently forcing reaction conditions (high temperature, excess nitrating agent, long reaction time), a second nitration can occur, leading to the formation of dinitrophenylacetic acid.

Q3: What are the safety precautions I should take during this synthesis?
  • Handle concentrated acids with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • The addition of the nitrating agent is an exothermic process. Add the nitrating agent slowly and with efficient cooling to prevent the reaction from running away.

  • Phenylacetic acid has a persistent and unpleasant odor. Handle it in a fume hood.[12]

  • Proper waste disposal is crucial. Neutralize acidic waste before disposal and follow your institution's guidelines for chemical waste management.

Experimental Protocol: Controlled Mononitration of Phenylacetic Acid

This protocol is designed to favor the formation of mononitrophenylacetic acid while minimizing the dinitrated byproduct.

Materials:

  • Phenylacetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetic acid in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture to the solution of phenylacetic acid dropwise using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large amount of crushed ice with stirring.

  • Isolation of Product: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.[9]

  • Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from water or a suitable organic solvent.[9]

Quantitative Data Summary Table:

ParameterRecommended ValueRationale
Temperature0-10°CMinimizes dinitration
Molar Ratio (HNO₃:PAA)1.05:1 to 1.1:1Limits excess nitrating agent
Reaction Time1-2 hours (TLC monitored)Prevents over-reaction

Visualizing the Process

Reaction Pathway: Mononitration vs. Dinitration

G PA Phenylacetic Acid Conditions1 Controlled Conditions (Low Temp, Stoichiometric HNO3) PA->Conditions1 MNA Mononitrophenylacetic Acid Conditions2 Harsh Conditions (High Temp, Excess HNO3) MNA->Conditions2 DNA Dinitrophenylacetic Acid Conditions1->MNA Desired Pathway Conditions2->DNA Undesired Pathway

Caption: Desired vs. undesired nitration pathways.

Troubleshooting Workflow

G Start High Dinitration Observed CheckTemp Is Temperature < 10°C? Start->CheckTemp CheckStoich Is HNO3 Stoichiometry ~1.1 eq? CheckTemp->CheckStoich Yes SolutionTemp Implement Strict Cooling CheckTemp->SolutionTemp No CheckTime Is Reaction Time Monitored? CheckStoich->CheckTime Yes SolutionStoich Adjust HNO3 Equivalents CheckStoich->SolutionStoich No SolutionTime Use TLC/HPLC Monitoring CheckTime->SolutionTime No End Optimized Mononitration CheckTime->End Yes SolutionTemp->CheckStoich SolutionStoich->CheckTime SolutionTime->End

Caption: Troubleshooting workflow for high dinitration.

References

  • Solved Question: Draw the mechanism for nitration of | Chegg.com. (2020-11-24). Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Retrieved from [Link]

  • phenylacetic acid - Organic Syntheses Procedure. Retrieved from [Link]

  • p-AMINOPHENYLACETIC ACID - Organic Syntheses Procedure. Retrieved from [Link]

  • Why is the nitration of phenyl acetate slower than phenol? - Quora. (2018-01-24). Retrieved from [Link]

  • Recovery of nitric acid from nitration spent acid by toluene extraction - Google Patents.
  • the nitration of phenylacetic acid - Sci-Hub. Retrieved from [Link]

  • Phenylacetic acid - Sciencemadness Wiki. (2022-08-17). Retrieved from [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
  • NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube. (2023-03-10). Retrieved from [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
  • Solved Draw the mechanism for nitration of phenylacetic | Chegg.com. (2019-03-02). Retrieved from [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC - NIH. (2018-02-21). Retrieved from [Link]

  • Nitration and aromatic reactivity. Retrieved from [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.
  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022-01-19). Retrieved from [Link]

  • WO/2007/054768 METHOD OF PHENYLACETIC ACID PRODUCTION - WIPO Patentscope. Retrieved from [Link]

  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (2024-06-13). Retrieved from [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. Retrieved from [Link]

  • Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC - NIH. Retrieved from [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023-01-04). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reduction of the Nitro Group

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of nitro groups to primary amines. The transformation is a fundamental process in organic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of nitro groups to primary amines. The transformation is a fundamental process in organic synthesis, yet it is often plagued by incomplete conversion and the formation of undesired side products. This document provides in-depth, experience-driven troubleshooting strategies and detailed protocols to help you navigate these common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: My nitro group reduction is sluggish or stalls completely. What are the primary factors I should investigate?

A1: Incomplete or slow reactions are a frequent issue. Several factors could be at play, ranging from the choice of reagents to the reaction setup. Here's a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. The catalyst loading might also be insufficient; try increasing the weight percentage of the catalyst. For problematic reductions, higher pressures of H₂ may be necessary.[1][2] Catalyst poisoning by sulfur or phosphorus-containing impurities in the starting material or solvent can also halt the reaction.[2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Ensure the metal is finely powdered and activated if necessary. The acid concentration is also critical for the reaction rate.[1][3]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate.[1] The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as EtOH/water or AcOH.[1][4] Protic co-solvents can often aid in hydrogenation reactions.[1][4]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[1][3] However, be cautious, as higher temperatures can sometimes lead to an increase in side products.

  • Agitation: For heterogeneous reactions (e.g., catalytic hydrogenation, metal/acid reductions), vigorous stirring is crucial to ensure efficient mass transfer between the substrate, reagents, and catalyst surface.[2]

Q2: I'm observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

A2: The formation of side products is a common challenge, stemming from the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.[5]

  • Understanding the Pathway: The reduction proceeds through nitroso and hydroxylamine intermediates. These intermediates can sometimes react with each other or the starting material to form azoxy and azo compounds, especially under neutral or basic conditions.

  • Troubleshooting Strategies:

    • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[3]

    • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Proper temperature control is crucial.

    • pH Control: For metal reductions in acidic media, maintaining a low pH is generally favorable for the complete reduction to the amine.[3]

    • Choice of Reducing Agent: Some reducing agents are more prone to forming side products. For instance, lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines but often yields azo products with aromatic nitro compounds.[6]


}

Figure 1: Nitro Group Reduction Pathway and Potential Side Products.

Q3: My starting material has other reducible functional groups (e.g., carbonyls, alkenes, halogens). How can I selectively reduce the nitro group?

A3: Chemoselectivity is a critical consideration in complex molecules. The choice of reducing agent is paramount.

  • Decision-Making Workflow for Selective Reduction:


}

Figure 2: Reagent Selection for Selective Nitro Reduction.

  • Specific Functional Group Considerations:

    • Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is known to cause dehalogenation.[7] Consider using sulfided Pt/C, Raney Nickel, or non-catalytic methods like SnCl₂ or Fe/HCl.[7]

    • Nitriles: SnCl₂ is an excellent choice as it generally does not affect nitriles.[7][8]

    • Esters: While many conditions are compatible, NaBH₄ alone can reduce esters. A NaBH₄/FeCl₂ system can improve selectivity for the nitro group.[9]

Q4: How can I effectively monitor the progress of my nitro reduction reaction?

A4: Real-time monitoring is crucial to determine the reaction endpoint and avoid over-reduction or side product formation.[3]

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): This is a quick and easy method. The product amine is significantly more polar than the starting nitro compound, resulting in a much lower Rf value.[10]

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of product and byproducts. On a reversed-phase column, the more polar amine product will have a shorter retention time.[10][11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides structural information for identifying intermediates and byproducts.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹) can be followed.[1]

    • UV-Vis Spectroscopy: The disappearance of the absorbance corresponding to the nitroaromatic starting material can be monitored.[1]

Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, or THF).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. The reaction is then stirred vigorously under a hydrogen atmosphere (usually a balloon or a pressurized system).

  • Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the reaction solvent.[1]

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl₂)
  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]

  • Reaction: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and remove tin salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

Data Summary Table
Reducing Agent SystemTypical SubstratesAdvantagesDisadvantages
H₂/Pd/C Aromatic & Aliphatic NitroHigh efficiency, clean byproducts (H₂O)Can reduce other functional groups (alkenes, alkynes, some carbonyls), risk of dehalogenation, requires specialized equipment.[6][7]
Fe/HCl Aromatic NitroInexpensive, robust, good for large scale.[12][13]Strongly acidic conditions, difficult workup to remove iron salts.[14]
SnCl₂/HCl Aromatic NitroMilder than Fe/HCl, good chemoselectivity.[8][15]Stoichiometric tin waste, which is a toxic heavy metal.[16]
NaBH₄/Transition Metal Catalyst Aromatic & Aliphatic NitroMilder conditions, can be highly selective.[17][18]Can be expensive, catalyst preparation may be required.
**Transfer Hydrogenation (e.g., HCOOH, NH₄HCO₂) **Aromatic NitroAvoids the use of high-pressure H₂ gas.[19][20]May require higher temperatures, donor can be expensive.
References
  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry and mutagenicity of alpha-hydroxy nitrosamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • PubMed. (n.d.). Reactivity and possible significance of hydroxylamine and nitroso metabolites of procainamide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • University of Texas Rio Grande Valley ScholarWorks. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]

  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient and Stable Degradation of p-Nitrophenol over Zinc-Doped Cobalt Oxide for Wastewater Treatment. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. Retrieved from [Link]

  • ACS Publications. (2023, July 7). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2014, December 12). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Retrieved from [Link]

  • YouTube. (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Retrieved from [Link]

  • ACS Publications. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purifying 2-(3-Fluoro-5-nitrophenyl)acetic Acid &amp; Its Derivatives

Welcome to the technical support center for "2-(3-Fluoro-5-nitrophenyl)acetic acid" and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(3-Fluoro-5-nitrophenyl)acetic acid" and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. The purity of this compound is paramount for the success of subsequent reactions and the integrity of final products, as its functional groups are key for transformations like reductions to amines or coupling reactions.[1] This resource provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

My final product of 2-(3-Fluoro-5-nitrophenyl)acetic acid is a brown or yellow solid. Is this normal, and how can I improve the color?

Discoloration, typically a yellow to brown hue, is a common observation in the synthesis of nitrated aromatic compounds.[2][3] This is often due to the presence of nitrophenolic impurities and other oxidation byproducts formed during the nitration of the phenylacetic acid precursor.[4] While a slightly off-white color might be acceptable for some applications, achieving a high-purity, white to light yellow crystalline solid is often desirable.[5]

Troubleshooting Steps:

  • Aqueous Base Wash: A primary and effective method to remove acidic nitrophenolic impurities is to wash the crude product with a mild aqueous base.[4]

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution or a dilute (e.g., 5-10%) sodium hydroxide solution.

    • The acidic nitrophenols will be converted to their corresponding salts and extracted into the aqueous phase.[4]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds and can significantly improve the color and purity of your product.[6][7] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature.[7]

    • Solvent Selection: For nitrophenylacetic acid derivatives, common and effective recrystallization solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.[6] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.[8] If any insoluble impurities remain, they can be removed by hot filtration.[8] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[7][8] The purified crystals can then be collected by vacuum filtration.[7]

My NMR/HPLC analysis shows the presence of isomeric impurities. How can I separate them?

The nitration of 3-fluorophenylacetic acid can sometimes lead to the formation of other nitro-substituted isomers, which can be challenging to separate due to their similar chemical properties.[6] High-Performance Liquid Chromatography (HPLC) is an excellent technique for detecting and quantifying these impurities.[9]

Purification Strategies for Isomeric Impurities:

  • Fractional Crystallization: This technique can be effective if the isomeric impurities have sufficiently different solubilities in a particular solvent. It involves a series of sequential recrystallization steps. While potentially time-consuming, it can be a cost-effective method for purification.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is the recommended method.[6]

    • Solvent System (Mobile Phase) Selection: The choice of the mobile phase is critical for achieving good separation. A typical starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] The polarity of the mobile phase is gradually increased to elute the compounds from the column. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives a good separation of the desired product from its isomers (a difference in Rf values of at least 0.2 is ideal).[6]

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for separating moderately polar organic compounds.[6]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with different polarities.
TLC Analysis Target Rf of 0.2-0.4Provides optimal resolution in column chromatography.[6]
I am having trouble removing the unreacted starting material, 3-fluorophenylacetic acid. What is the best approach?

Residual starting material can be a common issue. Fortunately, the difference in acidity between the carboxylic acid starting material and the nitrated product can be exploited for an effective separation.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a highly effective method.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid. This will ensure that the desired product and any remaining starting material are in their protonated, neutral forms and remain in the organic layer.

    • Next, wash the organic layer with a carefully controlled, dilute aqueous base, such as a 5% sodium bicarbonate solution. The unreacted 3-fluorophenylacetic acid is a stronger acid than the nitrated product and will be preferentially deprotonated and extracted into the aqueous layer.

    • Separate the organic layer containing the purified product, wash with brine, dry, and concentrate.

What is the most reliable method for assessing the final purity of my "2-(3-Fluoro-5-nitrophenyl)acetic acid" derivative?

A combination of analytical techniques is often best for a comprehensive purity assessment.

Recommended Analytical Methods:

Analytical TechniquePurposeKey Parameters
HPLC (High-Performance Liquid Chromatography) Quantifies purity and detects non-volatile impurities.[9]C18 Reverse-Phase Column, Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid, UV detection at 254 nm.[9]
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy Confirms the chemical structure and detects proton- and fluorine-containing impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Provides structural information about impurities.[9]
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.[7][10]A broad melting point range suggests the presence of impurities.[7]

Experimental Protocols

Protocol 1: General Recrystallization Workflow
  • Solvent Screening: In separate small test tubes, add a small amount of the crude "2-(3-Fluoro-5-nitrophenyl)acetic acid" derivative. Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexane) at room temperature to identify a solvent in which the compound is sparingly soluble.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.[7][8]

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.[7] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography for Isomer Separation
  • TLC Analysis: Determine a suitable mobile phase by performing TLC analysis. A good solvent system should provide a clear separation between the desired product and any isomers, with the desired product having an Rf value between 0.2 and 0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.[6]

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "2-(3-Fluoro-5-nitrophenyl)acetic acid" derivative.

Visual Diagrams

Purification_Workflow Crude_Product Crude 2-(3-Fluoro-5-nitrophenyl)acetic acid Base_Wash Aqueous Base Wash (e.g., NaHCO3) Crude_Product->Base_Wash Remove acidic impurities Recrystallization Recrystallization (e.g., Ethanol or Ethyl Acetate) Base_Wash->Recrystallization Improve color and purity Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Base_Wash->Column_Chromatography For isomeric impurities Purity_Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product High-Purity Product Purity_Analysis->Pure_Product

Caption: A typical workflow for the purification of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Troubleshooting_Logic Impurity_Type Identify Impurity Type Discoloration Discoloration (e.g., yellow/brown) Impurity_Type->Discoloration Color Impurities Isomers Isomeric Impurities Impurity_Type->Isomers Structural Isomers Starting_Material Residual Starting Material Impurity_Type->Starting_Material Unreacted Precursor Solution1 Aqueous Base Wash & Recrystallization Discoloration->Solution1 Solution2 Column Chromatography Isomers->Solution2 Solution3 Acid-Base Extraction Starting_Material->Solution3

Caption: Decision tree for selecting a purification strategy based on the type of impurity.

References

  • Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem.
  • A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)
  • 5-Fluoro-2-nitrophenylacetic acid synthesis. ChemicalBook.
  • 5-Fluoro-2-nitrophenylacetic acid, 97%, Thermo Scientific 250 mg. Fisher Scientific.
  • 2-(3-Fluoro-2-nitrophenyl)acetic acid. MySkinRecipes.
  • Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Recrystalliz
  • diphenylacetic acid. Organic Syntheses Procedure.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Crystallization and preliminary X-ray diffraction studies of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody Fab fragment complexed with immunizing and heteroclitic haptens. PubMed.
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystalliz
  • 2-(3-Fluoro-5-nitrophenyl)acetic acid 98%. RHENIUM BIO SCIENCE.
  • 5-Fluoro-2-nitrophenylacetic acid. Chem-Impex.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • 2-(3-Fluoro-4-nitrophenyl)acetic acid. PubChem.
  • Preparation method 2,4,5-trifluorophenylacetic acid.
  • 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4). PubChemLite.
  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
  • (2-Nitrophenyl)acetic acid. Wikipedia.
  • 5-Fluoro-2-nitrophenylacetic acid. ChemicalBook.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Method of purifying nitrated aromatic compounds from a nitration process.

Sources

Optimization

"2-(3-Fluoro-5-nitrophenyl)acetic acid" stability and degradation issues

Technical Support Center: 2-(3-Fluoro-5-nitrophenyl)acetic acid Welcome to the technical support guide for 2-(3-Fluoro-5-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Fluoro-5-nitrophenyl)acetic acid

Welcome to the technical support guide for 2-(3-Fluoro-5-nitrophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and handling of this compound. Given the specific substitution pattern of this molecule, a nuanced understanding of its properties is crucial for successful experimentation.

Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage

This section covers the most common initial questions regarding the physical properties and safe handling of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Q1: What should 2-(3-Fluoro-5-nitrophenyl)acetic acid look like, and what is its typical purity?

A1: Typically, 2-(3-Fluoro-5-nitrophenyl)acetic acid is a solid, appearing as a white to pale yellow crystalline powder. The pale yellow color is characteristic of many nitroaromatic compounds and is not necessarily an indication of impurity. Commercially available batches should have a purity of ≥98%, which can be confirmed by techniques such as HPLC or NMR.

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, the compound should be stored under the conditions summarized in the table below. The primary degradation risks are associated with light exposure, moisture, and heat.

ParameterRecommended ConditionRationale
Temperature Room Temperature or Refrigerated (2-8 °C)While stable at room temperature for shorter periods, refrigeration is recommended for long-term storage to minimize any potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Although generally stable in air, an inert atmosphere prevents potential long-term oxidative degradation.
Light Protect from light; store in an amber vial or a light-blocking container.Nitroaromatic compounds are known to be susceptible to photodegradation.[1][2]
Moisture Store in a dry, well-sealed container, preferably in a desiccator.The compound is a carboxylic acid and can be hygroscopic. Absorbed moisture can affect weighing accuracy and potentially lead to hydrolysis of reagents in subsequent reactions.

Q3: What are the primary chemical incompatibilities I should be aware of?

A3: Based on the functional groups present, 2-(3-Fluoro-5-nitrophenyl)acetic acid is incompatible with the following:

  • Strong Bases (e.g., NaOH, KOH, strong amines): As a carboxylic acid, it will undergo a standard acid-base reaction. More importantly, strong bases can promote nucleophilic aromatic substitution (SNAr) or other degradation pathways.

  • Strong Oxidizing Agents (e.g., permanganate, dichromate): The acetic acid side chain and the aromatic ring can be susceptible to oxidation.

  • Strong Reducing Agents: The nitro group is readily reduced. While this is often a desired synthetic transformation, it should be avoided if the nitro group's integrity is required.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems that may arise during the use of 2-(3-Fluoro-5-nitrophenyl)acetic acid in experimental settings.

Q4: I am having trouble dissolving the compound. What solvents are recommended?

A4: Solubility will be dictated by the polarity of the solvent.

  • Good Solubility: Expect good solubility in polar aprotic solvents like DMSO, DMF, and THF, as well as in polar protic solvents like methanol and ethanol.

  • Moderate to Poor Solubility: Solubility will likely be lower in less polar solvents such as dichloromethane, chloroform, and ethyl acetate.

  • Insoluble: The compound will be virtually insoluble in nonpolar solvents like hexanes and toluene.

  • Aqueous Solubility: As a carboxylic acid, it will have low solubility in neutral water but will dissolve in aqueous basic solutions (e.g., NaHCO₃, Na₂CO₃, NaOH) through salt formation. However, be aware that strong bases can promote degradation (see Q3).

Q5: My reaction mixture is turning a dark brown/black color. What could be the cause?

A5: A significant color change to dark brown or black often indicates decomposition. Several factors could be responsible:

  • Reaction with Bases: As noted, strong bases can cause degradation. Even milder organic bases, if used at elevated temperatures for prolonged periods, might lead to decomposition products. The synthesis of p-nitrophenylacetic acid is known to result in a dark reaction mixture.[3]

  • Thermal Instability: If your reaction is running at a high temperature, you may be observing thermal decomposition. Phenylacetic acids can undergo decarboxylation at elevated temperatures.

  • Light Exposure: If the reaction is sensitive to light, the photodegradation of the nitroaromatic ring can lead to colored byproducts.[1]

The following workflow can help diagnose the issue:

G start Dark Coloration Observed q1 Is a strong base present? start->q1 q2 Is the reaction temperature >100 °C? q1->q2 No sol1 Consider a weaker, non-nucleophilic base. Run reaction at a lower temperature. q1->sol1 Yes q3 Is the reaction exposed to UV or strong light? q2->q3 No sol2 Reduce reaction temperature. Consider if thermal decomposition is occurring. q2->sol2 Yes sol3 Protect the reaction from light. Use amber glassware or cover with foil. q3->sol3 Yes end If color persists, analyze byproducts by LC-MS to identify degradation products. q3->end No

Caption: Troubleshooting workflow for dark reaction mixtures.

Q6: I am attempting a reaction that is sensitive to electron-withdrawing groups, and it is failing. Could the fluoro or nitro groups be the problem?

A6: Absolutely. The 3-fluoro and 5-nitro substituents are both strongly electron-withdrawing. This has two major consequences:

  • Ring Deactivation: The aromatic ring is highly electron-deficient. This will significantly inhibit electrophilic aromatic substitution reactions (e.g., Friedel-Crafts).

  • Increased Acidity: The electron-withdrawing groups increase the acidity of the carboxylic acid proton and, to a lesser extent, the protons on the methylene (-CH₂-) group. This could be a factor if you are using a base to generate a carbanion at that position.

Part 3: Technical Deep Dive - Stability & Degradation Pathways

This section provides a more detailed scientific explanation of the potential degradation mechanisms affecting 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Q7: What is the most likely pathway for photodegradation?

A7: Nitroaromatic compounds can absorb UV light, promoting them to an excited state. This can initiate several degradation pathways, often involving radical mechanisms.[1][2] The process can lead to the formation of nitrophenols, and further degradation can result in ring-opening to form smaller aliphatic acids and aldehydes.[1] For researchers, the practical implication is that solutions of this compound should not be left exposed to ambient or UV light for extended periods, as this can lead to the formation of impurities and a decrease in the concentration of the starting material.

G A 2-(3-Fluoro-5-nitrophenyl)acetic acid B Excited State* A->B hν (UV Light) C Radical Intermediates B->C D Nitrophenols and other hydroxylated byproducts C->D E Ring-Opened Products (aliphatic acids, aldehydes) D->E

Caption: Simplified photodegradation pathway for nitroaromatics.

Q8: What happens if the compound is heated excessively?

  • Decarboxylation: Phenylacetic acids can lose CO₂ from the carboxylic acid group at high temperatures, which would yield 1-fluoro-3-methyl-5-nitrobenzene.

  • Elimination of HF: The thermal decomposition of fluoroacetic acid is known to proceed via the elimination of hydrogen fluoride (HF).[4] A similar pathway could occur here, although likely at higher temperatures than simple decarboxylation.

Hazardous decomposition products formed during a fire or extreme heating include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6]

Q9: Can you elaborate on the degradation risk with bases?

A9: Beyond a simple acid-base neutralization, bases can pose a significant risk due to the electron-deficient nature of the aromatic ring. The fluorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the two electron-withdrawing nitro groups (one in the meta position, which has a weaker activating effect, and the other implicitly through the overall electron-poor ring system). While the meta position of the nitro group relative to the fluorine is not ideal for SNAr activation (ortho and para are much better), a strong nucleophile (like OH⁻ from a strong base) under forcing conditions (heat) could potentially displace the fluoride ion.

G cluster_0 SNAr Reaction with Hydroxide start 2-(3-Fluoro-5-nitrophenyl)acetic acid meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer + OH⁻ product 2-(3-Hydroxy-5-nitrophenyl)acetic acid meisenheimer->product - F⁻

Caption: Potential SNAr reaction with a strong nucleophile.

This reaction is a potential source of significant impurities if reactions are run in the presence of strong bases, especially at elevated temperatures.

References

  • Hu, Y., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. ([Link])

  • Head, M. B., et al. (1995). Nucleophilic and Enzymic Catalysis of p-Nitrophenylacetate Hydrolysis. Journal of Chemical Education, 72(1), 77. ([Link])

  • Noller, C. R., & Adams, R. (1926). p-NITROPHENYLACETIC ACID. Organic Syntheses, 6, 76. ([Link])

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 768–774. ([Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. ([Link])

  • Schonbaum, G. R., & Bender, M. L. (1962). The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by o-Mercaptobenzoic Acid1. Journal of the American Chemical Society, 84(13), 2579–2580. ([Link])

  • Forney, L. J., & RULE, D. L. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. The Biochemical journal, 316 (Pt 2), 409–412. ([Link])

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. ([Link])

  • Sanyal, G., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10324-10327. ([Link])

  • Slideshare. (2016). BIOREMEDIATION - Degradation of nitro aromatic compounds. ([Link])

  • NSR laboratories Pvt. Ltd. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture. ([Link])

  • Semantic Scholar. Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. ([Link])

  • Doubtnut. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... YouTube. ([Link])

  • Wikipedia. (2-Nitrophenyl)acetic acid. ([Link])

  • TÄ…bska, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. ([Link])

  • PubChemLite. 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4). ([Link])

  • RHENIUM BIO SCIENCE. 2-(3-Fluoro-5-nitrophenyl)acetic acid 98%. ([Link])

  • PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. ([Link])

  • Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology, 56(8), 1641–1654. ([Link])

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. ([Link])

  • Li, J., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of the Serbian Chemical Society, 80(5), 547-553. ([Link])

  • Blake, P. G., & Tomlinson, A. D. (1971). Thermal decomposition of fluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 1596-1597. ([Link])

  • PubChem. 5-Fluoro-2-nitrophenol. ([Link])

  • Hagemeyer, H. J. (1958). U.S. Patent No. 2,856,426. Washington, DC: U.S.
  • Grassert, I., et al. (1997). U.S. Patent No. 5,698,735. Washington, DC: U.S.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation pathway for 2-chloro-5-nitrophenol. ResearchGate. ([Link])

  • Pharmaffiliates. 2-(3-Fluoro-4-nitrophenyl)acetic Acid. ([Link])

  • Ateia, M., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(23), 8796–8807. ([Link])

  • Wang, J., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187. ([Link])

  • PubChem. 2-(4-Fluoro-2-methyl-5-nitrophenyl)acetic acid. ([Link])

  • Li, X., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. ([Link])

  • Donnelly, M. I., & Dagley, S. (1980). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 142(3), 916–924. ([Link])

Sources

Troubleshooting

Managing exothermic reactions in large-scale synthesis

Welcome to the Technical Support Center for Process Safety. As Senior Application Scientists, we understand that scaling up chemical synthesis from the bench to production is a complex process fraught with challenges.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Process Safety. As Senior Application Scientists, we understand that scaling up chemical synthesis from the bench to production is a complex process fraught with challenges. Among the most critical of these is the management of reaction exotherms. An uncontrolled exothermic reaction can lead to a thermal runaway, a dangerous situation where the reaction accelerates, generating heat faster than it can be removed, potentially resulting in catastrophic failure of the reactor, explosions, and the release of hazardous materials.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during the large-scale synthesis of exothermic reactions. Our goal is to equip you with the knowledge to proactively design safer processes and reactively control unforeseen deviations.

Section 1: Proactive Management & Hazard Assessment

The most effective way to manage an exothermic reaction is to understand its potential hazards before you scale up. This section focuses on the questions you should be asking during process development.

Q1: How do I know if my reaction is dangerously exothermic before I scale it up?

Answer: You must quantify the thermal hazard. Relying on observations from a lab-scale round-bottom flask is insufficient and dangerous, as the heat dissipation characteristics change dramatically upon scale-up.[4][5] The key is to use reaction calorimetry, a technique that measures the heat generated or consumed by a chemical reaction under controlled conditions.[6][7]

Core Techniques:

  • Differential Scanning Calorimetry (DSC): This is a screening tool used to determine the thermal stability of individual reactants, intermediates, and the final reaction mixture. It helps identify the onset temperature of any dangerous decomposition reactions.[8]

  • Reaction Calorimetry (RC): Instruments like the RC1 or similar heat-flow calorimeters mimic the conditions of a plant reactor on a small scale (~0.5-2L).[9][10] They provide critical data by measuring the heat flow in real-time.[10]

Key Parameters to Determine:

  • Heat of Reaction (ΔHr): The total energy released by the desired reaction.[6][11]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if the reaction were to proceed with no heat loss to the surroundings. This is a worst-case scenario calculation.[6][11][12] It is calculated as: ΔTad = (-ΔHr) / (m * Cp) where m is the mass and Cp is the specific heat capacity of the reaction mixture.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in the event of a cooling failure, which is the sum of the process temperature and the adiabatic temperature rise from any unreacted material.[10]

A fundamental workflow for assessing thermal risk is essential for any scale-up operation.

Thermal_Hazard_Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Process Simulation cluster_2 Phase 3: Decision & Mitigation start Identify Reaction Chemistry lit_review Literature & SDS Review (ECHA, etc.) start->lit_review identify_suspects Identify 'Usual Suspects' (e.g., Nitrations, Hydrogenations) lit_review->identify_suspects dsc_screen DSC Screening of Reactants & Mixture identify_suspects->dsc_screen decomposition Decomposition Detected? dsc_screen->decomposition rc_test Reaction Calorimetry (RC1) Test Under Process Conditions decomposition->rc_test Yes low_risk Low Risk: Proceed with Standard Engineering Controls decomposition->low_risk No / Very High Onset calc_params Calculate: - Heat of Reaction - Heat Release Rate - Adiabatic Rise (ΔTad) rc_test->calc_params mtsr_eval Evaluate MTSR vs. Decomposition Temp calc_params->mtsr_eval risk_class Classify Risk (e.g., Stoessel Criticality) mtsr_eval->risk_class med_risk Medium Risk: Implement Enhanced Controls (e.g., Semi-Batch, Dilution) risk_class->med_risk MTSR < T_decomp high_risk High Risk: Redesign Process or Implement High-Integrity Protection (e.g., Quench System) risk_class->high_risk MTSR ≥ T_decomp

Caption: Decision workflow for thermal hazard assessment.
Q2: What is "accumulation" and why is it a major risk?

Answer: Accumulation refers to the buildup of unreacted reagents in the reactor.[6][10] It is one of the most insidious hazards in semi-batch processes (where one reagent is added over time to another).

Causality: The danger arises because the total potential energy of the reaction is proportional to the amount of unreacted material. If you add a reagent faster than it is consumed, it accumulates. A subsequent, unintended event—like a sudden temperature increase or catalytic impurity—can then trigger the rapid reaction of this large accumulated mass, releasing a massive amount of energy that can easily overwhelm the cooling system.[2][4]

How to Manage It:

  • Understand Reaction Kinetics: Use Reaction Calorimetry (RC) to understand how fast your reaction consumes the added reagent at the desired temperature.[12]

  • Control Addition Rate: The addition rate should be strictly controlled so that it matches the reaction rate. The goal is to keep the concentration of the limiting reagent low and constant.[2][4] The heat flow profile from an RC experiment can directly inform a safe addition profile.[7]

  • Monitor the Reaction: Real-time monitoring (e.g., via heat flow, spectroscopy) can confirm that the reaction is proceeding as expected and that accumulation is not occurring.

Q3: How does reactor choice and configuration impact safety?

Answer: Reactor design is a critical engineering control. The primary issue in scaling up is that a reactor's volume increases by the cube of its radius, while the heat transfer area (the jacket) only increases by the square.[4][13] This means your ability to cool the reaction diminishes significantly as the batch size gets larger.

Reactor ConfigurationHeat Transfer CapabilityKey Considerations
Conventional Jacketed Reactor Low to ModerateSimple design, but low coolant velocity can lead to poor heat transfer. Often fitted with "agitation nozzles" to improve performance.[14][15]
Half-Coil Jacketed Reactor HighThe coiled pipe forces high velocity and turbulence in the coolant, leading to a better heat transfer coefficient.[14][16]
Internal Coils Very HighOffer a large surface area for heat exchange directly within the reaction mass. However, they can be difficult to clean and may interfere with mixing.[14][15]
Continuous Flow Reactor ExcellentOffers a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal. Ideal for highly exothermic or hazardous reactions.[8][17]

For glass-lined reactors, it's important to remember that the glass layer itself is the main barrier to heat transfer, which can reduce the advantages of a half-coil jacket compared to a stainless steel reactor.[16]

Section 2: Troubleshooting Guide for Active Reactions

Even with careful planning, process deviations can occur. Rapid and correct response is critical to preventing a thermal runaway.

Q4: My reactor temperature is rising unexpectedly and uncontrollably. What are the immediate steps?

Answer: This is the primary sign of a potential thermal runaway.[18] Your site's specific emergency procedures must be followed, but the universal immediate actions are based on the principle of "Stop the Fuel, Maximize the Cooling."

Emergency Protocol: Uncontrolled Temperature Excursion

  • STOP REAGENT ADDITION: Immediately stop the feed of all reactants.[18] This is the most critical step to prevent adding more potential energy to the system.

  • MAXIMIZE COOLING:

    • Ensure the primary cooling system is operating at maximum capacity (full flow, lowest temperature setting).[18]

    • If available, activate any secondary or emergency cooling systems.

  • ENSURE AGITATION: Verify that the agitator is running. Loss of agitation can lead to localized hot spots and poor heat transfer to the reactor walls, causing a runaway.[19] If agitation has failed, do not attempt to restart it, as this could suddenly mix accumulated reactants and cause a violent reaction.

  • ALERT PERSONNEL & PREPARE FOR EVACUATION: Notify all personnel in the area of the emergency.[18] Be prepared to initiate an emergency shutdown and evacuate according to your site's plan.[20]

  • INITIATE EMERGENCY QUENCH/DUMP (If applicable): If the temperature continues to rise and exceeds a critical limit, and the reactor is equipped with such a system, initiate the quench (addition of a reaction inhibitor or cold, inert solvent) or dump the reactor contents into a larger, pre-prepared quench tank.[2][21]

Runaway_Response start Uncontrolled Temperature Rise Detected stop_feed IMMEDIATELY Stop All Reagent Feeds start->stop_feed max_cool Maximize Cooling: Full Flow, Lowest Temp stop_feed->max_cool check_agitation Verify Agitation is ON max_cool->check_agitation agitation_ok Agitation OK? check_agitation->agitation_ok temp_stabilizing Temperature Stabilizing? agitation_ok->temp_stabilizing Yes agitation_fail DO NOT RESTART. Proceed Immediately to Emergency Actions. agitation_ok->agitation_fail No investigate Hold & Investigate Cause (e.g., Cooling Fault, Kinetics) temp_stabilizing->investigate Yes prepare_quench Prepare Emergency Quench/Dump System temp_stabilizing->prepare_quench No alert Alert Personnel & Prepare for Evacuation prepare_quench->alert quench Execute Quench or Emergency Shutdown alert->quench agitation_fail->alert

Caption: Immediate response workflow for a thermal runaway.
Q5: The cooling system has failed. What are my options?

Answer: A loss of cooling is one of the most common causes of thermal runaway.[19] The response depends on the "thermal criticality" of your process, which should have been determined during hazard assessment.

  • For Processes with Low Accumulation (Feed-Controlled): If the reaction is run under "starved" conditions where the added reagent reacts immediately, simply stopping the feed may be sufficient to stop heat generation.[2] The thermal mass of the solvent and reactor may be able to absorb the remaining energy without a dangerous temperature rise.

  • For Processes with High Accumulation or Batch Reactions: This is a much more dangerous scenario. The reaction will continue to generate heat from the already-present reactants.

    • Emergency Water/Backup Coolant: If possible, switch to an emergency source of cooling water (e.g., from a fire hydrant, if the system is designed for it).

    • Dumping/Quenching: This is the most robust line of defense. The reaction mass is transferred to a larger vessel containing a pre-loaded cold solvent or a chemical inhibitor that rapidly stops the reaction.

    • Emergency Venting: The reactor's emergency relief system (e.g., bursting disc, relief valve) is the last line of defense. It is designed to prevent a catastrophic vessel rupture from overpressure but will likely result in the release of reactor contents.[22] It is a protective, not a preventive, measure.

Section 3: Frequently Asked Questions (FAQs)

Q6: Can I just run my reaction more dilute to make it safer?

Answer: Yes, dilution is a valid strategy, but it has trade-offs. Adding more solvent increases the total thermal mass (the "heat sink") of the system.[3] This means that for the same amount of energy released, the temperature rise (ΔT) will be smaller. However, it significantly reduces reactor throughput, increases solvent cost, and may complicate downstream processing. It should be used as a planned control measure, not as an informal fix.

Q7: What is the role of Process Safety Management (PSM) systems?

Answer: Process Safety Management (PSM) is a comprehensive regulatory standard from bodies like OSHA (Occupational Safety and Health Administration) designed to prevent catastrophic releases of hazardous chemicals.[23][24] Managing exothermic reactions is a core component of PSM. It mandates a holistic approach that includes:

  • Process Hazard Analysis (PHA): A systematic evaluation to identify potential hazards.[25]

  • Written Operating Procedures: Clear, step-by-step instructions for normal and emergency operations.[26]

  • Mechanical Integrity: Ensuring that equipment like reactors, cooling systems, and relief devices are properly designed, installed, and maintained.[26]

  • Management of Change (MOC): A formal procedure for evaluating and approving any changes to the process, no matter how small.[27]

Adherence to PSM principles is not just a regulatory requirement; it is a fundamental framework for ensuring safe operation.[27][28]

Q8: We don't have a reaction calorimeter. Can we still scale up?

Answer: Proceeding without calorimetric data is strongly discouraged and represents a significant assumption of risk.[7] While estimation techniques based on bond energies or computational models exist, they can have significant errors and should not be relied upon for processes with suspected high exothermicity.[11] The investment in a proper calorimetric study is minor compared to the potential cost of a thermal runaway incident, which can include loss of life, property damage, and business interruption.[1][29]

References

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Sources

Optimization

Technical Support Center: Purification of 2-(3-Fluoro-5-nitrophenyl)acetic acid

Welcome to the technical support center for the purification of 2-(3-Fluoro-5-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Fluoro-5-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(3-Fluoro-5-nitrophenyl)acetic acid?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common method for synthesizing 2-(3-Fluoro-5-nitrophenyl)acetic acid is the nitration of 3-fluorophenylacetic acid.[1][2] This reaction can lead to several key impurities:

  • Isomeric Impurities: The primary impurities are often regioisomers formed during the nitration step. Besides the desired 3-fluoro-5-nitro isomer, you can expect the formation of other isomers such as 2-(3-fluoro-2-nitrophenyl)acetic acid and 2-(3-fluoro-4-nitrophenyl)acetic acid.[3][4] The directing effects of the fluorine and acetic acid groups on the aromatic ring influence the distribution of these isomers.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-fluorophenylacetic acid, in your crude product.[1][5][6]

  • Di-nitrated Byproducts: Although generally less common under controlled conditions, over-nitration can lead to the formation of di-nitrated phenylacetic acid species.

  • Residual Acids: Strong acids like sulfuric acid and nitric acid are used in the nitration reaction and may be present in trace amounts in the crude product if not properly quenched and washed.[7]

Q2: My crude product is a dark, oily substance. How can I obtain a solid product?

A2: An oily or dark-colored crude product often indicates the presence of residual solvents, moisture, or colored impurities. Before attempting more rigorous purification methods, it is advisable to:

  • Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the reaction solvent. For high-boiling solvents, ensure your vacuum is adequate. Subsequently, drying the crude material under high vacuum for several hours can help remove residual volatile impurities.

  • Trituration: This is a simple and effective technique to induce crystallization and remove highly soluble impurities. Suspend your crude oil in a solvent in which the desired product is sparingly soluble at room temperature, but the impurities are more soluble (e.g., a cold non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes). Stir the suspension vigorously. The desired product should solidify, and the colored, more soluble impurities will remain in the solvent. The solid can then be collected by filtration.

Q3: What is the most straightforward purification method for removing unreacted starting material and other acidic impurities?

A3: Acid-base extraction is a highly effective and fundamental technique for separating carboxylic acids from neutral or basic impurities.[8][9][10][11][12] Since your target compound is a carboxylic acid, you can exploit its ability to form a water-soluble carboxylate salt.

This method is particularly useful for removing non-acidic impurities. While it won't separate your desired product from isomeric acidic impurities or unreacted acidic starting material, it is an excellent initial purification step.

Troubleshooting Purification Protocols

Here, we provide detailed troubleshooting guides for the most common purification techniques for 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Troubleshooting Guide 1: Acid-Base Extraction

Issue: Low recovery of the desired product after acidification and extraction.

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Protonation Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) after adding the strong acid (e.g., concentrated HCl).[9][12] Use pH paper to verify.The carboxylic acid will only precipitate out of the aqueous solution if it is in its neutral, protonated form. The pKa of a substituted phenylacetic acid is typically in the range of 3-4. To ensure complete protonation, the pH should be at least 1-2 units below the pKa.
Product Solubility in Water If the product remains dissolved in the aqueous layer even after acidification, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[8]Although the neutral carboxylic acid is less soluble in water than its salt, it may still have some aqueous solubility. Multiple extractions will maximize the recovery of the product from the aqueous phase.
Premature Precipitation If the product precipitates as a fine solid that is difficult to extract, add a small amount of a water-miscible organic solvent (e.g., THF, acetone) to the aqueous layer before extraction to help redissolve the solid.This will create a more homogeneous solution, allowing for more efficient partitioning of the product into the organic extraction solvent.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate. The deprotonated 2-(3-fluoro-5-nitrophenyl)acetic acid will be in the aqueous layer as its sodium salt.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic components are extracted.

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the solution is acidic (test with pH paper, pH ~2).[9][11]

  • The purified product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide 2: Recrystallization

Issue: The product "oils out" instead of forming crystals.

Potential Cause Troubleshooting Step Scientific Rationale
Solution is Too Concentrated Add more hot solvent to the oiled-out mixture until it redissolves. Then, allow the solution to cool slowly.Oiling out often occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. Diluting the solution can lower the saturation point.
Cooling is Too Rapid Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.Rapid cooling can lead to the formation of an amorphous precipitate or oil instead of an ordered crystal lattice. Slow cooling allows for the gradual and selective incorporation of the desired molecules into the growing crystals.
Inappropriate Solvent Re-evaluate your choice of solvent. A solvent system where the product has high solubility in a hot solvent and low solubility in a cold solvent is ideal.[13] Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[14]The ideal recrystallization solvent will have a steep solubility curve for the desired compound. A binary solvent system can be fine-tuned to achieve the desired solubility characteristics.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good single solvents for nitrophenylacetic acids can include ethanol, methanol, or acetic acid.[13] Binary solvent systems like ethanol/water or ethyl acetate/hexanes are also effective.[14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide 3: Flash Column Chromatography

Issue: Poor separation of the desired product from its isomers.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the desired product.[15] A less polar solvent system will generally provide better separation between closely related isomers.A lower Rf value indicates stronger interaction with the stationary phase (silica gel), which can enhance the separation of compounds with similar polarities.
Column Overloading Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[16]Overloading the column leads to broad elution bands and poor resolution, making it difficult to separate closely eluting compounds.
Acidic Nature of the Compound Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent.[15]For acidic compounds, adding a small amount of a volatile acid to the mobile phase can improve peak shape and prevent tailing by keeping the compound in its protonated state and reducing strong interactions with the silica surface.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. For nitrophenylacetic acids, a mixture of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(3-fluoro-5-nitrophenyl)acetic acid.

Visualizing Purification Workflows

Workflow for General Purification

G crude Crude Product acid_base Acid-Base Extraction crude->acid_base Removes non-acidic impurities recrystallization Recrystallization acid_base->recrystallization Removes isomeric impurities chromatography Flash Chromatography acid_base->chromatography Alternative for isomer separation pure Pure Product recrystallization->pure chromatography->pure

Caption: General purification workflow for 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Decision Tree for Purification Method Selection

G start Crude Product Analysis q1 Are non-acidic impurities present? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Are isomeric impurities present? q1->q2 No acid_base->q2 recrystallization Attempt Recrystallization q2->recrystallization Yes pure Pure Product q2->pure No chromatography Use Flash Chromatography recrystallization->chromatography If separation is poor recrystallization->pure If successful chromatography->pure

Caption: Decision tree for selecting the appropriate purification method.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Sci-Hub. (n.d.). The nitration of phenylacetic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). The Chemistry Behind 3-Fluorophenylacetic Acid: Properties and Synthesis. Retrieved from [Link]

  • MDPI. (2024, February 26). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Retrieved from [Link]

  • ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluoro-4-nitrophenyl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]

  • Patsnap. (2025, August 5). Methods for Detecting Impurities in Glacial Acetic Acid. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluoro-2-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Structure-Activity Relationships: Comparing the Biological Activity of 2-(3-Fluoro-5-nitrophenyl)acetic Acid and its Positional Isomers

In the landscape of medicinal chemistry, a molecule's identity is defined not just by its atomic composition, but by the precise three-dimensional arrangement of those atoms. A subtle shift in a functional group's positi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, a molecule's identity is defined not just by its atomic composition, but by the precise three-dimensional arrangement of those atoms. A subtle shift in a functional group's position—isomerism—can profoundly alter its interaction with biological targets, turning a potent inhibitor into an inactive compound. This guide provides a deep, comparative framework for understanding the biological activity of 2-(3-Fluoro-5-nitrophenyl)acetic acid relative to its positional isomers.

This document is designed for researchers, scientists, and drug development professionals. We will move beyond theoretical concepts to provide a practical, data-driven perspective on establishing structure-activity relationships (SAR). We will detail the causality behind experimental choices, describe self-validating protocols to generate reliable data, and ground our claims in authoritative scientific literature.

The Central Molecule and the Significance of Isomerism

The phenylacetic acid scaffold is a privileged structure in drug discovery, forming the backbone of many therapeutic agents.[1][2] The introduction of substituents like fluorine and a nitro group dramatically alters the molecule's electronic and steric properties, which in turn dictates its biological function.

  • Fluorine: Due to its high electronegativity and small size, fluorine can enhance binding affinity, improve metabolic stability, and alter the acidity (pKa) of nearby functional groups. Its strategic placement is a key tactic in modern drug design.[3][4]

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety can significantly influence a molecule's electronic distribution and polarity, creating opportunities for specific hydrogen bonds or electrostatic interactions within a protein's binding pocket.[5][6]

The core question this guide addresses is: How does changing the position of the fluoro and nitro groups on the phenylacetic acid ring impact its biological activity? The isomers below represent the key compounds for this comparative analysis.

Chemical structures of 2-(3-Fluoro-5-nitrophenyl)acetic acid and its key positional isomers.

Figure 1: The lead compound, 2-(3-Fluoro-5-nitrophenyl)acetic acid, and its representative positional isomers.

Postulated Biological Activities and Structure-Activity Relationship (SAR)

While specific data for 2-(3-fluoro-5-nitrophenyl)acetic acid is not extensively documented, the broader class of substituted phenylacetic acids has been explored for various biological activities, including enzyme inhibition and antimicrobial effects.[5][7][8] For instance, halogenated derivatives of phenylacetic acid have been shown to inhibit key enzymes in penicillin biosynthesis.[7]

The logical relationship between a compound's structure and its activity is the cornerstone of medicinal chemistry.[1][9] The potency of our lead compound and its isomers will be dictated by the interplay of their steric and electronic properties, which determine the molecule's ability to fit within and interact with its biological target.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_interaction Biological Interaction cluster_outcome Observed Outcome Isomer Isomeric Position of F and NO2 Electronics Electronic Effects (pKa, Electron Density) Isomer->Electronics Sterics Steric Effects (Shape, Conformation) Isomer->Sterics Binding Target Binding Affinity & Complementarity Electronics->Binding Sterics->Binding Activity Biological Activity (IC50 / EC50) Binding->Activity

Caption: The logical flow from molecular structure to biological activity in SAR studies.

A Framework for Experimental Validation

To build a robust SAR profile, a systematic approach using validated in vitro assays is essential.[10][11] These assays are the gold standard for the initial screening of small molecules and provide the quantitative data needed for meaningful comparison.[10][12]

Primary Target Screening: Enzyme Inhibition Assay

Scientific Rationale: Many phenylacetic acid derivatives function by inhibiting enzymes.[13][14] An enzyme inhibition assay is the most direct method to quantify a compound's potency against a purified protein target. The resulting IC50 (half-maximal inhibitory concentration) value is a critical metric for comparing isomers.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of each isomer (e.g., 10 mM in DMSO).

    • Prepare a working solution of the target enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The concentration should be optimized for linear reaction kinetics.

    • Prepare a working solution of the enzyme's substrate in the same assay buffer.

  • Compound Serial Dilution:

    • In a 96-well plate, perform a serial dilution of each isomer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only). This step is crucial for generating a dose-response curve.

  • Assay Execution:

    • Add the enzyme solution to all wells containing the test compounds and controls.

    • Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the reaction starts.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection:

    • Immediately place the plate in a microplate reader. Measure the rate of product formation (or substrate depletion) over time. The detection method will depend on the enzyme (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • For each compound concentration, calculate the percentage of enzyme inhibition relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.

Secondary Screening: Cell-Based Cytotoxicity Assay

Scientific Rationale: It is crucial to determine if a compound's activity is due to specific target inhibition or general cellular toxicity.[15][16] A cytotoxicity assay measures the extent to which a compound can damage or kill cells.[15][17] Comparing the IC50 from an enzyme assay to the CC50 (half-maximal cytotoxic concentration) from this assay provides a selectivity index, a key indicator of a drug's therapeutic potential.

Detailed Step-by-Step Methodology (MTT Assay):

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if evaluating anticancer potential) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of each isomer in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle-only control.

  • Incubation:

    • Incubate the treated cells for a defined period (typically 24 to 72 hours) to allow the cytotoxic effects to manifest.

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]

    • Incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis:

    • Measure the absorbance of the solution in a microplate reader (typically at ~570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and plot this against the log of the compound concentration to determine the CC50 value.

G cluster_prep Preparation cluster_assay Assay & Incubation cluster_readout Readout & Analysis Cell_Seed Seed Cells in 96-Well Plate Cell_Adherence Allow Cells to Adhere (Overnight) Cell_Seed->Cell_Adherence Compound_Prep Prepare Compound Serial Dilutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Sol Solubilize Formazan Crystals MTT_Add->Formazan_Sol Abs_Read Read Absorbance Formazan_Sol->Abs_Read CC50_Calc Calculate CC50 Abs_Read->CC50_Calc

Caption: Standard experimental workflow for a cell-based MTT cytotoxicity assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the isomers. The following table illustrates how experimental results would be presented.

Table 1: Hypothetical Biological Activity Data for Phenylacetic Acid Isomers

Compound IDIsomer Position (Fluoro, Nitro)Target Enzyme IC50 (µM)HEK293 Cell CC50 (µM)Selectivity Index (CC50/IC50)
Lead 3-Fluoro, 5-Nitro 0.85> 100> 117
Isomer A2-Fluoro, 3-Nitro12.5> 100> 8
Isomer B4-Fluoro, 2-Nitro45.280.11.8
Isomer C5-Fluoro, 2-Nitro2.135.516.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation: In this hypothetical scenario, the lead compound (3-Fluoro, 5-Nitro) is the most potent inhibitor of the target enzyme and displays minimal cytotoxicity, resulting in an excellent selectivity index. Isomer B, while having some activity, is significantly less potent and shows cytotoxicity at a concentration not far from its active dose, making it a much less desirable candidate. This type of analysis is fundamental to the lead optimization process.[18]

Conclusion and Future Outlook

This guide has outlined a comprehensive strategy for comparing the biological activity of 2-(3-Fluoro-5-nitrophenyl)acetic acid and its isomers. By integrating foundational principles of medicinal chemistry with robust, validated experimental protocols, researchers can systematically build a structure-activity relationship profile. This process is critical for identifying promising lead candidates and guiding future molecular design efforts.

The next steps in a real-world research program would involve synthesizing these specific isomers, executing the described assays against a panel of relevant biological targets, and potentially using computational docking studies to rationalize the observed activities on a molecular level. It is through this iterative cycle of design, synthesis, and testing that novel therapeutics are discovered.

References

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  • Title: Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. Source: PubMed URL: [Link]

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  • Title: Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Source: PubMed Central URL: [Link]

  • Title: Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Source: PMC (PubMed Central) URL: [Link]

  • Title: Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. Source: National Institutes of Health (NIH) URL: [Link]

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Comparative

A Comparative Guide to ¹H and ¹³C NMR Analysis of Phenylacetic Acid Derivatives for Pharmaceutical Development

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides an in-depth comparison of ¹H and ¹³C NMR spectroscopy for the characterization of phenylacetic acid and its derivatives, compounds of significant interest in medicinal chemistry. We will delve into the practical aspects of spectral interpretation, supported by experimental data, and provide robust protocols to ensure data integrity and reproducibility.

The Complementary Nature of ¹H and ¹³C NMR in Structural Elucidation

¹H and ¹³C NMR are powerful, complementary techniques that provide a comprehensive picture of a molecule's carbon-hydrogen framework. While ¹H NMR focuses on the hydrogen nuclei (protons), ¹³C NMR probes the carbon skeleton.[2]

¹H NMR Spectroscopy is highly sensitive due to the high natural abundance (~99.98%) and gyromagnetic ratio of the proton. It provides rich information on:

  • Chemical Environment of Protons: The chemical shift (δ) of a proton is indicative of its electronic environment.

  • Number of Protons: The integration of a signal is proportional to the number of protons it represents.

  • Neighboring Protons: Spin-spin coupling patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR Spectroscopy , on the other hand, is inherently less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%). However, it offers distinct advantages:

  • Direct Observation of the Carbon Skeleton: Each unique carbon atom in a molecule typically gives a distinct signal.

  • Wider Chemical Shift Range: The larger chemical shift dispersion in ¹³C NMR reduces spectral overlap, making it easier to resolve individual carbon signals.[3]

  • Information on Carbon Hybridization and Functional Groups: The chemical shifts of carbons are highly indicative of their bonding environment (sp³, sp², sp) and the presence of electron-withdrawing or -donating groups.

The synergy between these two techniques allows for the unambiguous assignment of a molecule's structure, a critical step in the synthesis and development of new pharmaceutical agents.

Comparative Spectral Analysis of Phenylacetic Acid Derivatives

The electronic effects of substituents on the phenyl ring of phenylacetic acid induce predictable changes in the ¹H and ¹³C NMR spectra. By comparing the spectra of phenylacetic acid with its substituted derivatives, we can observe these effects firsthand. Electron-donating groups (EDGs) like methoxy (-OCH₃) tend to shield the aromatic protons and carbons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) deshield the aromatic nuclei, causing a downfield shift (to higher ppm values).[4][5][6]

Below is a summary of the ¹H and ¹³C NMR chemical shifts for phenylacetic acid and three of its derivatives.

CompoundStructure¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Phenylacetic Acid -CH₂- : 3.64 (s, 2H)Aromatic : 7.24-7.36 (m, 5H)-COOH : 11.0 (br s, 1H)-CH₂- : 41.0Aromatic : 127.3, 128.6, 129.3, 133.2C=O : 177.9
4-Chlorophenylacetic Acid -CH₂- : 3.61 (s, 2H)Aromatic : 7.27 (d, 2H), 7.32 (d, 2H)-CH₂- : 40.4Aromatic : 128.9, 130.8, 131.9, 133.2C=O : 177.0
4-Methoxyphenylacetic Acid -CH₂- : 3.58 (s, 2H)-OCH₃ : 3.79 (s, 3H)Aromatic : 6.86 (d, 2H), 7.19 (d, 2H)-CH₂- : 40.1-OCH₃ : 55.2Aromatic : 114.0, 125.3, 130.4, 158.8C=O : 177.8
2-Nitrophenylacetic Acid -CH₂- : 4.15 (s, 2H)Aromatic : 7.45-7.65 (m, 3H), 8.15 (d, 1H)-CH₂- : 36.6Aromatic : 125.4, 128.6, 129.1, 133.2, 134.1, 148.9C=O : 175.5

Note: Spectral data is compiled from the Spectral Database for Organic Compounds (SDBS) and other cited sources. Chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to standardized experimental protocols is crucial.

I. Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve In a clean vial filter 3. Filter if Particulates are Present dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Use a Pasteur pipette label_tube 5. Label NMR Tube transfer->label_tube

Figure 1: Workflow for NMR sample preparation.

Step-by-Step Methodology:

  • Weighing the Sample: For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), weigh 5-25 mg of the phenylacetic acid derivative.[7] For a ¹³C NMR spectrum, a larger sample size of 50-100 mg is typically required to compensate for the lower natural abundance of ¹³C.[7]

  • Solvent Selection and Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of a suitable deuterated solvent in a small, clean vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[8] Other solvents such as acetone-d₆, DMSO-d₆, or D₂O may be used depending on the solubility of the analyte.[7]

  • Filtration (if necessary): If the solution contains any solid particles, it must be filtered to prevent distortion of the magnetic field homogeneity, which can lead to poor spectral resolution.[9] A small plug of glass wool in a Pasteur pipette is an effective filter.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern Fourier transform NMR spectrometer.

G cluster_acq Data Acquisition insert 1. Insert Sample into Magnet lock 2. Lock on Deuterium Signal insert->lock shim 3. Shim the Magnetic Field lock->shim For field homogeneity setup 4. Set Up Acquisition Parameters shim->setup acquire 5. Acquire the Spectrum setup->acquire process 6. Process the Data acquire->process Fourier Transform, Phasing, Baseline Correction

Figure 2: General workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Instrument Setup: Insert the NMR tube into the spectrometer's magnet.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to produce sharp, symmetrical peaks.[7]

  • Parameter Setup:

    • ¹H NMR: Typical acquisition parameters include a 90° pulse, a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A wider spectral width of ~220 ppm is used. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary for accurate integration, especially in quantitative NMR (qNMR) studies.[11] Broadband proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[12]

  • Acquisition: The free induction decay (FID) is acquired. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing: The FID is processed by Fourier transformation, followed by phasing, baseline correction, and referencing the chemical shifts to an internal standard (typically tetramethylsilane, TMS, at 0 ppm).

In-Depth Discussion and Interpretation

The data presented in the table clearly illustrates the influence of substituents on the chemical shifts of the phenylacetic acid framework.

  • In 4-chlorophenylacetic acid , the electron-withdrawing nature of the chlorine atom deshields the aromatic protons and carbons, resulting in a downfield shift compared to the parent compound.

  • The methoxy group in 4-methoxyphenylacetic acid is a strong electron-donating group. This leads to significant shielding of the aromatic ring, particularly at the ortho and para positions, causing a noticeable upfield shift of these signals.

  • The nitro group in 2-nitrophenylacetic acid is a very strong electron-withdrawing group. Its presence causes a significant downfield shift of the aromatic protons, especially the proton ortho to the nitro group. The methylene protons are also shifted downfield due to the inductive effect of the nitro group.

These predictable trends are invaluable for confirming the identity and substitution pattern of synthesized phenylacetic acid derivatives.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools in the arsenal of the pharmaceutical scientist. A thorough understanding of the principles of each technique, coupled with meticulous experimental practice, enables the unambiguous structural elucidation of novel compounds. This guide provides a framework for the comparative analysis of phenylacetic acid derivatives, demonstrating how substituent effects manifest in their NMR spectra. By following the outlined protocols, researchers can acquire high-quality, reliable data to support their drug discovery and development efforts.

References

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  • NMR Sample Preparation, Chemical Instrumentation Facility, Iowa State University. [Link]

  • How to Prepare Samples for NMR, ResearchGate. [Link]

  • NMR Sample Preparation, University College London. [Link]

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  • NMR Sample Preparation: The Complete Guide, Organomation. [Link]

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Validation

The Decisive Role of Fluorine Placement: A Comparative Guide to the Reactivity of Nitrophenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced interplay of molecular structure and reactivity is paramount. Nitrop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced interplay of molecular structure and reactivity is paramount. Nitrophenylacetic acids (NPAAs) serve as crucial building blocks for a wide array of bioactive molecules. The strategic introduction of a fluorine atom onto the phenyl ring of NPAA can dramatically alter its physicochemical properties, including acidity and reactivity, thereby influencing reaction pathways and the ultimate biological efficacy of the target compounds. This guide provides an in-depth comparative analysis of the reactivity of positional isomers of fluoronitrophenylacetic acid, supported by experimental data and theoretical principles, to empower researchers in making informed decisions for their synthetic strategies.

The Foundation of Reactivity: Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. A lower pKa signifies a stronger acid, which more readily donates a proton, leading to a more stabilized carboxylate anion. This increased stability of the conjugate base often translates to a higher propensity to participate in reactions such as esterification and decarboxylation.

The position of the electron-withdrawing fluorine atom, in concert with the powerful nitro group, exerts a significant influence on the acidity of the carboxyl group through a combination of inductive and resonance effects.

Table 1: Comparison of pKa Values for Fluoronitrophenylacetic Acid Isomers and Related Compounds

CompoundFluorine PositionNitro PositionpKa (Predicted/Experimental)
4-Nitrophenylacetic acid-43.85 (Experimental)[1]
2-Fluoro-4-nitrophenylacetic acid2 (ortho to -CH₂COOH)43.58 (Predicted)[2]
4-Fluoro-2-nitrophenylacetic acid4 (para to -CH₂COOH)23.91 (Predicted)[3]

Analysis of Acidity Trends:

  • 2-Fluoro-4-nitrophenylacetic acid is predicted to be the most acidic among the fluorinated isomers. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) directly on the benzylic carbon, which in turn helps to stabilize the negative charge of the carboxylate anion. This proximity-driven effect significantly lowers the pKa compared to the parent 4-nitrophenylacetic acid.

  • 4-Fluoro-2-nitrophenylacetic acid is predicted to be the least acidic of the two fluorinated isomers shown. While both fluorine and nitro groups are electron-withdrawing, the fluorine at the para position is further from the carboxylic acid group, diminishing its inductive influence compared to the ortho isomer.

The interplay of these electronic effects is a critical determinant of the reactivity of these isomers.

Comparative Reactivity in Key Synthetic Transformations

The differences in acidity and electronic distribution among the fluoronitrophenylacetic acid isomers directly impact their reactivity in common synthetic transformations. Here, we explore the expected reactivity trends in esterification and decarboxylation, reactions pivotal in the synthesis of many pharmaceutical intermediates.

Esterification: A Look at Reaction Kinetics

Esterification, a cornerstone of organic synthesis, is often catalyzed by acids. The rate of esterification is influenced by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate.

Expected Order of Esterification Reactivity:

2-Fluoro-4-nitrophenylacetic acid > 3-Fluoro-4-nitrophenylacetic acid > 4-Fluoro-2-nitrophenylacetic acid

This predicted trend is based on the electron-withdrawing strength of the substituents relative to the carboxylic acid group. The ortho-fluoro substituent in 2-fluoro-4-nitrophenylacetic acid is expected to have the most pronounced activating effect on the carbonyl group for nucleophilic attack.

Decarboxylation: Stability of the Carbanion Intermediate

Decarboxylation of phenylacetic acids proceeds through the formation of a benzylic carbanion intermediate. The stability of this intermediate is the primary driver of the reaction rate. Electron-withdrawing groups on the phenyl ring stabilize the negative charge of the carbanion, thereby facilitating decarboxylation.

The nitro group, with its strong electron-withdrawing resonance and inductive effects, plays a dominant role in stabilizing the carbanion. The position of the fluorine atom provides a secondary, yet significant, level of modulation.

Expected Order of Decarboxylation Reactivity:

2-Fluoro-4-nitrophenylacetic acid > 3-Fluoro-4-nitrophenylacetic acid > 4-Fluoro-2-nitrophenylacetic acid

The rationale for this trend lies in the combined ability of the nitro and fluoro groups to stabilize the incipient carbanion. The proximity of the ortho-fluoro group in 2-fluoro-4-nitrophenylacetic acid provides the strongest inductive stabilization to the benzylic carbanion.

Experimental Protocols: A Guide to Synthesis

The following protocols provide a starting point for the synthesis of fluoronitrophenylacetic acid isomers. These are generalized procedures and may require optimization based on laboratory conditions and available starting materials.

Synthesis of 2-Fluoro-4-nitrophenylacetic acid

This synthesis can be achieved through a multi-step process starting from a substituted fluoronitrobenzene derivative.

synthesis_2_fluoro_4_nitrophenylacetic_acid start Diethyl 2-(2-fluoro-4-nitrophenyl)malonate step1 Dissolve in Acetic Acid and Water start->step1 step2 Add Concentrated Sulfuric Acid step1->step2 step3 Heat to 100°C step2->step3 step4 Remove Solvent step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry and Concentrate step5->step6 end_product 2-Fluoro-4-nitrophenylacetic acid step6->end_product

Figure 1: Synthetic workflow for 2-Fluoro-4-nitrophenylacetic acid.

Step-by-Step Protocol:

  • Dissolve diethyl 2-(2-fluoro-4-nitrophenyl)malonate in a mixture of acetic acid and water.[2]

  • Slowly add concentrated sulfuric acid to the solution.[2]

  • Heat the reaction mixture to 100°C and stir overnight.[2]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.[2]

  • Add water to the residue and extract the aqueous phase with ethyl acetate.[2]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-fluoro-4-nitrophenyl)acetic acid.[2]

Mechanistic Insights: The Role of Electronic Effects

The observed and predicted reactivity trends can be rationalized by considering the electronic effects of the fluorine and nitro substituents. The Hammett equation provides a quantitative framework for understanding these effects.

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) i_effect Electron withdrawal through sigma bonds. Distance-dependent. reactivity Reactivity (Acidity, Esterification, Decarboxylation) i_effect->reactivity Influences electrophilicity and anion stability m_effect Electron withdrawal through pi system. Effective at ortho and para positions. m_effect->reactivity Stabilizes intermediates and transition states

Sources

Comparative

A Comparative Guide to the In-Vitro Assessment of 2-(3-Fluoro-5-nitrophenyl)acetic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of Fluoronitrophenyl Acetic Acid Derivatives The chemical scaffold of 2-(3-Fluoro-5-nitrophenyl)acetic acid presents a compelling starting point for the development of no...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Fluoronitrophenyl Acetic Acid Derivatives

The chemical scaffold of 2-(3-Fluoro-5-nitrophenyl)acetic acid presents a compelling starting point for the development of novel therapeutic agents. The presence of both a nitro group and a fluorine atom on the phenyl ring suggests the potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] These functional groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making their derivatives intriguing candidates for drug discovery programs.

This guide provides a comprehensive overview of robust in-vitro testing methodologies to comparatively evaluate the biological activities of a series of 2-(3-Fluoro-5-nitrophenyl)acetic acid derivatives. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer guidance on data interpretation, empowering researchers to make informed decisions in their drug development endeavors.

Part 1: Comparative Analysis of Anticancer Activity

A primary area of investigation for novel phenylacetic acid derivatives is their potential as anticancer agents.[2] A tiered screening approach is recommended, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies.

Primary Screening: Assessing General Cytotoxicity

The initial step involves evaluating the general cytotoxic effects of the derivatives against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3][4][5][6]

Mechanism of the MTT Assay: This assay quantifies cell viability by measuring the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][7] The amount of formazan produced is directly proportional to the number of viable cells.[3]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-(3-Fluoro-5-nitrophenyl)acetic acid derivatives for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

The results of the MTT assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth.

Derivative HeLa IC50 (µM) MCF-7 IC50 (µM) A549 IC50 (µM)
FNPA-01 15.225.832.1
FNPA-02 8.712.318.9
FNPA-03 22.535.145.6
Doxorubicin (Control) 0.81.21.5

This table presents hypothetical data for illustrative purposes.

Workflow for Anticancer Activity Screening

The following diagram illustrates a logical workflow for screening the anticancer potential of the derivatives.

anticancer_workflow cluster_screening Primary Screening cluster_mechanistic Secondary Mechanistic Studies A Synthesized Derivatives of 2-(3-Fluoro-5-nitrophenyl)acetic acid B MTT Assay on Cancer Cell Panel (e.g., HeLa, MCF-7, A549) A->B Treat cells with derivatives C Determine IC50 Values B->C Quantify cell viability D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D Select potent derivatives E Cell Cycle Analysis (Flow Cytometry) C->E Select potent derivatives F Western Blot for Apoptotic Markers (e.g., Caspase-3, Bcl-2) D->F Confirm apoptotic pathway

Caption: A streamlined workflow for the in-vitro evaluation of anticancer activity.

Part 2: Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research.[9][10] The anti-inflammatory potential of 2-(3-Fluoro-5-nitrophenyl)acetic acid derivatives can be assessed by their ability to inhibit key inflammatory mediators in a cell-based model.

In-Vitro Model of Inflammation

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a widely accepted in-vitro model for studying inflammation.[11][12] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[11]

Measurement of Nitric Oxide Production: The Griess Assay

Nitric oxide is a key signaling molecule in the inflammatory response.[13][14] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in cell culture supernatants.[13][14][15]

Mechanism of the Griess Assay: The Griess reagent system involves a two-step diazotization reaction.[13][14][16] In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a colored azo compound that can be measured spectrophotometrically.[13][14][15]

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the derivatives for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.[14]

  • Color Development: Add 50 µL of 0.1% NED in water and incubate for another 10 minutes at room temperature, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[13][14][17] A standard curve using known concentrations of sodium nitrite should be generated to quantify the nitrite concentration in the samples.[14]

Measurement of TNF-α Production: ELISA

TNF-α is a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade.[18] An enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying TNF-α levels in cell culture supernatants.[18][19][20][21]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.[20]

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate.

  • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured TNF-α.[18]

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.[18]

  • Substrate Addition: Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine), which will be converted to a colored product.

  • Stop Reaction and Read: Stop the reaction with an acid solution and measure the absorbance at 450 nm.[21]

The results can be presented as the percentage of inhibition of NO and TNF-α production compared to the LPS-stimulated control.

Derivative NO Production Inhibition (%) TNF-α Production Inhibition (%)
FNPA-01 45.338.9
FNPA-02 72.865.4
FNPA-03 31.625.1
Dexamethasone (Control) 85.292.7

This table presents hypothetical data for illustrative purposes.

Signaling Pathway of LPS-Induced Inflammation

The following diagram illustrates the simplified signaling pathway activated by LPS in macrophages, leading to the production of NO and TNF-α.

lps_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS induces TNFa_gene TNF-α Gene Expression NFkB->TNFa_gene induces NO Nitric Oxide (NO) iNOS->NO TNFa TNF-α TNFa_gene->TNFa

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Part 3: Comparative Analysis of Antimicrobial Activity

The presence of nitro and fluoro groups in the chemical structure of these derivatives suggests potential antimicrobial activity.[22][23][24] A systematic evaluation against a panel of clinically relevant bacterial strains is crucial.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] The broth microdilution method is a standard and quantitative technique for determining the MIC.[26][27]

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[26]

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.[26]

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[26]

Derivative S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
FNPA-01 3264
FNPA-02 816
FNPA-03 64>128
Ciprofloxacin (Control) 0.50.25

This table presents hypothetical data for illustrative purposes.

Workflow for Antimicrobial Activity Screening

This diagram outlines the process for assessing the antimicrobial properties of the synthesized compounds.

antimicrobial_workflow cluster_mic Primary Screening cluster_mbc Bactericidal/Bacteriostatic Determination A Synthesized Derivatives B Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) A->B C Determine MIC Values B->C D Subculture from wells with no growth C->D Select active compounds E Determine Minimum Bactericidal Concentration (MBC) D->E

Caption: Workflow for in-vitro antimicrobial susceptibility testing.

Conclusion: A Framework for Advancing Drug Discovery

This guide has provided a comprehensive framework for the in-vitro comparative evaluation of 2-(3-Fluoro-5-nitrophenyl)acetic acid derivatives. By employing the detailed protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities, researchers can systematically identify promising lead compounds for further development. The emphasis on standardized assays, robust data analysis, and a logical screening cascade will ensure the generation of reliable and reproducible results, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.

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  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Accessed January 19, 2026. [Link]

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Sources

Validation

A Comparative Guide to the Synthesis Efficiency of Nitrophenylacetic Acid Isomers

For researchers, medicinal chemists, and professionals in drug development, nitrophenylacetic acids (NPAs) are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, nitrophenylacetic acids (NPAs) are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The position of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's reactivity and its utility as a synthetic precursor. Consequently, the efficient and scalable synthesis of each isomer is a matter of significant practical importance.

This guide provides an in-depth comparison of the synthesis efficiency for 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid. We will delve into various synthetic methodologies, offering a critical evaluation of their yields, reaction conditions, and scalability. This analysis is supported by experimental data and protocols drawn from established literature, providing a comprehensive resource for selecting the optimal synthetic route for your specific research and development needs.

Synthesis of 4-Nitrophenylacetic Acid: The Workhorse Isomer

4-Nitrophenylacetic acid is a widely used intermediate, notably in the synthesis of penicillins and local anesthetics.[1] Its synthesis is well-established, with the most common and efficient route proceeding via the nitration of benzyl cyanide followed by hydrolysis.

Two-Step Synthesis from Benzyl Cyanide

This robust, two-stage process is a reliable method for producing high yields of 4-nitrophenylacetic acid.[3] The overall workflow is depicted below.

A Benzyl Cyanide B Nitration (H2SO4, HNO3) A->B C 4-Nitrophenylacetonitrile B->C D Hydrolysis (H2SO4, H2O) C->D E 4-Nitrophenylacetic Acid D->E

Figure 1. Synthetic workflow for 4-Nitrophenylacetic Acid from Benzyl Cyanide.

Experimental Protocol: Part A - Preparation of 4-Nitrophenylacetonitrile [3]

  • In a reactor equipped with a stirrer, thermometer, and dropping funnel, add equal volumes of concentrated sulfuric acid and concentrated nitric acid.

  • Cool the mixture to below 10°C.

  • While maintaining the temperature at approximately -10°C, stir for 40-60 minutes and then add benzyl cyanide dropwise.

  • After the addition of benzyl cyanide is complete, continue stirring for 1.5 hours.

  • Pour the reaction mixture into ice water to precipitate the faint yellow solid product.

  • Isolate the 4-nitrophenylacetonitrile via filtration, wash with water, and recrystallize. A yield of 65.34% has been reported for this step.[3]

Experimental Protocol: Part B - Preparation of 4-Nitrophenylacetic Acid [4]

  • In a 1-liter round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

  • Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water. Add two-thirds of this solution to the p-nitrobenzyl cyanide and shake well.

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

  • Dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below.

  • Filter the precipitate, wash with ice water, and then dissolve in 1600 cc of boiling water.

  • Filter the hot solution rapidly to remove any impurities. The p-nitrophenylacetic acid will crystallize as long, pale yellow needles upon cooling.

  • This hydrolysis step has a reported yield of 92-95%.[4]

Synthesis of 3-Nitrophenylacetic Acid: Navigating Isomeric Selectivity

The synthesis of 3-nitrophenylacetic acid presents more challenges compared to its para-isomer, primarily due to the directing effects of the substituents on the aromatic ring. Several routes have been explored, with varying degrees of success.

Modified Willgerodt Reaction of 3-Nitroacetophenone

The Willgerodt reaction offers a pathway from an aryl alkyl ketone to a terminal carboxylic acid. However, the high temperatures typically required can lead to the reduction of the nitro group. A modified, lower-temperature procedure significantly improves the yield.[5][6]

A 3-Nitroacetophenone B Enamine Formation A->B C Nitrothiomorpholide Intermediate B->C Sulfur @ low temp. D Acid Hydrolysis C->D E 3-Nitrophenylacetic Acid D->E

Figure 2. Modified Willgerodt reaction for 3-Nitrophenylacetic Acid.

This improved method provides an overall yield of 41.7%, a substantial increase from the 7% yield reported for the classical high-temperature Willgerodt reaction.[5][6] The key innovation is the preformation of an enamine, which is then treated with sulfur at a lower temperature, minimizing the undesired reduction of the nitro group.[5]

Other Synthetic Routes for 3-Nitrophenylacetic Acid

Other reported syntheses of 3-nitrophenylacetic acid include:

  • From 3-Nitrobenzyl Chloride: This method involves the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile, followed by hydrolysis. While conceptually straightforward, the high cost of the starting material, 3-nitrobenzyl halides, limits its large-scale applicability. A 38% yield has been reported for this route.[6]

  • From 3-Nitrobenzaldehyde: A multi-step process starting from 3-nitrobenzaldehyde has been described with an overall yield of 31%. However, this method involves a hazardous acid azide intermediate, making it unsuitable for large-scale preparations.[6]

  • Oxidation of 4-Aminophenylacetic Acid: Some sources mention the synthesis of 3-nitrophenylacetic acid via the mild oxidation of 4-aminophenylacetic acid using potassium peroxymonosulfate.[7][8] This is an unusual transformation and would require further investigation to validate its mechanism and efficiency.

Synthesis of 2-Nitrophenylacetic Acid: A Precursor for Heterocycles

2-Nitrophenylacetic acid is a valuable precursor for the synthesis of various heterocyclic compounds, including those with potential anticancer and enzymatic inhibitory activities.[9]

Synthesis from 4-Substituted Halogeno Benzene

A patented method describes the synthesis of 2-nitro-4-substituted phenylacetic acids starting from a 4-substituted halogeno benzene.[10] The general scheme involves nitration, substitution with a malonic ester derivative, and subsequent hydrolysis.

A 4-Substituted Halogeno Benzene B Nitration (HNO3, H2SO4) A->B C 2-Nitro-5-substituted Halogeno Benzene B->C D Substitution (Malonic methyl ester nitrile or Ethyl cyanoacetate) C->D E 2-Nitro-4-substituted Benzyl Cyanide D->E F Hydrolysis (Strong Acid or Base) E->F G 2-Nitro-4-substituted Phenylacetic Acid F->G

Sources

Comparative

A Comparative Analysis of Fluorobenzoic Acid Isomer Acidity for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and molecular engineering, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acidity, quantified by the acid dissociation con...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular engineering, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), is a critical determinant of a compound's behavior in biological systems, influencing everything from solubility and membrane permeability to receptor-binding interactions. This guide provides a comprehensive comparative study of the acidity of the three structural isomers of fluorobenzoic acid: ortho-, meta-, and para-fluorobenzoic acid. We will delve into the electronic effects governing their respective acidities, present their experimentally determined pKa values, and provide a robust protocol for their empirical determination.

The Spectrum of Acidity: A Quantitative Comparison

The position of the fluorine substituent on the benzene ring of benzoic acid profoundly impacts the acidity of the carboxylic acid group. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton. The experimental pKa values for the fluorobenzoic acid isomers, along with benzoic acid as a reference, are summarized below.

CompoundStructurepKa Value
ortho-Fluorobenzoic Acid~3.27[1][2]
meta-Fluorobenzoic Acid~3.87[1][3]
para-Fluorobenzoic Acid~4.14[1][4]
Benzoic Acid (Reference)~4.20[1][5][6]

As the data illustrates, all three fluorinated isomers are more acidic than benzoic acid itself. Notably, ortho-fluorobenzoic acid emerges as the strongest acid in this series, a phenomenon we will dissect in the following section.

Unraveling the Electronic Rationale: Inductive vs. Resonance Effects

The observed trend in acidity can be rationalized by considering the interplay of two fundamental electronic effects exerted by the fluorine substituent: the inductive effect (-I) and the resonance effect (+M or +R).

  • Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the carboxylic acid group and toward the fluorine atom. This withdrawal of electron density stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation of the acid. A more stable conjugate base corresponds to a stronger acid. The inductive effect is distance-dependent, weakening as the distance between the fluorine atom and the carboxylic group increases.[7]

  • Resonance (Mesomeric) Effect (+M): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, which can destabilize the carboxylate anion. The resonance effect is most pronounced when the fluorine is at the ortho or para position relative to the carboxylic acid group.[8]

The net acidity of each isomer is a consequence of the balance between these two opposing effects:

  • ortho-Fluorobenzoic Acid: At the ortho position, the strong, distance-dependent inductive effect of the fluorine atom is at its maximum, significantly stabilizing the carboxylate anion.[1] While a resonance effect is also present, the powerful inductive effect dominates, leading to a marked increase in acidity, making it the strongest acid among the isomers.

  • meta-Fluorobenzoic Acid: In the meta position, the electron-donating resonance effect of the fluorine does not extend to the carboxyl group. Therefore, only the electron-withdrawing inductive effect is operative. Although weaker than at the ortho position due to the increased distance, this inductive effect is still sufficient to increase the acidity of meta-fluorobenzoic acid relative to benzoic acid.[1]

  • para-Fluorobenzoic Acid: At the para position, both the inductive and resonance effects are at play. The inductive effect, though weaker than at the ortho and meta positions, still contributes to stabilizing the conjugate base. However, the electron-donating resonance effect counteracts the inductive effect to some extent. The net result is that para-fluorobenzoic acid is more acidic than benzoic acid, but less acidic than its ortho and meta counterparts.[7][8]

The logical relationship between the substituent position and the resulting acidity is visualized in the following diagram:

Acidity_Logic cluster_effects Dominant Electronic Effects cluster_acidity Resulting Acidity (pKa) Ortho ortho-Position pKa_Ortho ortho-Fluorobenzoic Acid ~3.27 Ortho->pKa_Ortho Strong -I >> +M Meta meta-Position pKa_Meta meta-Fluorobenzoic Acid ~3.87 Meta->pKa_Meta Moderate -I (no +M at carboxyl) Para para-Position pKa_Para para-Fluorobenzoic Acid ~4.14 Para->pKa_Para Weak -I vs. +M

Caption: Relationship between substituent position, electronic effects, and acidity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To ensure the accuracy and reproducibility of pKa values, a standardized experimental protocol is essential. Potentiometric titration is a robust and widely used method for this purpose.

Objective: To determine the pKa of a fluorobenzoic acid isomer by titration with a strong base and monitoring the pH change.

Materials:

  • Fluorobenzoic acid isomer (e.g., ortho-fluorobenzoic acid)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (250 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Acid Solution: Accurately weigh a known amount of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the buret filled with the standardized NaOH solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added. As the equivalence point is approached, the pH will change more rapidly; reduce the increment volume (e.g., 0.1 mL) in this region.

  • Data Collection: Continue the titration well past the equivalence point until the pH of the solution begins to plateau.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.

    • Determine the volume of NaOH required to reach the equivalence point.

    • The half-equivalence point occurs at exactly half of the volume of NaOH required to reach the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acid. This is because at this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the log term becomes zero.

The following diagram illustrates the experimental workflow for pKa determination:

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Acid Solution B Calibrate pH Meter A->B C Set up Titration Apparatus B->C D Record Initial pH C->D E Add NaOH Titrant Incrementally D->E F Record pH and Volume E->F F->E Continue until pH plateaus G Plot pH vs. Volume of NaOH F->G H Determine Equivalence Point G->H I Find Half-Equivalence Point H->I J pKa = pH at Half-Equivalence I->J

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of fluorobenzoic acid isomers is a classic example of how subtle changes in molecular structure can lead to significant differences in chemical properties. The ortho isomer is the most acidic due to the dominant inductive effect of the nearby fluorine atom. The meta and para isomers exhibit a graded decrease in acidity as the influence of the inductive effect diminishes and, in the case of the para isomer, is partially offset by the resonance effect. A thorough understanding of these principles, coupled with precise experimental determination of pKa values, is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical industries.

References

  • Wikipedia. (2023, December 2). 2-Fluorobenzoic acid. In Wikipedia. Retrieved from [Link]

  • Merck Index. (n.d.). p-Fluorobenzoic Acid.
  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023, October 29). 3-Fluorobenzoic acid. In Wikipedia. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • Quora. (2018, August 8). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? Retrieved from [Link]

  • Wikipedia. (2023, March 18). 4-Fluorobenzoic acid. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • College of Liberal Arts and Sciences. (n.d.). Table of Acids with Ka and pKa Values. University of Florida.
  • eGyanKosh. (n.d.). EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Benzoic acid. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • VTU. (2017, July 5). 4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU. YouTube. Retrieved from [Link]

  • Journal of Chemical Education. (1999). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • The Journal of Organic Chemistry. (2012). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(3-Fluoro-5-nitrophenyl)acetic acid

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(3-Fluoro-5-nitrophenyl)acetic acid. Moving beyond a simple checklist, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(3-Fluoro-5-nitrophenyl)acetic acid. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep understanding of the risks and the rationale for the recommended protective measures. Our commitment is to empower you with the knowledge to work safely and effectively, making this guide your trusted resource for laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

2-(3-Fluoro-5-nitrophenyl)acetic acid (CAS No. 195609-18-8) is a compound that requires careful handling due to its specific hazard profile.[1] Understanding these hazards is the critical first step in developing a robust safety plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5] This means that direct contact can lead to redness, inflammation, or discomfort.

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][4][5] Contact with the eyes can result in significant, potentially damaging, irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][2][4] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.

A dynamic risk assessment is crucial. The level of personal protective equipment (PPE) must be appropriate for the specific task, considering both the quantity of the chemical being handled and the duration of the procedure. Handling milligrams on a lab bench requires a different level of precaution than handling multi-gram quantities for a reaction.

Core Personal Protective Equipment (PPE) Requirements

The foundation of safe handling rests on creating an effective barrier between the researcher and the chemical. The following PPE is mandatory when handling 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Eye and Face Protection

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions or during any procedure with a risk of splashing.[2][6]

  • High-Risk Operations: A full-face shield worn over safety glasses or goggles provides the highest level of protection and is recommended when handling larger quantities or during vigorous mixing.[4][7]

  • Contact Lenses: Contact lenses pose a special hazard as they can absorb and concentrate irritants against the eye; they should not be worn when handling this chemical.[6]

Hand Protection

The hands are the most likely point of direct contact. The selection of appropriate gloves is critical to prevent skin irritation.

  • Recommended Glove Materials: For handling the solid compound, nitrile rubber or polychloroprene gloves are recommended.[6] These materials provide a suitable barrier for incidental contact. Always select gloves that meet relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US).[6]

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Contaminated gloves must be replaced immediately.[6]

  • Proper Technique: Gloves must only be worn on clean hands. After use, hands should be washed and dried thoroughly.[6]

Body Protection

Protective clothing prevents the chemical from coming into contact with your skin and contaminating your personal clothing.

  • Standard Use: A clean, buttoned laboratory coat is required for all procedures.[8]

  • Increased Risk Scenarios: For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron (e.g., PVC) should be worn over the lab coat.[6]

Respiratory Protection

The primary strategy to prevent respiratory irritation is to use engineering controls.[1][4][9]

  • Primary Control: All procedures that may generate dust, especially weighing the solid compound, must be performed in a certified chemical fume hood.[1][10][11] This is the most effective way to control exposure.

  • When Respirators are Necessary: If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask) should be used.[2][6][12] For situations where exposure levels are unknown or high, a higher level of respiratory protection may be warranted based on a professional risk assessment.[6]

Operational Plans and Step-by-Step Protocols

PPE Selection Matrix for Common Laboratory Tasks

The following table summarizes the recommended PPE for various laboratory activities involving 2-(3-Fluoro-5-nitrophenyl)acetic acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (Engineering Controls First)
Weighing Solid Safety glasses with side shieldsNitrile or polychloroprene glovesLab coatRequired: Chemical Fume Hood
Preparing Solutions Chemical splash gogglesNitrile or polychloroprene glovesLab coatRequired: Chemical Fume Hood
Running Reaction Chemical splash goggles (or face shield over glasses for larger scale)Nitrile or polychloroprene glovesLab coatRequired: Chemical Fume Hood
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLab coat and chemical-resistant apronNIOSH-approved respirator with particulate filter
Waste Disposal Safety glasses with side shieldsNitrile or polychloroprene glovesLab coatHandle in a well-ventilated area
PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using the correct PPE.

PPE_Selection_Workflow cluster_0 cluster_1 cluster_2 start 1. Assess Task (Weighing, Dissolving, Spill) is_solid Handling Solid Powder? start->is_solid is_solution Handling Solution? start->is_solution is_spill Emergency or Spill? start->is_spill fume_hood 2. Use Chemical Fume Hood is_solid->fume_hood Yes is_solution->fume_hood Yes spill_ppe 2. Don Enhanced PPE: - Goggles & Face Shield - Chemical Apron - Heavy-Duty Gloves - NIOSH Respirator is_spill->spill_ppe Yes goggles 3. Wear Goggles & Lab Coat fume_hood->goggles gloves 4. Wear Nitrile Gloves goggles->gloves ppe_set_standard Standard PPE Assembled gloves->ppe_set_standard caption PPE Selection Workflow

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluoro-5-nitrophenyl)acetic acid
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